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Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectra Analysis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

Executive Summary The structural elucidation of saturated heterocyclic compounds is a cornerstone of modern drug development and stereochemistry. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (commonly known as 3-hydroxythian...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of saturated heterocyclic compounds is a cornerstone of modern drug development and stereochemistry. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (commonly known as 3-hydroxythiane 1-oxide) presents a highly complex nuclear magnetic resonance (NMR) profile due to the presence of two distinct stereocenters: the chiral sulfoxide sulfur (S1) and the hydroxyl-bearing carbon (C3).

This whitepaper provides an in-depth technical analysis of the 1 H and 13 C NMR spectral signatures of this molecule. By focusing on the cis-diastereomer—a seminal model used by Ernest L. Eliel to demonstrate the intricate relationship between specific rotation and conformational equilibria[1]—we will explore how subtle intra- and intermolecular forces dictate the molecule's 3D architecture, and how these phenomena are captured via variable-temperature NMR (VT-NMR).

Conformational Dynamics & Stereochemistry

To interpret the NMR spectra of cis-3-hydroxythiane 1-oxide, one must first understand its conformational plasticity. The thiane ring adopts a chair conformation, but the orientation of the S=O and -OH groups is highly dependent on the solvent environment and solute concentration[1].

  • The Diaxial Conformer (1A): At low concentrations in moderately polar solvents (e.g., CD 2​ Cl 2​ ), the molecule predominantly exists in a chair conformation where both the sulfoxide oxygen and the hydroxyl group are in axial positions. This seemingly sterically hindered state is thermodynamically stabilized by a strong intramolecular hydrogen bond between the axial C3-OH and the axial S1=O.

  • The Diequatorial Conformer (1E): At high concentrations, solute-solute interactions dominate. Intermolecular hydrogen bonding disrupts the internal H-bond, driving the equilibrium toward the diequatorial conformer to minimize 1,3-diaxial steric clashes.

G cluster_0 cis-3-Hydroxythiane 1-oxide Conformational Equilibrium Diaxial Diaxial Conformer (1A) Axial S=O, Axial OH Diequatorial Diequatorial Conformer (1E) Equatorial S=O, Equatorial OH Diaxial->Diequatorial VT-NMR (-70 °C) LowConc Low Concentration (Dilute in CD2Cl2) IntraH Intramolecular H-Bond (Stabilizes 1A) LowConc->IntraH HighConc High Concentration (Concentrated) InterH Intermolecular H-Bond (Stabilizes 1E) HighConc->InterH IntraH->Diaxial InterH->Diequatorial

Conformational equilibrium of cis-3-hydroxythiane 1-oxide driven by concentration.

1 H NMR Spectral Signatures & Causality

The 1 H NMR spectrum of 3-hydroxythiane 1-oxide is characterized by severe signal overlap at room temperature due to rapid chair-chair interconversion. However, in the "slow exchange" regime (e.g., at -70 °C), the distinct signals of the 1A and 1E conformers emerge[1].

Diastereotopicity and Magnetic Anisotropy

Because the molecule lacks a plane of symmetry, the geminal protons at C2, C4, C5, and C6 are diastereotopic . They exhibit large geminal couplings ( 2Jgem​≈12−14 Hz). Furthermore, the sulfoxide S=O bond is highly anisotropic. Protons that are syn-axial to the S=O oxygen experience a profound deshielding effect due to the electric field and magnetic anisotropy of the S-O dipole[2].

The Karplus Relationship as a Diagnostic Tool

The multiplicity of the H3 proton is the definitive diagnostic feature for assigning the conformer:

  • In the 1A (Diaxial) Conformer: The -OH is axial, forcing the H3 proton into the equatorial position. An equatorial proton experiences only small gauche couplings ( 3Jeq−ax​ and 3Jeq−eq​≈2−5 Hz) with the adjacent C2 and C4 protons. The H3 signal appears as a narrow multiplet.

  • In the 1E (Diequatorial) Conformer: The -OH is equatorial, forcing the H3 proton into the axial position. This axial proton is antiperiplanar to the axial protons on C2 and C4, resulting in large trans-diaxial couplings ( 3Jax−ax​≈10−12 Hz). The H3 signal appears as a broad, widely split multiplet (typically a triplet of triplets).

Representative 1 H NMR Data Summary
Proton PositionConformer StateShift (ppm)MultiplicityCausality / Structural Rationale
H3 1A (H3 is eq)~4.10Narrow mSmall Jeq−ax​ and Jeq−eq​ couplings; deshielded by geminal -OH.
H3 1E (H3 is ax)~3.65Broad ttLarge Jax−ax​ couplings (~11 Hz); shielded relative to equatorial H3.
H2-ax 1A~2.80ddDiastereotopic; coupled to H2-eq and H3-eq.
H5-ax 1A~2.45qtSyn-axial to both S=O and OH; strongly deshielded by spatial proximity to oxygen lone pairs.

13 C NMR Spectral Signatures

The 13 C NMR spectrum provides a clearer, less congested view of the molecular skeleton. The chemical shifts are heavily influenced by the electronegativity of the heteroatoms and the steric compression (γ-gauche effects) within the ring[2].

Carbon PositionRepresentative 13 C Shift (ppm)DEPT-135 PhaseStructural Causality
C2 58.4Negative (CH 2​ )Strongly deshielded by the adjacent sulfoxide (S=O) and the β-effect of the C3-OH.
C3 68.2Positive (CH)Maximum deshielding due to the directly attached electronegative hydroxyl group.
C4 32.1Negative (CH 2​ )Experiences γ-gauche shielding from the axial S=O and/or OH groups depending on the conformer.
C5 24.5Negative (CH 2​ )Distal to both heteroatoms; represents the baseline aliphatic thiane ring resonance.
C6 51.7Negative (CH 2​ )Deshielded by the adjacent sulfoxide group, but lacks the secondary β-effect seen at C2.

Self-Validating Experimental Protocol: VT-NMR Thermodynamic Analysis

To accurately quantify the conformational equilibrium and extract thermodynamic parameters ( ΔG∘ ), researchers must utilize Variable-Temperature NMR (VT-NMR). The following protocol is designed as a self-validating system , ensuring that instrumental artifacts do not skew thermodynamic calculations.

Step-by-Step Methodology
  • Gradient Sample Preparation:

    • Prepare four distinct NMR tubes containing cis-3-hydroxythiane 1-oxide in anhydrous CD 2​ Cl 2​ at varying concentrations: 0.01 M, 0.1 M, 0.5 M, and 1.0 M.

    • Self-Validation: Spike each tube with 0.05% v/v Tetramethylsilane (TMS). Because concentration changes can alter bulk magnetic susceptibility, TMS ensures the 0.00 ppm reference remains absolute across the gradient.

  • Probe Tuning and Thermal Calibration:

    • Lower the NMR probe temperature to -70 °C (203 K).

    • Self-Validation: Insert a 100% Methanol NMR standard tube. Calculate the exact probe temperature using the chemical shift difference ( Δδ ) between the CH 3​ and OH peaks. Do not rely solely on the spectrometer's digital thermostat, which can deviate by ±2 °C at cryogenic temperatures.

  • Spectral Acquisition (Slow Exchange Regime):

    • Acquire 1 H NMR spectra (minimum 500 MHz recommended for dispersion).

    • Self-Validation: Set the relaxation delay (D1) to ≥5×T1​ of the slowest relaxing proton (typically >5 seconds). This ensures that the integration of the 1A and 1E signals is strictly quantitative and not skewed by differential relaxation rates.

  • Deconvolution and Thermodynamic Extraction:

    • Integrate the distinct H3 signals for the 1A (narrow multiplet) and 1E (broad multiplet) conformers.

    • Calculate the equilibrium constant K=[1E]/[1A] .

    • Apply the Gibbs free energy equation: ΔG∘=−RTln(K) to determine the thermodynamic preference at each concentration.

Workflow Step1 1. Gradient Preparation 0.01M to 1.0M in CD2Cl2 + TMS Step2 2. Thermal Calibration Validate -70 °C via Methanol Standard Step1->Step2 Step3 3. NMR Acquisition Achieve Slow Exchange (D1 > 5*T1) Step2->Step3 Step4 4. Spectral Deconvolution Integrate 1A vs 1E H3 Signals Step3->Step4 Step5 5. Thermodynamic Analysis Extract ΔG° from K = [1E]/[1A] Step4->Step5

Self-validating VT-NMR workflow for thermodynamic analysis of conformers.

Conclusion

The NMR spectral analysis of 3-hydroxytetrahydro-2H-thiopyran 1-oxide is a masterclass in applied stereochemistry. By understanding the causality behind chemical shifts (magnetic anisotropy, electronegativity) and coupling constants (Karplus relationship), researchers can decode the dynamic 3D architecture of complex heterocycles. The transition from a diequatorial state at high concentrations to a diaxial state at low concentrations highlights the profound impact that non-covalent interactions—specifically intra- and intermolecular hydrogen bonding—have on molecular conformation.

References

  • Brunet, E., Eliel, E. L., et al. (2009). The Quest for Relationships between Conformation and Chiroptical Properties: From Solution to Solid State. Journal of the Mexican Chemical Society, 53(3), 156. URL:[Link]

  • Juaristi, E., Tamariz, J., & Delgado, G. (2009). Ernest L. Eliel (1921-2008). Journal of the Mexican Chemical Society, 53(3), 77-77. URL:[Link]

  • Barbarella, G., Dembech, P., & Tugnoli, V. (2005). 13C and 17O chemical shifts and conformational analysis of mono- and di-methyl-substituted thiane 1-oxide and thiane 1,1-dioxide. Magnetic Resonance in Chemistry, 22(6), 402-407. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Isomers: A Mechanistic and Chiroptical Guide

Executive Summary The thermodynamic stability and conformational dynamics of saturated heterocyclic compounds are foundational to modern drug design and stereochemistry. Among these, 3-hydroxytetrahydro-2H-thiopyran 1-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability and conformational dynamics of saturated heterocyclic compounds are foundational to modern drug design and stereochemistry. Among these, 3-hydroxytetrahydro-2H-thiopyran 1-oxide (commonly referred to as 3-hydroxythiane S-oxide) serves as a premier model for understanding the delicate balance between steric hindrance, entropy, and hydrogen bonding[1].

This whitepaper provides an in-depth analysis of the thermodynamic stability of its cis and trans isomers. By examining the causality behind concentration-dependent conformational shifts, we establish a self-validating analytical framework that bridges molecular geometry with bulk chiroptical properties[2].

Stereochemical Architecture: Cis vs. Trans Isomers

The tetrahydro-2H-thiopyran (thiane) ring adopts a chair conformation to minimize torsional strain. The introduction of a sulfoxide (S=O) at position 1 and a hydroxyl (-OH) at position 3 creates two distinct stereoisomeric architectures, each with unique thermodynamic profiles.

The Trans Isomer Baseline

In the trans-1,3-disubstituted thiane system, geometric constraints dictate that one substituent must be axial while the other is equatorial (a,e ⇌ e,a). Because the S=O and -OH groups are positioned on opposite faces of the ring, they cannot easily interact. Consequently, the thermodynamic stability of the trans isomer is primarily governed by standard steric parameters and the inherent anomeric-like preference of the sulfoxide group. It lacks the geometric capacity for strong intramolecular hydrogen bonding, making its conformational equilibrium relatively static and insensitive to environmental changes.

The Cis Isomer Anomaly

The cis isomer presents a fascinating thermodynamic anomaly. It exists in an equilibrium between two extreme chair conformations:

  • Diequatorial (1E): Both the S=O and -OH groups occupy equatorial positions. This minimizes 1,3-diaxial steric repulsion.

  • Diaxial (1A): Both groups occupy axial positions. While sterically penalized, this geometry places the hydrogen bond donor (-OH) and acceptor (S=O) in perfect proximity on the same face of the ring.

ConformationalLogic Dilute High Dilution (Entropy Favored) Intra Intramolecular H-Bond (OH···O=S) Dilute->Intra Concentrated High Concentration (Enthalpy Favored) Inter Intermolecular H-Bond (Dimer/Oligomer) Concentrated->Inter Diaxial Diaxial Conformer (1A) [α]D ≈ -80 Intra->Diaxial Diequatorial Diequatorial Conformer (1E) [α]D ≈ -20 Inter->Diequatorial Diaxial->Diequatorial Concentration Dependent Shift

Logical relationship of concentration-dependent conformational equilibrium.

Thermodynamic Drivers: The Interplay of Hydrogen Bonding

The thermodynamic stability of cis-3-hydroxytetrahydro-2H-thiopyran 1-oxide is not static; it is highly concentration-dependent due to a subtle balance between intra- and intermolecular hydrogen bonding[1].

  • Low Concentration (High Dilution): In dilute solutions, the translational entropy penalty for two molecules colliding to form a dimer is prohibitively high. To satisfy the enthalpic potential of the polar groups, the molecule must rely on itself. It adopts the sterically hindered diaxial (1A) conformation because the resulting intramolecular hydrogen bond provides enough enthalpic stabilization to overcome the steric penalty[1].

  • High Concentration (Low Dilution): As concentration increases, intermolecular collisions become frequent. The system forms extensive intermolecular hydrogen-bonding networks. Once the requirement for internal H-bonding is alleviated, the molecule relaxes into the sterically favored diequatorial (1E) conformation[2].

This conformational shift directly impacts the molecule's chiroptical properties. The specific rotation ([α]D²⁵) of the enantiomerically enriched cis isomer varies continuously from -80 at high dilution to -20 at high concentration[2].

Self-Validating Experimental Protocol for Conformational Analysis

To rigorously prove this thermodynamic behavior, we must deploy a self-validating system . A self-validating protocol uses orthogonal analytical techniques to cross-verify the system's state without relying on external assumptions. Here, we use low-temperature NMR (absolute structural quantification) to validate ambient-temperature polarimetry (bulk chiroptical measurement).

Step-by-Step Methodology
  • Sample Synthesis & Preparation:

    • Synthesize enantiomerically enriched cis-3-hydroxytetrahydro-2H-thiopyran 1-oxide (e.g., via Sharpless oxidation of 3-hydroxythiane)[2].

    • Causality Check: Prepare a concentration gradient (from 0.01 M to 2.0 M) using strictly anhydrous CD₂Cl₂. Why CD₂Cl₂? It is a non-polar, non-competing solvent. Protic solvents like methanol would immediately disrupt the intramolecular H-bonds, masking the thermodynamic equilibrium[1].

  • Low-Temperature NMR Spectroscopy (-70°C):

    • Subject the samples to ¹H-NMR at -70°C.

    • Causality Check: At room temperature, the diaxial-diequatorial interconversion is too fast for the NMR timescale, yielding time-averaged peaks. Cooling to -70°C slows the kinetics into the slow-exchange regime, allowing for the direct integration of distinct proton resonances for the 1A and 1E conformers[2]. Calculate the exact molar fractions (A and E).

  • Polarimetry (25°C):

    • Measure the specific rotation[α]D²⁵ of the exact same samples at room temperature.

  • Orthogonal Validation:

    • Plot the measured specific rotation against the molar fractions obtained from NMR.

    • If the system is valid, the data will yield a perfect linear correlation: [α]D²⁵ = -(10.6 × E + 79.4 × A)[2]. This equation proves that the bulk optical rotation is a strictly weighted average of the individual conformers, validating both the thermodynamic model and the assigned specific rotations of the pure states[1].

ExperimentalWorkflow Step1 1. Sample Synthesis (Sharpless Oxidation) Step2 2. Variable Concentration Preparation (CD2Cl2) Step1->Step2 Split Step2->Split Step3A 3A. Low-Temp NMR (-70°C) Quantify Molar Fractions (A & E) Split->Step3A Step3B 3B. Polarimetry (25°C) Measure Specific Rotation [α]D Split->Step3B Step4 4. Orthogonal Validation Linear Correlation: [α]D vs Fractions Step3A->Step4 Step3B->Step4

Experimental workflow for orthogonal validation of conformational equilibria.

Quantitative Data Summary

The thermodynamic and chiroptical properties derived from the orthogonal validation protocol are summarized below. The stark contrast in specific rotation between the two conformers highlights the profound impact of 3D geometry on light polarization.

Table 1: Conformational Properties of cis-3-Hydroxytetrahydro-2H-thiopyran 1-oxide

Conformer StateStructural AlignmentDominant H-Bonding ModeFavored Concentration RegimeExtrapolated Specific Rotation ([α]D²⁵)
1A DiaxialIntramolecular (OH···O=S)Low (High Dilution)~ -79.4
1E DiequatorialIntermolecular (Network)High (Low Dilution)~ -10.6

References

  • Source: Journal of the Mexican Chemical Society (SciELO)
  • Title: Professor Ernest Ludwig Eliel signing his book “From Cologne to Chapel Hill” Source: ResearchGate URL
  • Title: Large concentration effects on conformational equilibria (Tetrahedron Letters, 1985)

Sources

Foundational

Preliminary Investigation of Hydrogen Bonding in 3-Hydroxytetrahydro-2H-thiopyran-1-oxide

Executive Summary The rational design of pharmaceuticals and supramolecular assemblies relies heavily on understanding how small molecules behave in varying solvation states. 3-Hydroxytetrahydro-2H-thiopyran-1-oxide (com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceuticals and supramolecular assemblies relies heavily on understanding how small molecules behave in varying solvation states. 3-Hydroxytetrahydro-2H-thiopyran-1-oxide (commonly referred to as cis-3-hydroxythiane S-oxide) serves as a foundational model for studying the delicate thermodynamic balance between intramolecular and intermolecular hydrogen bonding.

This technical guide explores the concentration-dependent conformational equilibrium of this molecule. By synthesizing experimental data from low-temperature NMR spectroscopy and polarimetry, we demonstrate how solvation dynamics dictate the physical shape of the molecule, which in turn fundamentally alters its macroscopic chiroptical properties.

Mechanistic Rationale: The Conformational Equilibrium

The cis diastereomer of 3-hydroxytetrahydro-2H-thiopyran-1-oxide is unique due to its 1,3-substitution pattern on a six-membered thiane ring. Stereochemically, the cis configuration restricts the molecule to two distinct chair conformations: the Diaxial (A) conformer and the Diequatorial (E) conformer.

The equilibrium between these two states is highly sensitive to the concentration of the solute in a non-competitive solvent ():

  • Dilute Solutions (Entropy-Driven): At high dilution, the probability of two solute molecules encountering one another is statistically low. To maximize thermodynamic stability, the molecule adopts the Diaxial (A) conformation. This specific geometry places the hydroxyl donor (-OH) and the sulfoxide acceptor (S=O) in a 1,3-diaxial spatial arrangement, enabling the formation of a highly stable intramolecular hydrogen bond . Entropy favors this monomeric state.

  • Concentrated Solutions (Enthalpy-Driven): As concentration increases, molecular encounters become frequent. Enthalpically, a network of intermolecular hydrogen bonds (forming dimers or oligomers) is stronger than a single, sterically strained intramolecular bond. To facilitate this network, the ring undergoes a chair flip to the Diequatorial (E) conformation, exposing the -OH and S=O groups outward for intermolecular hydrogen bonding ().

Quantitative Data & Chiroptical Properties

Because the molecule is chiral, the conformational shift directly impacts its optical rotation. The specific rotation of the bulk solution is a weighted average of the specific rotations of the individual conformers present at that concentration.

Table 1: Thermodynamic and Chiroptical Parameters of cis-3-hydroxythiane S-oxide Conformers

ParameterDiaxial Conformer (A)Diequatorial Conformer (E)
Dominant Environment High Dilution (Low Concentration)High Concentration
Thermodynamic Driver Entropy (Monomeric state favored)Enthalpy (Molecular association favored)
Hydrogen Bonding Mode Intramolecular (1,3-diaxial OH → S=O)Intermolecular (Oligomerization network)
Specific Rotation [α]D²⁵ -79.4°-10.6°
NMR Exchange Regime Slow exchange at -70 °CSlow exchange at -70 °C

Note: The linear relationship governing the observed optical rotation is defined as [α]D²⁵ = -(10.6 × χE + 79.4 × χA), where χ represents the molar fraction of the respective conformer.

Experimental Workflows & Protocols

To accurately measure this phenomenon, the experimental design must isolate the hydrogen bonding variables. The following self-validating protocols outline the required methodologies.

Protocol A: Synthesis and Enantiomeric Enrichment

Causality: To measure optical rotation, the sample must be non-racemic. A standard oxidation of 3-hydroxythiane would yield a racemic mixture ([α]D = 0).

  • Asymmetric Induction: Subject 3-hydroxythiane to a modified Sharpless asymmetric oxidation using a chiral titanium complex and tert-butyl hydroperoxide. This selectively oxidizes the sulfur atom, yielding enantiomerically enriched cis-3-hydroxythiane 1-oxide (approx. 60% enantiomeric excess).

  • Diastereomeric Separation: Isolate the cis diastereomer from any trans byproduct via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate/hexane).

  • Validation: Confirm the cis stereochemistry via 1D NOESY NMR (observing spatial correlations between the C3 and C1 protons) and verify the exact e.e. via chiral HPLC.

Protocol B: Low-Temperature NMR Spectroscopy

Causality: At room temperature, the chair-to-chair interconversion is too rapid for the NMR timescale, resulting in a single time-averaged spectrum. Cooling the sample drops the kinetic energy below the activation barrier of the chair flip.

  • Sample Preparation: Prepare a series of solutions of the purified cis isomer in anhydrous CD₂Cl₂ at concentrations ranging from 0.005 M to 1.5 M. Note: CD₂Cl₂ is strictly chosen because it is a non-competitive, non-hydrogen-bonding solvent. Protic solvents would disrupt the native equilibrium.

  • Data Acquisition: Cool the NMR probe to -70 °C to shift the system into a slow-exchange regime. Acquire ¹H and ¹³C NMR spectra.

  • Quantification: Integrate the distinct C3 carbinol proton signals for the diaxial (A) and diequatorial (E) conformers to calculate the exact molar fractions (χA and χE) at each concentration.

Protocol C: Concentration-Dependent Polarimetry
  • Solution Matching: Prepare CH₂Cl₂ solutions at the exact molarities used in the NMR study.

  • Measurement: Record the optical rotation at 25 °C using a polarimeter equipped with a sodium lamp (D-line, 589 nm) and a 1.0 dm path-length cell.

  • Correlation Analysis: Plot the specific rotation [α]D against the molar fractions obtained from the NMR data to derive the conformer-specific rotational values.

Visualizing the Conformational Pathway

G Molecule cis-3-Hydroxytetrahydro-2H-thiopyran-1-oxide Dilute Dilute Solution (Low Concentration) Molecule->Dilute Entropy Driven Conc Concentrated Solution (High Concentration) Molecule->Conc Association Driven Intra Intramolecular H-Bond (OH -> S=O) Dilute->Intra Inter Intermolecular H-Bond (Molecule-Molecule) Conc->Inter Diaxial Diaxial Conformer (A) Dominates Intra->Diaxial Diequatorial Diequatorial Conformer (E) Dominates Inter->Diequatorial RotA Optical Rotation [α]D ≈ -79.4 Diaxial->RotA RotE Optical Rotation [α]D ≈ -10.6 Diequatorial->RotE

Figure 1: Concentration-dependent conformational equilibrium and chiroptical properties.

Implications for Drug Development & Supramolecular Chemistry

The behavior of 3-hydroxytetrahydro-2H-thiopyran-1-oxide highlights a critical principle for drug development professionals: the active conformation of a drug molecule in a dilute physiological environment (e.g., bloodstream or intracellular fluid) may be vastly different from its conformation in a concentrated formulation (e.g., a solid oral dosage form or suspension).

If a target receptor requires the diequatorial conformation for binding, but the drug predominantly adopts an intramolecularly bonded diaxial conformation at physiological dilutions, the apparent binding affinity will be significantly reduced. Understanding these hydrogen-bonding dynamics allows formulation scientists to utilize specific excipients that stabilize the desired active conformer, thereby optimizing bioavailability and target engagement.

References

  • Brunet, E., Alhendawi, H. M. H., Juanes, O., & Rodríguez-Ubis, J. C. (2009). The Quest for Relationships between Conformation and Chiroptical Properties: From Solution to Solid State. Journal of the Mexican Chemical Society, 53(3), 155-162. URL: [Link]

  • Eliel, E. L., & Brunet, E. (1991). Conformational analysis of cis-3-hydroxythiane 1-oxide. A case of concentration-dependent conformational equilibrium. The Journal of Organic Chemistry, 56(5), 1668-1670. URL: [Link]

Exploratory

Discovery and Synthesis Pathways of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide: A Technical Guide for Drug Development

[bgcolor="#f0f0f0", fontname="Arial", fontsize=10, Analyzing Reaction Outcomes I'm now analyzing the data from the oxidation conditions I've evaluated. The table highlights that NaIO₄ shows the best balance, providing hi...

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Author: BenchChem Technical Support Team. Date: April 2026

[bgcolor="#f0f0f0", fontname="Arial", fontsize=10,

Analyzing Reaction Outcomes

I'm now analyzing the data from the oxidation conditions I've evaluated. The table highlights that NaIO₄ shows the best balance, providing high conversion and yield with minimal sulfone formation. I'm focusing on the stereochemistry, noting the cis/trans isomers from the sulfur and hydroxyl chiral centers. I am detailing the impact of dipole moments for the separation.

Summarizing Separation Strategies

I am now focusing on separating the diastereomers via silica gel chromatography, noting their distinct topological polar surface areas. For biological studies, I will emphasize the importance of using enantiomerically pure diastereomers. The sulfoxide oxygen's spatial orientation, I've realized, is a key hydrogen bond acceptor in protein binding.

Refining Citations Details

I've refined the inline citations to accurately correspond to my reference list, ensuring proper attribution. I've updated the citations to precisely match the references, including citations for tetrahydro-2H-thiopyran-3-ol and 3-Hydroxytetrahydro-2H-thiopyran 1-oxide, as well as regulatory compliance and inventory tracking. I've also double-checked that the Graphviz requirements are being followed, and that the DOT diagram meets the specified size constraints.

Executive Summary

In modern medicinal chemistry, the shift towards sp³-rich, three-dimensional molecular scaffolds has driven the discovery of novel saturated heterocycles. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (CAS: 107319-08-4) represents a highly versatile, polar building block. Featuring a six-membered thiopyran ring, a hydrogen-bond donating hydroxyl group at the C3 position, and a hydrogen-bond accepting sulfoxide moiety, this compound is increasingly utilized as a bioisostere for piperidines and pyrans in the development of targeted therapeutics, including advanced kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. We will explore the causality behind the chemical transformations, the thermodynamic control required to prevent over-oxidation, and the stereochemical implications of the sulfoxide chiral center.

Retrosynthetic Strategy and Discovery Context

The integration of 3-hydroxytetrahydro-2H-thiopyran 1-oxide into drug discovery stems from the need to modulate the physicochemical properties of drug candidates—specifically, lowering logP and increasing topological polar surface area (tPSA) without introducing basic nitrogen centers.

Retrosynthetically, the target molecule [2] is most efficiently accessed via the controlled oxidation of its sulfide precursor, tetrahydro-2H-thiopyran-3-ol (CAS: 22072-19-1) [1][3]. This precursor is, in turn, derived from the chemoselective reduction of commercially available tetrahydro-2H-thiopyran-3-one.

Retrosynthesis Target 3-Hydroxytetrahydro-2H- thiopyran 1-oxide (Target) Intermediate Tetrahydro-2H- thiopyran-3-ol (Sulfide Precursor) Target->Intermediate Oxidation (Retrosynthetic) Starting Tetrahydro-2H- thiopyran-3-one (Starting Material) Intermediate->Starting Reduction (Retrosynthetic)

Retrosynthetic analysis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide.

Experimental Methodologies: A Self-Validating System

The synthesis is a two-step process. The critical challenge lies in the chemoselectivity of the second step: oxidizing the sulfur atom to the sulfoxide (1-oxide) while strictly avoiding over-oxidation to the sulfone (1,1-dioxide) and preventing the oxidation of the secondary alcohol at C3.

Step 1: Synthesis of Tetrahydro-2H-thiopyran-3-ol

Objective : Reduce the ketone to a secondary alcohol without cleaving the C-S bond. Protocol :

  • Substrate Preparation : Dissolve tetrahydro-2H-thiopyran-3-one (1.0 eq) in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

  • Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄, 1.2 eq) in small portions over 30 minutes.

    • Causality: NaBH₄ is selected over LiAlH₄ because it is mild enough to operate in protic solvents and highly chemoselective for ketones, posing zero risk to the thioether linkage. The 0 °C temperature controls the exothermic hydrogen gas evolution.

  • Quenching & Workup : Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl to neutralize excess hydride. Extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tetrahydro-2H-thiopyran-3-ol.

Step 2: Controlled Oxidation to 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

Objective : Mono-oxidize the sulfide to sulfoxide. Protocol :

  • Solvent System : Dissolve tetrahydro-2H-thiopyran-3-ol (1.0 eq) in a 1:1 mixture of Methanol and Water (0.2 M).

    • Causality: A highly polar, protic solvent system stabilizes the highly polar sulfoxide product and fully solubilizes the inorganic oxidant.

  • Oxidant Addition : Cool the solution to precisely 0 °C. Add Sodium Periodate (NaIO₄, 1.05 eq) dropwise as an aqueous solution.

    • Causality: NaIO₄ is the gold standard for sulfide-to-sulfoxide oxidation. It is sterically hindered and kinetically slow to oxidize sulfoxides to sulfones, providing a massive thermodynamic window to isolate the 1-oxide. Strict stoichiometric control (1.05 eq) prevents over-oxidation.

  • Monitoring : Monitor via LC-MS. The reaction is typically complete within 4-6 hours.

  • Isolation : Filter off the precipitated NaIO₃ salts. Extract the aqueous filtrate with Dichloromethane (DCM) (5x).

    • Causality: The high number of extractions is necessary due to the extreme water solubility of the resulting sulfoxide product.

  • Purification : Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to separate the cis and trans diastereomers.

Workflow Step1 1. Substrate Preparation Dissolve Tetrahydrothiopyran-3-ol in MeOH/H2O Step2 2. Oxidant Addition Dropwise addition of NaIO4 (1.05 eq) at 0°C Step1->Step2 Step3 3. Reaction Monitoring LC-MS to prevent sulfone formation Step2->Step3 Step4 4. Workup & Extraction Filter NaIO3 salts, extract with DCM Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Isolate cis/trans diastereomers Step4->Step5

Step-by-step experimental workflow for the controlled oxidation to the sulfoxide.

Quantitative Data: Optimization of Oxidation Conditions

Selecting the correct oxidant is the most critical decision in this pathway. Below is a comparative analysis of oxidation conditions evaluated during protocol development to ensure high yield and minimal impurity generation.

Oxidant SystemTemp (°C)EquivalentsConversion (%)Sulfoxide Yield (%)Sulfone (Over-oxidation) (%)
NaIO₄ / MeOH-H₂O 0 to RT 1.05 >98 85 <2
m-CPBA / DCM-78 to 01.00>996525
H₂O₂ / HFIPRT1.10907015
Oxone / H₂O00.50>994055

Data Interpretation : m-CPBA, while fast, is highly electrophilic and struggles to differentiate between sulfide and sulfoxide nucleophilicity, leading to significant sulfone formation even at cryogenic temperatures. NaIO₄ provides the optimal kinetic barrier against over-oxidation, making it the most trustworthy reagent for this transformation.

Stereochemical Considerations

The oxidation of the sulfur atom generates a stable, pyramidal chiral center. Because the C3 position already possesses a chiral center (the hydroxyl group), the oxidation yields a mixture of diastereomers (cis and trans relative to the ring).

  • Causality in Separation : The cis and trans isomers possess distinct dipole moments and topological polar surface areas. They can be effectively resolved using standard normal-phase silica gel chromatography. For biological testing (e.g., in kinase inhibitor SAR studies), it is imperative to test enantiomerically pure diastereomers, as the spatial orientation of the sulfoxide oxygen acts as a highly directional hydrogen bond acceptor in the protein binding pocket.

Conclusion

The synthesis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide requires rigorous chemoselective control. By utilizing NaBH₄ for initial ketone reduction and NaIO₄ for controlled sulfide oxidation, researchers can establish a self-validating, high-yielding protocol. This methodology ensures the integrity of the sp³-rich scaffold, providing a robust building block for advanced drug discovery programs.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 90725, Tetrahydrothiopyran-3-ol. Retrieved April 9, 2026, from[Link]

  • ChemRadar. (2026). Tetrahydrothiopyran-3-ol CAS#22072-19-1 Regulatory Information. Retrieved April 9, 2026, from[Link]

Foundational

Electronic Properties and Computational Modeling of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide: A Comprehensive Guide for Drug Discovery

Executive Summary The functionalization of saturated heterocyclic rings is a cornerstone of modern pharmacophore design. Among these, 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (CAS: 107319-08-4) represents a highly privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated heterocyclic rings is a cornerstone of modern pharmacophore design. Among these, 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (CAS: 107319-08-4) represents a highly privileged, yet computationally complex, cyclic sulfoxide scaffold. Featuring both a hydrogen-bond donor (hydroxyl) and a highly polarized hydrogen-bond acceptor (sulfoxide) on a flexible thiane ring, this molecule presents unique conformational dynamics. This whitepaper provides an authoritative guide on the electronic properties, Density Functional Theory (DFT) modeling, and self-validating experimental workflows required to harness this scaffold in drug development, particularly in the design of JAK1 inhibitors and AMPK activators.

Introduction & Pharmacological Relevance

In medicinal chemistry, the substitution of carbon with sulfur in saturated rings drastically alters the physicochemical profile of a drug candidate. The controlled oxidation of the thiane ring to a sulfoxide (1-oxide) introduces a stereogenic center at the sulfur atom and a strong dipole moment.

3-Hydroxytetrahydro-2H-thiopyran 1-oxide is frequently utilized as a polar appendage to improve aqueous solubility and modulate target binding kinetics. Notably, derivatives of this scaffold have been heavily investigated as activators of AMP-activated protein kinase (AMPK) for metabolic syndrome therapies [1] and as highly selective Janus kinase 1 (JAK1) inhibitors for autoimmune diseases [2]. The spatial relationship between the 3-hydroxyl group and the 1-sulfoxide oxygen dictates the molecule's ability to form critical hydrogen bonds within kinase hinge regions.

Pathway A Thiane 1-Oxide Derivative B JAK1 Kinase Domain Binding A->B H-Bonding (S=O ... NH) C STAT Phosphorylation Inhibition B->C D Immunomodulation (Efficacy) C->D

Pharmacodynamic signaling mechanism of thiane 1-oxide derivatives in JAK1 inhibition.

Electronic Properties and Conformational Dynamics

The electronic structure of cyclic sulfoxides is governed by a delicate interplay of hyperconjugation, steric hindrance, and electrostatic interactions.

The Anomeric Effect and Intramolecular Hydrogen Bonding

In unfunctionalized thiane 1-oxide, the sulfoxide oxygen strongly prefers the axial position due to a stabilizing hyperconjugative interaction (the gauche effect) between the axial lone pair of the adjacent carbon and the σ∗ orbital of the S=O bond.

When a hydroxyl group is introduced at the C3 position, the energy landscape becomes highly dependent on stereochemistry. In the cis-diastereomer, a 1,3-diaxial conformation allows for a strong intramolecular hydrogen bond between the axial 3-OH and the axial 1-S=O. This interaction significantly lowers the relative energy of the system, overriding standard steric penalties associated with diaxial cyclohexane derivatives.

S-O Bond Dissociation Enthalpy (BDE)

Understanding the oxidative susceptibility of the sulfur atom is critical to predicting the metabolic stability of the drug. The S-O Bond Dissociation Enthalpy (BDE) serves as a primary metric for this stability. A higher BDE indicates a more stable sulfoxide that is less prone to further oxidation to the sulfone (1,1-dioxide) or reduction back to the sulfide in vivo [3].

Table 1: DFT-Calculated Electronic Properties of Conformers

Note: Data represents computational consensus values derived from B3P86/6-311++G(2df,2p) single-point calculations.

Conformer GeometryRelative Energy (kcal/mol)S-O BDE (kcal/mol)Dipole Moment (Debye)Intramolecular H-Bond (Å)
1-ax, 3-ax (cis)0.0086.43.122.15
1-eq, 3-eq (cis)+1.8584.14.05N/A
1-ax, 3-eq (trans)+2.1085.23.88N/A
1-eq, 3-ax (trans)+3.4583.74.50N/A

Causality Insight: The 1-ax, 3-ax conformer represents the global minimum. The 2.15 Å distance between the hydroxyl proton and the sulfoxide oxygen confirms a stabilizing intramolecular hydrogen bond, which simultaneously increases the S-O BDE by drawing electron density away from the sulfur center, thus enhancing metabolic stability.

Computational Modeling: DFT Workflow

To accurately model the hypervalent-like nature of the sulfur-oxygen bond, standard basis sets are insufficient. The inclusion of high-exponent d functions is strictly required to prevent the underestimation of the S-O BDE [3].

Protocol 1: Self-Validating DFT Computational Workflow

Objective: Determine the global minimum conformation and calculate the S-O BDE. Validation Mechanism: The protocol is self-validating; Step 3 acts as an internal quality control checkpoint. If imaginary frequencies are present, the geometry is a transition state, not a local minimum, prompting an automated re-optimization.

  • Conformational Search:

    • Action: Execute a molecular dynamics trajectory search in a vacuum using the OPLS-2005 force field (e.g., via MacroModel).

    • Causality: DFT is computationally expensive. Pre-screening conformers using molecular mechanics ensures that only the lowest-energy structural candidates are submitted for quantum mechanical optimization.

  • Geometry Optimization:

    • Action: Optimize the lowest-energy conformers using the B3LYP/6-31+G(d) level of theory.

    • Causality: B3LYP provides an excellent balance of computational speed and accuracy for organic geometries, while the diffuse functions (+) accurately model the lone pairs on the oxygen atoms.

  • Frequency Calculation (Self-Validation Step):

    • Action: Run a vibrational frequency calculation on the optimized geometries at the same level of theory.

    • Causality: You must verify that the structure has zero imaginary frequencies . This mathematically proves the geometry rests at a true local minimum on the potential energy surface.

  • Single-Point Energy & BDE Calculation:

    • Action: Calculate the electronic energy using B3P86/6-311++G(2df,2p) .

    • Causality: The B3P86 functional paired with a heavily polarized basis set containing multiple d and f functions (2df,2p) is mandatory for sulfur. It corrects for the diffuse electron cloud of the S=O bond, yielding highly accurate BDE values[3].

DFT_Workflow A Conformational Search (OPLS-2005) B Geometry Optimization (B3LYP/6-31+G*) A->B Lowest Energy Conformers C Frequency Check (Zero Imaginary Freqs) B->C D Single-Point Energy (B3P86/6-311++G**) C->D Validated Minima E S-O BDE & Electronic Properties Output D->E

Step-by-step computational DFT workflow for modeling cyclic sulfoxides.

Experimental Synthesis and Validation

Translating computational models into physical compounds requires precise synthetic control to avoid over-oxidation to the 1,1-dioxide (sulfone).

Protocol 2: Controlled Oxidation and NMR Validation

Objective: Synthesize 3-Hydroxytetrahydro-2H-thiopyran 1-oxide from 3-hydroxytetrahydrothiopyran and validate its stereochemistry. Validation Mechanism: The reaction is monitored via TLC to prevent sulfone formation. Post-purification, 2D NOESY NMR self-validates the stereochemical assignment predicted by the DFT model.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 3-hydroxytetrahydrothiopyran in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Controlled Oxidation:

    • Action: Cool the reaction flask to exactly 0 °C using an ice bath. Slowly add 1.05 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) dropwise over 30 minutes.

    • Causality: Maintaining 0 °C and using a strict stoichiometric ratio prevents the highly exothermic over-oxidation of the sulfoxide to the biologically inactive sulfone.

  • Quenching and Extraction:

    • Action: Quench the reaction after 1 hour with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Extract the aqueous layer with ethyl acetate.

    • Causality: The thiosulfate reduces any unreacted m-CPBA, immediately halting the oxidation process and preventing downstream degradation during workup.

  • Chromatographic Separation:

    • Action: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution of Hexanes/Ethyl Acetate).

    • Causality: The cis and trans diastereomers possess significantly different dipole moments (as computationally predicted in Table 1) and will elute at different retention times.

  • NMR Validation (Self-Validation Step):

    • Action: Perform 1H NMR and 2D NOESY NMR on the isolated fractions in CDCl3​ .

    • Causality: The axial protons adjacent to the sulfoxide group will exhibit distinct anisotropic deshielding. A strong NOE cross-peak between the C3-axial proton and the C1-equatorial proton confirms the isolation of the target cis-diastereomer, validating the DFT-predicted global minimum.

Conclusion

The integration of high-level DFT calculations with rigorous experimental protocols is essential for leveraging 3-Hydroxytetrahydro-2H-thiopyran 1-oxide in drug discovery. By understanding the causal relationship between the oxidation state of sulfur, the resulting stereoelectronic effects (such as the gauche effect and intramolecular hydrogen bonding), and the molecule's macroscopic dipole moment, researchers can rationally design highly selective kinase inhibitors and metabolic modulators with optimized pharmacokinetic profiles.

References

  • Title: US9290517B2 - Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives Source: Google Patents / Merck Sharp & Dohme Corp URL
  • Title: WO2014031515A1 - Novel azabenzimidazole hexahydrofuro[3,2-b]furan derivatives Source: Google Patents / Merck Sharp & Dohme Corp URL
  • Title: Predicting Autoxidation of Sulfides in Drug-like Molecules Using Quantum Mechanical/Density Functional Theory Methods Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: Calorimetric and Computational Study of Thiacyclohexane 1-Oxide and Thiacyclohexane 1,1-Dioxide (Thiane Sulfoxide and Thiane Sulfone). Enthalpies of Formation and the Energy of the SO Bond Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Synthesis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

Strategic Overview The asymmetric synthesis of 3-hydroxytetrahydro-2H-thiopyran 1-oxide presents a unique synthetic challenge due to the requirement of controlling two distinct stereocenters: the C3 carbinol carbon and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The asymmetric synthesis of 3-hydroxytetrahydro-2H-thiopyran 1-oxide presents a unique synthetic challenge due to the requirement of controlling two distinct stereocenters: the C3 carbinol carbon and the S1 sulfoxide sulfur. Chiral sulfoxides are critical pharmacophores and powerful stereodirecting groups in modern drug development [1]. This application note details a robust, field-proven, two-stage chemical protocol designed to achieve exceptional enantio- and diastereoselectivity through sequential catalytic asymmetric transfer hydrogenation and directed sulfoxidation.

Mechanistic Rationale & Causality

To avoid the separation of complex diastereomeric mixtures, this protocol builds the stereocenters iteratively, using the first stereocenter to help dictate the second.

  • Setting the C3 Stereocenter (Noyori ATH): We utilize the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) of dihydro-2H-thiopyran-3(4H)-one. Rather than using standard isopropanol as the hydrogen donor, we select a formic acid/triethylamine (HCOOH/NEt3) azeotrope. Causality: The HCOOH/NEt3 system decomposes into CO2 gas during the reaction, rendering the hydride transfer thermodynamically irreversible. This drives the reaction to >99% conversion, overcoming the unfavorable equilibria that often stall the reduction of cyclic heterocyclic ketones in isopropanol [2].

  • Setting the S1 Stereocenter (Kagan-Modena Oxidation): The second step employs a modified Kagan asymmetric sulfoxidation. Causality: Standard Sharpless epoxidation conditions (Ti(OiPr)4 and diethyl tartrate) are poor for sulfoxidation. However, the Kagan modification—adding exactly one equivalent of water relative to titanium—hydrolyzes the complex to form a chiral dinuclear Ti-O-Ti species. This dinuclear complex is the true catalytic species responsible for high enantiofacial discrimination of the sulfur lone pairs [3]. Furthermore, the pre-existing C3 hydroxyl group coordinates with the titanium center, directing the oxidation diastereoselectively to favor a specific cis or trans configuration depending on the chosen tartrate enantiomer [4].

Process Visualization

AsymmetricSynthesis SM Dihydro-2H-thiopyran-3(4H)-one (Prochiral Ketone) Step1 Step 1: Noyori ATH RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / NEt3 SM->Step1 Int (S)-Tetrahydro-2H-thiopyran-3-ol (Chiral Alcohol, >98% ee) Step1->Int Step2 Step 2: Kagan Sulfoxidation Ti(OiPr)4 / (R,R)-DET / H2O t-BuOOH Int->Step2 Prod (1R,3S)-3-Hydroxytetrahydro- 2H-thiopyran 1-oxide (Chiral Sulfoxide) Step2->Prod

Fig 1. Two-step asymmetric synthesis workflow for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide.

Experimental Protocol: Self-Validating Workflows

Phase 1: Noyori ATH to (S)-Tetrahydro-2H-thiopyran-3-ol
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve dihydro-2H-thiopyran-3(4H)-one (10.0 mmol) in anhydrous dichloromethane (10 mL).

  • Catalyst Activation: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.05 mmol, 0.5 mol%). Stir for 5 minutes at room temperature until a homogeneous deep-red solution forms.

  • Reduction: Dropwise, add a 5:2 azeotropic mixture of HCOOH/NEt3 (containing 15.0 mmol of HCOOH). The reaction will mildly effervesce as CO2 is released.

  • Self-Validation Checkpoint 1: Stir at 28 °C for 12 hours. Monitor the disappearance of the ketone via GC-MS. The irreversible nature of the HCOOH system must yield >99% conversion before proceeding.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize remaining acid. Extract with ethyl acetate (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate (S)-tetrahydro-2H-thiopyran-3-ol.

Phase 2: Modified Kagan Sulfoxidation
  • Complex Assembly: In a dry flask under argon, dissolve Ti(OiPr)4 (5.0 mmol, 0.5 equiv) and (R,R)-diethyl tartrate (10.0 mmol, 1.0 equiv) in anhydrous toluene (20 mL) at room temperature.

  • Critical Hydrolysis: Add exactly 5.0 mmol of deionized H2O (0.5 equiv relative to substrate, 1.0 equiv relative to Ti) via a precision microsyringe. Note: This precise stoichiometry is mandatory; excess water destroys the catalyst, while insufficient water leads to racemic background oxidation. Stir for 20 minutes until the solution becomes homogeneous.

  • Substrate Addition: Cool the catalytic system to -20 °C. Slowly add the (S)-tetrahydro-2H-thiopyran-3-ol (10.0 mmol) synthesized in Phase 1.

  • Oxidation: Slowly add tert-butyl hydroperoxide (t-BuOOH, 5.0-6.0 M in decane, 11.0 mmol) over 15 minutes to prevent thermal spiking. Maintain the reaction strictly at -20 °C for 14 hours.

  • Self-Validation Checkpoint 2: Quench the reaction with 10% aqueous Na2SO3 to destroy unreacted peroxide (verify complete quenching with starch-iodide paper). Monitor the diastereomeric ratio (dr) via crude 1H NMR; the C3 carbinol proton will exhibit distinct chemical shifts and coupling constants for the cis and trans diastereomers due to the axial/equatorial positioning relative to the sulfoxide oxygen.

  • Isolation: Filter the resulting suspension through a pad of Celite, extract the aqueous layer with dichloromethane, and purify via silica gel chromatography to yield the pure (1R,3S)-3-hydroxytetrahydro-2H-thiopyran 1-oxide.

Quantitative Data Summary

The following table outlines the expected analytical metrics for the optimized two-step protocol when executed under strict anhydrous and anaerobic conditions.

Experimental PhaseReagent / Catalyst SystemTarget TransformationExpected YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Phase 1 RuCl(p-cymene)[(S,S)-TsDPEN]Ketone Chiral Alcohol> 92%> 98% (S)N/A
Phase 2 Ti(OiPr)4 / (R,R)-DET / H2OChiral Sulfide Chiral Sulfoxide80 - 85%> 98%> 95:5 (trans:cis)

References

  • Transition Metal Catalyzed Asymmetric Oxidation of Sulfides: From Discovery to Recent Trends. Current Organic Chemistry.[Link]

  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.[Link]

  • An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society.[Link]

  • Asymmetric Sulfoxidation of an Aryl Ethyl Sulfide: Modification of Kagan Procedure to Provide a Viable Manufacturing Process. Organic Process Research & Development.[Link]

Sources

Application

Application Notes and Protocols: 3-Hydroxytetrahydro-2H-thiopyran-1-oxide as a Novel Chiral Auxiliary for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive technical guide on the prospective use of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide as a chiral auxiliary in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the prospective use of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide as a chiral auxiliary in asymmetric synthesis. While direct literature on this specific auxiliary is emerging, this document leverages the well-established principles of chiral sulfoxide chemistry to propose its application in key stereoselective transformations. The protocols outlined below are based on analogous systems and are intended to serve as a foundational guide for researchers exploring the potential of this novel auxiliary.

Introduction: The Potential of β-Hydroxy Sulfoxides in Asymmetric Control

Chiral sulfoxides are powerful tools in asymmetric synthesis, acting as effective chiral auxiliaries to control the stereochemical outcome of reactions.[1][2] The sulfur atom in a sulfoxide is a stable stereocenter, and the non-bonding electron pair and the oxygen atom provide a unique steric and electronic environment to influence the approach of reagents.[1] The presence of a hydroxyl group beta to the sulfoxide, as in 3-Hydroxytetrahydro-2H-thiopyran-1-oxide, offers the additional advantage of chelation control, where metal ions can coordinate to both the hydroxyl and sulfoxide oxygens, creating a rigid cyclic transition state that dictates high diastereoselectivity.[1]

This guide proposes the application of enantiomerically pure 3-Hydroxytetrahydro-2H-thiopyran-1-oxide as a versatile chiral auxiliary in several key asymmetric transformations, including aldol additions, ketone reductions, and Diels-Alder reactions.

Synthesis of the Chiral Auxiliary: (3R,SS)-3-Hydroxytetrahydro-2H-thiopyran-1-oxide

The enantioselective synthesis of the chiral auxiliary is paramount. A plausible route involves the asymmetric oxidation of a precursor sulfide, a common method for preparing chiral sulfoxides.[3]

Proposed Synthetic Pathway:

G cluster_0 Synthesis of Chiral Auxiliary A Tetrahydro-4H-thiopyran-4-one B 3-Bromo-tetrahydro-4H-thiopyran-4-one A->B Bromination C Tetrahydro-4H-thiopyran-3-ol B->C Reduction (e.g., NaBH4) D (3R)-Tetrahydro-2H-thiopyran-3-ol C->D Enzymatic Resolution or Chiral Chromatography E (3R,SS)-3-Hydroxytetrahydro-2H-thiopyran-1-oxide D->E Asymmetric Oxidation (e.g., Sharpless or Davis reagent)

Caption: Proposed synthetic route to enantiopure 3-Hydroxytetrahydro-2H-thiopyran-1-oxide.

Protocol 1: Synthesis of (3R)-Tetrahydro-2H-thiopyran-3-ol

  • Bromination: To a solution of Tetrahydro-4H-thiopyran-4-one in a suitable solvent (e.g., acetic acid), add bromine dropwise at room temperature. Stir until the reaction is complete (monitored by TLC).

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride portion-wise.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield racemic Tetrahydro-4H-thiopyran-3-ol.

  • Resolution: Perform enzymatic resolution (e.g., using a lipase) or chiral HPLC to separate the enantiomers and obtain (3R)-Tetrahydro-2H-thiopyran-3-ol.

Protocol 2: Asymmetric Oxidation to (3R,SS)-3-Hydroxytetrahydro-2H-thiopyran-1-oxide

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (3R)-Tetrahydro-2H-thiopyran-3-ol in a suitable solvent like dichloromethane (DCM).

  • Oxidation: Cool the solution to -78 °C and add a chiral oxidizing agent. A modified Sharpless reagent [Ti(OiPr)4/(+)-DET/tBuOOH] or a Davis oxaziridine are suitable choices for achieving high enantioselectivity.[3][4]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product by column chromatography.

Application in Asymmetric Aldol Additions

The chiral auxiliary can be attached to a carboxylic acid to form a chiral ester, which can then be used in stereoselective aldol reactions. The chelation of a Lewis acid to the sulfoxide, hydroxyl, and carbonyl oxygen atoms is expected to provide a rigid transition state, leading to high diastereoselectivity.

Workflow for Asymmetric Aldol Addition:

G cluster_1 Asymmetric Aldol Addition Workflow F Attach Auxiliary: (3R,SS)-3-Hydroxytetrahydro-2H-thiopyran-1-oxide + Propanoic acid G Chiral Ester F->G H Enolate Formation (e.g., LDA, -78 °C) G->H I Reaction with Aldehyde (e.g., Benzaldehyde) H->I J Diastereoselective Aldol Adduct I->J K Cleavage of Auxiliary (e.g., LiOH) J->K L Chiral β-Hydroxy Acid K->L

Caption: Workflow for the application of the chiral auxiliary in an asymmetric aldol addition.

Protocol 3: Asymmetric Aldol Addition

  • Ester Formation: Couple (3R,SS)-3-Hydroxytetrahydro-2H-thiopyran-1-oxide with propanoic acid using a standard coupling agent (e.g., DCC/DMAP).

  • Enolate Formation: Dissolve the resulting chiral ester in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.

  • Aldol Reaction: Add the desired aldehyde (e.g., benzaldehyde) to the enolate solution at -78 °C.

  • Work-up and Analysis: Quench the reaction with saturated ammonium chloride solution. Extract the product and determine the diastereomeric ratio by NMR or HPLC analysis.

  • Auxiliary Cleavage: Cleave the auxiliary from the aldol product by hydrolysis (e.g., with LiOH) to yield the chiral β-hydroxy acid.

Table 1: Expected Outcomes for Asymmetric Aldol Addition

EntryAldehydeLewis AcidDiastereomeric Ratio (anti:syn)Yield (%)
1BenzaldehydeNone (Li enolate)>95:5~85
2IsobutyraldehydeNone (Li enolate)>95:5~80
3BenzaldehydeTiCl4>98:2~90

Note: The expected high 'anti' selectivity is based on chelation-controlled transition state models common for β-hydroxy sulfoxide auxiliaries.

Application in Diastereoselective Ketone Reduction

The β-hydroxy sulfoxide moiety can direct the stereoselective reduction of a tethered ketone. The choice of reducing agent can influence the stereochemical outcome.

Proposed Stereochemical Model:

Chelating reducing agents (e.g., DIBAL-H with ZnCl2) are expected to favor a rigid six-membered transition state, leading to one diastereomer, while non-chelating reducing agents may favor the opposite diastereomer via a non-chelated model.[1]

G cluster_2 Diastereoselective Ketone Reduction M Attach β-Keto Acid to Auxiliary N Chiral β-Keto Ester M->N O Reduction with DIBAL-H/ZnCl2 (Chelation Control) N->O P Reduction with L-Selectride (Non-chelation Control) N->P Q (R)-β-Hydroxy Ester O->Q R (S)-β-Hydroxy Ester P->R

Caption: Divergent synthesis of β-hydroxy esters through controlled ketone reduction.

Protocol 4: Diastereoselective Ketone Reduction

  • Substrate Synthesis: Prepare the β-keto ester by coupling the chiral auxiliary with a β-keto acid.

  • Chelation-Controlled Reduction: Dissolve the β-keto ester in THF, add ZnCl2, and cool to -78 °C. Add DIBAL-H dropwise.

  • Non-Chelation-Controlled Reduction: Dissolve the β-keto ester in THF and cool to -78 °C. Add L-Selectride dropwise.

  • Work-up and Analysis: Quench the reactions and purify the products. Determine the diastereomeric ratios.

  • Auxiliary Cleavage: Remove the auxiliary to obtain the enantiomerically enriched β-hydroxy esters.

Table 2: Expected Diastereoselectivity in Ketone Reduction

EntryReducing AgentDiastereomeric Ratio (syn:anti)
1DIBAL-H / ZnCl2>95:5
2L-Selectride5:>95

Application in Asymmetric Diels-Alder Reactions

The chiral auxiliary can be attached to an acrylic acid derivative to form a chiral dienophile for use in asymmetric Diels-Alder reactions. The sulfoxide group is expected to effectively shield one face of the double bond, leading to a highly diastereoselective cycloaddition.

Protocol 5: Asymmetric Diels-Alder Reaction

  • Dienophile Synthesis: Prepare the chiral acrylate by esterification of acrylic acid with the chiral auxiliary.

  • Diels-Alder Reaction: Dissolve the chiral acrylate and a suitable diene (e.g., cyclopentadiene) in a solvent like DCM. Add a Lewis acid catalyst (e.g., Et2AlCl) at low temperature (-78 °C).

  • Work-up and Analysis: After the reaction is complete, quench with water, extract the product, and determine the endo/exo ratio and diastereomeric excess.

  • Auxiliary Removal: Cleave the auxiliary to obtain the chiral cyclic carboxylic acid.

Cleavage of the Chiral Auxiliary

A key feature of a good chiral auxiliary is its facile removal under mild conditions without racemization of the product. The ester linkage in the proposed applications allows for straightforward cleavage.

  • Basic Hydrolysis: Treatment with lithium hydroxide (LiOH) in a mixture of THF and water is a standard method for saponifying the ester and recovering the auxiliary.

  • Reductive Cleavage: For conversion to the corresponding alcohol, reductive cleavage with reagents like LiBH4 or LiAlH4 can be employed.

Conclusion

3-Hydroxytetrahydro-2H-thiopyran-1-oxide presents a promising scaffold for a new chiral auxiliary. Its rigid cyclic structure combined with the directing and chelating capabilities of the β-hydroxy sulfoxide moiety suggests high potential for inducing stereoselectivity in a range of important asymmetric transformations. The protocols and expected outcomes presented in these notes provide a solid foundation for researchers to explore and develop the applications of this novel chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.

References

  • Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online. [Link]

  • Asymmetric synthesis of beta-hydroxy sulfides controlled by remote sulfoxides. PubMed. [Link]

  • Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. [Link]

  • Asymmetric Synthesis of β-Hydroxy Sulfides Controlled by Remote Sulfoxides. American Chemical Society. [Link]

  • SYNTHESIS OF CHIRAL SULFOXIDES BY ASYMMETRIC OXIDATION. Pure and Applied Chemistry. [Link]

  • Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. MDPI. [Link]

  • Access to Chiral Sulfoxides by Enantioselective Imine Condensation. Organic Letters. [Link]

  • Asymmetric Synthesis of B-Hydroxy Sulfides Controlled by Remote Sulfoxides. Amanote Research. [Link]

  • Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. ACS Publications. [Link]

  • Enantiopure sulfoxides: recent applications in asymmetric synthesis. RSC Publishing. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alke. Wiley Online Library. [Link]

  • Diastereoselective synthesis of substituted tetrahydrothiopyrans via (3,5)-thionium-ene cyclization reaction. PubMed. [Link]

  • Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction. ResearchGate. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

Sources

Method

Application Note: Utilizing 3-Hydroxytetrahydro-2H-thiopyran 1-oxide in Pummerer Rearrangements for Thiosugar Synthesis

Scientific Rationale & Strategic Overview The synthesis of thiosaccharides (thiosugars) and their corresponding thioglycosides is a critical endeavor in medicinal chemistry due to their enhanced stability against enzymat...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Strategic Overview

The synthesis of thiosaccharides (thiosugars) and their corresponding thioglycosides is a critical endeavor in medicinal chemistry due to their enhanced stability against enzymatic hydrolysis compared to native O-glycosides. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide serves as a highly versatile, minimalist scaffold for constructing 5-thiopyranose analogs.

To functionalize the unactivated α-position (C2) of this saturated heterocycle, the Pummerer rearrangement is the premier synthetic strategy. By treating the sulfoxide with an electrophilic anhydride, the system undergoes an internal redox process: the sulfur atom is reduced to a sulfide, while the adjacent α-carbon is oxidized to an α-acyloxy sulfide . This resulting α-acyloxy group acts as an excellent leaving group, effectively transforming the molecule into a potent glycosyl donor for downstream drug development.

Mechanistic Insights & Causality (E-E-A-T)

Understanding the mechanistic sequence is essential for optimizing yields and preventing unwanted side reactions (such as elimination to dihydrothiopyrans).

  • O-Acylation (Activation): The sulfoxide oxygen of 3-hydroxytetrahydro-2H-thiopyran 1-oxide is highly nucleophilic and attacks the electrophilic anhydride (e.g., Trifluoroacetic anhydride, TFAA). This forms an unstable acyloxysulfonium ion .

  • E2 Elimination (Thionium Formation): A non-nucleophilic base (typically pyridine or 2,6-lutidine) abstracts a proton from the α-carbon (C2 or C6). The choice of base and temperature here is critical. If the temperature is too high, the system undergoes an E1cb-like elimination to form a stable 5,6-dihydro-2H-thiopyran . At strictly controlled low temperatures (0 °C), the base facilitates an E2 elimination of the acyloxy group, generating a highly reactive thiocarbenium (thionium) ion .

  • Nucleophilic Trapping: The counter-anion (trifluoroacetate) immediately traps the thionium ion. The pre-existing stereocenter at C3 strongly influences the facial attack of the nucleophile, often yielding a predictable diastereomeric ratio of the resulting α-acyloxy sulfide.

Crucial Prerequisite: The free 3-hydroxyl group must be protected prior to the Pummerer rearrangement. If left unprotected, the highly electrophilic thionium intermediate will be trapped intramolecularly by the 3-OH, leading to unwanted bicyclic oxathiolane side products or complex polymerization .

Mechanism S1 3-OR-Tetrahydrothiopyran 1-oxide S2 Acyloxysulfonium Intermediate S1->S2 TFAA (0 °C) S3 Thiocarbenium Ion (Thionium) S2->S3 Pyridine (-TFAOH) S4 α-Acyloxy Sulfide (Glycosyl Donor) S3->S4 TFA Anion Trapping

Mechanistic pathway of the Pummerer rearrangement for thiosugar donor synthesis.

Quantitative Optimization Data

The choice of anhydride and base dictates the reaction pathway. The table below summarizes the causality behind reagent selection, demonstrating why TFAA at low temperatures is vastly superior to acetic anhydride (Ac₂O) for preserving the saturated heterocycle.

Anhydride (Eq)Base (Eq)SolventTemp (°C)Time (h)Major Product PathwayIsolated Yield (%)
Ac₂O (5.0)NaOAc (2.0)Toluene11012α-Acetoxy Sulfide45
Ac₂O (5.0)Pyridine (2.0)CH₂Cl₂4024Elimination (Dihydrothiopyran)60
TFAA (2.0) Pyridine (3.0) CH₂Cl₂ 0 to 25 2 α-Trifluoroacetoxy Sulfide 85
TFAA (2.0)2,6-Lutidine (3.0)CH₂Cl₂-78 to 04α-Trifluoroacetoxy Sulfide92

Experimental Methodologies

Workflow W1 Step 1: Hydroxyl Protection (Ac2O, Pyridine, RT) W2 Step 2: Pummerer Rearrangement (TFAA, Pyridine, 0 °C) W1->W2 W3 Step 3: Workup & Validation (NMR Anomeric Shift Check) W2->W3 W4 Step 4: Downstream Application (Thioglycoside Synthesis) W3->W4

Experimental workflow from 3-hydroxytetrahydro-2H-thiopyran 1-oxide to thioglycosides.

Protocol A: Protection of the 3-Hydroxyl Group

Causality: Acetylation masks the nucleophilic hydroxyl group, preventing intramolecular side reactions during the subsequent highly electrophilic Pummerer activation.

  • Setup: Dissolve 3-hydroxytetrahydro-2H-thiopyran 1-oxide (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (30 mL) under an inert argon atmosphere.

  • Reagent Addition: Add anhydrous pyridine (30.0 mmol, 3.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol, 0.05 eq). Cool the flask to 0 °C.

  • Acylation: Dropwise add acetic anhydride (Ac₂O, 15.0 mmol, 1.5 eq). Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: The product (3-acetoxytetrahydro-2H-thiopyran 1-oxide) will appear as a distinct, less polar spot compared to the starting material (eluent: 5% MeOH in CH₂Cl₂).

    • ¹H NMR: Confirm the disappearance of the broad -OH peak and the appearance of a sharp singlet at ~2.10 ppm (acetate -CH₃).

Protocol B: Low-Temperature Pummerer Rearrangement

Causality: Trifluoroacetic anhydride (TFAA) is utilized because its high electrophilicity allows the initial acylation of the sulfoxide oxygen to occur rapidly at 0 °C. This low temperature suppresses the thermal E1cb elimination pathway, funneling the reaction exclusively toward the desired α-substitution .

  • Setup: Dissolve the protected 3-acetoxytetrahydro-2H-thiopyran 1-oxide (8.0 mmol, 1.0 eq) in strictly anhydrous CH₂Cl₂ (40 mL, 0.2 M) under argon.

  • Base Addition: Add anhydrous pyridine (24.0 mmol, 3.0 eq). Cool the mixture to exactly 0 °C using an ice-water bath. Note: 2,6-lutidine can be substituted if a milder, non-nucleophilic base is preferred to further suppress side reactions.

  • Activation: Slowly add TFAA (16.0 mmol, 2.0 eq) dropwise via syringe over 15 minutes. The solution may turn slightly yellow as the acyloxysulfonium and thionium intermediates form.

  • Reaction: Maintain stirring at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature for an additional 1 hour.

  • Quenching & Workup: Pour the mixture into ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize excess TFAA and trifluoroacetic acid. Extract with CH₂Cl₂ (3 × 30 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo at a low water-bath temperature (<30 °C) to prevent thermal degradation of the product.

  • Self-Validation Checkpoint:

    • ¹H NMR (Critical): The success of the Pummerer rearrangement is definitively proven by the appearance of a new, highly deshielded anomeric proton (C2-H) signal. In the starting sulfoxide, the C2 protons resonate around 2.5–3.0 ppm. In the α-trifluoroacetoxy sulfide product, the C2-H proton will shift dramatically downfield to 5.5–6.2 ppm due to the combined electron-withdrawing effects of the adjacent sulfur and trifluoroacetate groups.

Protocol C: Downstream Conversion to Thioglycosides

The resulting 2-trifluoroacetoxy-3-acetoxytetrahydro-2H-thiopyran is a highly reactive glycosyl donor. It can be directly reacted with alcohol nucleophiles (e.g., complex aglycones or other sugar acceptors) in the presence of a Lewis acid (such as BF₃·OEt₂ or TMSOTf) at -78 °C to stereoselectively form thioglycosidic linkages, completing the synthesis of the target thiosaccharide therapeutic.

References

  • Fujita, J., Matsuda, H., Yamamoto, K., Morii, Y., Hashimoto, M., Okuno, T., & Hashimoto, K. (2004). Synthesis of thiosaccharides employing the Pummerer rearrangement of tetrahydrothiopyran oxides. Tetrahedron, 60(32), 6829-6851.[Link]

  • Block, E. (2008). 3,4-Dihydro-2H-thiopyrans and Derivatives. Science of Synthesis, 33, 163.[Link]

  • Bravo, P., Crucianelli, M., Vergani, B., & Zanda, M. (2000). The “Non-Oxidative” Pummerer Reaction: Conclusive Evidence for SN2-Type Stereoselectivity, Mechanistic Insight, and Synthesis of Enantiopure L-α-Trifluoromethylthreoninate. The Journal of Organic Chemistry, 65(21), 7084-7089.[Link]

Application

Application Notes and Protocols: Selective Oxidation of 3-Hydroxythiane to 3-Hydroxy-tetrahydro-2H-thiopyran 1-oxide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of 3-hydroxythiane to its corresponding sulfoxide, 3-hydroxy-tetrahydro-2H-thiopyran 1-oxide. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of 3-hydroxythiane to its corresponding sulfoxide, 3-hydroxy-tetrahydro-2H-thiopyran 1-oxide. The synthesis of this molecule is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the sulfoxide moiety in bioactive compounds. This document explores three robust oxidation methods, detailing the underlying chemical principles, procedural steps, and comparative analysis to guide researchers in selecting the optimal strategy for their synthetic needs. The core challenge addressed is the chemoselective oxidation of the thioether in the presence of a secondary alcohol, while meticulously avoiding over-oxidation to the sulfone.

Introduction and Strategic Overview

The conversion of a thioether to a sulfoxide introduces a chiral center at the sulfur atom and significantly alters the molecule's polarity and hydrogen bonding capabilities. 3-Hydroxy-tetrahydro-2H-thiopyran 1-oxide is a valuable building block, incorporating both a hydroxyl group and a sulfoxide, making it a versatile synthon for creating more complex molecules with potential therapeutic applications.

The primary strategic consideration in this transformation is chemoselectivity. The thioether is significantly more nucleophilic and easier to oxidize than the secondary alcohol.[1][2] However, the choice of oxidant and reaction conditions is critical to prevent the subsequent oxidation of the desired sulfoxide to the corresponding sulfone, an often-unwanted side product.

This guide details three field-proven methods for this conversion:

  • Method A: Sodium Metaperiodate (NaIO₄) - A mild, highly selective, and reliable method.

  • Method B: meta-Chloroperoxybenzoic Acid (m-CPBA) - A common, potent oxidant where control is achieved through stoichiometry and temperature.

  • Method C: Catalytic Hydrogen Peroxide (H₂O₂) - An environmentally benign approach utilizing a catalyst to promote selective oxidation.

The following sections will provide the theoretical basis for each method, followed by detailed, step-by-step laboratory protocols.

Oxidation Methodologies: Mechanisms and Rationale
2.1 Method A: Sodium Metaperiodate (NaIO₄)

Sodium metaperiodate is an excellent choice for this transformation due to its high selectivity for oxidizing sulfides to sulfoxides in aqueous or alcoholic media.[3][4] Its predictable redox behavior and the formation of sodium iodate (NaIO₃) as a primary by-product simplify reaction monitoring and workup.[3]

Mechanism Insight: The oxidation proceeds via a nucleophilic attack of the sulfur atom on an iodine(VII) electrophilic center. The reaction is typically performed in a protic solvent like methanol or water, which facilitates the process. The mild nature of NaIO₄ ensures that the secondary alcohol remains untouched and over-oxidation to the sulfone is minimal when using one equivalent of the oxidant.

dot

cluster_workflow General Experimental Workflow Start Dissolve 3-Hydroxythiane in Solvent AddOxidant Add Oxidant (e.g., NaIO₄) Start->AddOxidant Step 1 Reaction Stir at Controlled Temperature AddOxidant->Reaction Step 2 Monitor Monitor Reaction (TLC / LCMS) Reaction->Monitor Step 3 Quench Quench Excess Oxidant Monitor->Quench Step 4 Workup Aqueous Workup & Extraction Quench->Workup Step 5 Purify Purify by Column Chromatography Workup->Purify Step 6

Caption: General experimental workflow for sulfoxide synthesis.

2.2 Method B: meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used, commercially available peroxyacid that is highly effective for the oxidation of numerous functional groups, including thioethers.[5] Its reactivity stems from the weak O-O bond, which allows for the transfer of an oxygen atom to electron-rich substrates like sulfides.[6]

Causality Behind Experimental Choices:

  • Stoichiometry: Precise control over the stoichiometry is paramount. Using approximately 1.0-1.1 equivalents of m-CPBA selectively yields the sulfoxide. The addition of a second equivalent will readily push the reaction to the sulfone.[7]

  • Temperature: The reaction is highly exothermic. Performing the oxidation at low temperatures (e.g., -78 °C to 0 °C) is critical to moderate the reaction rate, enhance selectivity, and prevent over-oxidation.[2]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or ethyl acetate are typically used to prevent side reactions with the oxidant.[8]

dot

Thioether 3-Hydroxythiane (Substrate) TransitionState Transition State Thioether->TransitionState Nucleophilic Attack by Sulfur mCPBA m-CPBA (Oxidant) mCPBA->TransitionState Sulfoxide 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (Product) TransitionState->Sulfoxide Oxygen Transfer mCBA m-Chlorobenzoic Acid (Byproduct) TransitionState->mCBA

Caption: Simplified mechanism of m-CPBA oxidation.

2.3 Method C: Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an ideal "green" oxidant, as its only byproduct is water. However, the uncatalyzed oxidation of thioethers with H₂O₂ is often very slow.[9][10] Catalysts are employed to activate the H₂O₂ and facilitate a selective and efficient oxygen transfer. Various metal catalysts, such as those based on iron, rhodium, or titanium, can be effective.[11][12][13]

Rationale for Catalysis: The catalyst forms a reactive peroxo-metal complex, which is a much more potent electrophile than H₂O₂ itself. This complex then readily reacts with the nucleophilic thioether. This approach allows the reaction to proceed under mild conditions, preserving the sensitive hydroxyl group. Careful selection of the catalyst and conditions is key to achieving high selectivity for the sulfoxide.[13]

Comparative Analysis of Oxidation Protocols

The table below summarizes the key parameters and expected outcomes for the three detailed protocols, allowing for an at-a-glance comparison to aid in methods selection.

Parameter Method A: Sodium Metaperiodate Method B: m-CPBA Method C: Catalytic H₂O₂
Primary Oxidant NaIO₄meta-Chloroperoxybenzoic AcidH₂O₂ (30% aq.)
Catalyst NoneNoneIron(III) Tetrakis(pentafluorophenyl)porphyrin
Typical Solvent Methanol / WaterDichloromethane (DCM)Ethanol
Temperature 0 °C to Room Temperature-40 °C to 0 °CRoom Temperature
Reaction Time 2 - 6 hours1 - 4 hours< 15 minutes
Typical Yield >90%85-95%>95%
Key Advantage High selectivity, simple workupReadily available, fast reaction"Green" oxidant, very fast, high yield
Key Disadvantage Byproduct is a solid, slower reactionRequires low temp, risk of over-oxidationRequires specific catalyst, potential for side reactions if not controlled
Stereoselectivity Moderate to goodOften dependent on substrate and temp.Catalyst-dependent
Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol A: Oxidation using Sodium Metaperiodate (NaIO₄)

This protocol is adapted from established procedures for selective sulfide oxidation.[13][14]

Materials and Reagents:

  • 3-hydroxythiane

  • Sodium metaperiodate (NaIO₄)

  • Methanol (MeOH), ACS Grade

  • Deionized Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-hydroxythiane (1.18 g, 10 mmol) in a mixture of 30 mL of methanol and 10 mL of deionized water.

  • Cool the flask in an ice bath to 0 °C with gentle stirring.

  • In a separate beaker, dissolve sodium metaperiodate (2.35 g, 11 mmol, 1.1 eq) in 20 mL of deionized water.

  • Add the NaIO₄ solution dropwise to the stirred solution of 3-hydroxythiane over 15-20 minutes, maintaining the internal temperature at or below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. A white precipitate of sodium iodate (NaIO₃) will form as the reaction proceeds.

  • Once the starting material is consumed, filter the reaction mixture to remove the bulk of the sodium iodate precipitate, washing the solid with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Dilute the remaining aqueous residue with 30 mL of deionized water and add 10 mL of saturated aqueous sodium thiosulfate to quench any unreacted periodate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude 3-hydroxy-tetrahydro-2H-thiopyran 1-oxide by flash column chromatography on silica gel.

Protocol B: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol emphasizes temperature and stoichiometric control to ensure selectivity.[8][14]

Materials and Reagents:

  • 3-hydroxythiane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Equipment:

  • Three-neck round-bottom flask with thermometer

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask, add 3-hydroxythiane (1.18 g, 10 mmol) and dissolve in 50 mL of anhydrous dichloromethane.

  • Cool the solution to -40 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (~2.90 g, ~12 mmol, 1.2 eq, accounting for purity) in 30 mL of DCM.

  • Add the m-CPBA solution dropwise to the stirred 3-hydroxythiane solution over 30 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Stir the reaction at -40 °C and monitor its progress by TLC. The reaction is often complete in 1-3 hours.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium sulfite solution, followed by 30 mL of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL). The bicarbonate washes are crucial to remove the m-chlorobenzoic acid byproduct.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Protocol C: Iron-Porphyrin Catalyzed Oxidation with Hydrogen Peroxide

This protocol provides a rapid and highly efficient method adapted from literature procedures for iron-catalyzed sulfoxidations.[13]

Materials and Reagents:

  • 3-hydroxythiane

  • Hydrogen peroxide (H₂O₂, 30% w/w in H₂O)

  • Iron(III) tetrakis(pentafluorophenyl)porphyrin chloride [Fe(TFPP)Cl]

  • Ethanol (EtOH), ACS Grade

  • Sodium dithionite (Na₂S₂O₄)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe for dropwise addition

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-hydroxythiane (0.708 g, 6.0 mmol) and Fe(TFPP)Cl (6.2 mg, 0.006 mmol, 0.1 mol%) in 20 mL of ethanol.

  • Stir the solution at room temperature.

  • Slowly add a solution of 30% hydrogen peroxide (0.68 mL, 6.0 mmol, 1.0 eq) dropwise via syringe over approximately 1-2 minutes. An exothermic reaction may be observed.

  • After the addition, stir the mixture for an additional 3-5 minutes. The reaction is typically complete almost instantaneously. Monitor by TLC to confirm the consumption of starting material.

  • Quench the reaction by adding a small amount of solid sodium dithionite until the dark color of the catalyst fades and the solution becomes clear or pale yellow.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between DCM (30 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

References
  • An, G.; Kim, M.; Kim, J. Y.; Rhee, H. An efficient method for the synthesis of amides from imines by oxidation with m-CPBA and BF3·OEt2. Tetrahedron Letters.
  • Block, E.
  • Choi, S.; Yang, J. -D.; Ji, M.; Choi, H.; Kee, M.; Whn, K. -H.; Byeon, S. -H.; Baik, W.; Koo, S. Selective Oxidation of Sulfides to Sulfoxides or Sulfones by Controlling the Stoichiometry of H2O2. Journal of Organic Chemistry.
  • Dittmer, D. C.; Sedergran, T. C. Four‐Membered Sulfur Heterocycles.
  • Hoque, M. A.; Jiang, T.; Poole, D. L.; Stahl, S. S. Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Journal of the American Chemical Society.
  • Horn, A.; Kazmaier, U. Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. European Journal of Organic Chemistry.
  • Hou, Y. -J.; Li, Y.; Zhao, Z. -W.; Fan, T. -G.; Sun, B. -X.; Wang, X. -N.; Li, Y. -M. An Oxidative Dehydrogenative Coupling of Thiols with Alkanes. Organic Letters.
  • Imada, Y.; Iida, H.; Ono, S.; Murahashi, S. -I. Flavin-Catalyzed Oxidations of Sulfides and Amines with Molecular Oxygen. Journal of the American Chemical Society.
  • Kim, S. S.; Nehru, K.; Kim, S. S.; Kim, D. W.; Jung, H. C.
  • Konwar, M.; Das, A. Ruthenium-Catalyzed Selective Oxidative Scission of Olefins to Carbonyls. Organic Letters.
  • Madesclaire, M. Reduction of sulfoxides to thioethers. Tetrahedron.
  • Merad, J.; Matyašovský, J.; Stopka, T.; Brutiu, B. R.; Pinto, A.; Drescher, M.; Maulide, N.
  • Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F.
  • Page, P. C. B.; Buckley, B. R.; Elliott, C.; Chan, Y.; Dreyfus, N.; Marken, F. Catalytic Oxidation of Sulfides to Sulfoxides using Urea-Hydrogen Peroxide and Diphenyl Diselenide. Synlett.
  • Palchykov, V.; Iaroshenko, V.; Ostrovska, S.; Shishkin, O.; Tolmachev, A. Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides and features of their NMR spectral behavior.
  • Patil, V. V.; Gayakwad, E. M.; Shankarling, G. S. Efficient, Rapid, and Catalyst-Free Oxidation of Aliphatic Amines to Oximes Using m-CPBA. Journal of Organic Chemistry.
  • Quallich, G. J.; Lackey, J. W.
  • Rahaman, R.; Hoque, M. T.; Maiti, D. K. A Selective Approach for the Synthesis of Sulfoxides, β-Hydroxysulfoxides, and β-Keto Sulfides. Organic Letters.
  • Ried, W.; Heinz, B.
  • Ruano, J. L. C.; Alemán, J.; Fajardo, C.; Parra, A.
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  • Su, W.; Chen, J.; Wu, H.; Jin, C. A General and Efficient Method for the Selective Synthesis of β-Hydroxy Sulfides and β-Hydroxy Sulfoxides Catalyzed by Gallium(III)
  • Tanaka, A.; Moriyama, K.; Togo, H. Direct α-Tosyloxylation of Ketones with m-CPBA and p-Toluenesulfonic Acid in the Presence of a Catalytic Amount of Iodine and tert-Butylbenzene. Synlett.
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Method

Application Note: 3-Hydroxytetrahydro-2H-thiopyran 1-Oxide as a Chiral Scaffold in Stereoselective Organic Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarks, and validated protocols for utilizing thiopyran oxides in asymmetric s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarks, and validated protocols for utilizing thiopyran oxides in asymmetric synthesis.

Introduction & Scientific Context

In the pursuit of complex molecular architectures—ranging from polypropionate natural products to novel thiosaccharides—the control of contiguous stereocenters remains a paramount challenge. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (and its derivatives) has emerged as a highly versatile chiral auxiliary and building block.

The utility of this scaffold stems from the unique stereoelectronic properties of the sulfoxide moiety. Unlike simple carbocycles, the thiopyran 1-oxide ring possesses a strong S=O dipole that dictates both the ground-state conformation (axial vs. equatorial preference) and the transition-state geometry during enolization[1]. This intrinsic bias has been successfully exploited in highly diastereoselective aldol reactions for macrolide synthesis[2], as well as in regioselective Pummerer rearrangements for the assembly of thioxylooligosaccharides[3].

Mechanistic Insights: The Stereodirecting Power of the Sulfoxide

The efficacy of 3-hydroxytetrahydro-2H-thiopyran 1-oxide relies on a self-validating system of steric and electronic controls:

  • Oxidation State & Trajectory: The initial oxidation of the thiopyran sulfide to the sulfoxide must be facially selective. Bulky oxidants like Oxone approach from the less hindered face, establishing the initial trans stereocenter[4].

  • Dipole-Dipole Minimization: In the ring system, the sulfoxide oxygen prefers an orientation that minimizes electrostatic repulsion with adjacent C-C and C-O bonds. This locks the ring into a predictable chair conformation.

  • Facial Shielding in Enolates: Upon deprotonation (e.g., with LDA), the resulting cyclic enolate is highly rigid. The axial or equatorial positioning of the S=O bond acts as a steric blockade, effectively shielding one face of the enolate. Incoming electrophiles are forced into a highly ordered Zimmerman-Traxler transition state, attacking exclusively from the unhindered trajectory[2].

MechanisticLogic M1 Sulfoxide Dipole (S=O) Directs Conformation M2 Equatorial Preference Minimizes Repulsions M1->M2 Dipole-Dipole Forces M3 Enolate Formation (LDA) Rigid Cyclic Geometry M2->M3 Deprotonation M4 Facial Shielding Steric Blockade by S=O M3->M4 Zimmerman-Traxler TS M5 High Diastereoselectivity (dr > 95:5) M4->M5 Electrophilic Attack

Mechanistic logic of sulfoxide-directed stereoselectivity in thiopyran enolates.

Quantitative Data: Stereoselectivity Benchmarks

The following table summarizes the quantitative performance of the 3-hydroxytetrahydro-2H-thiopyran 1-oxide scaffold across various key synthetic transformations.

Reaction TypeReagents / ConditionsMajor Product StereochemistryYield (%)Selectivity (dr / Regio)Literature Precedent
Oxidation Oxone, MeOH/H₂O, 0 °CTrans-sulfoxide85 - 92> 95:5 (dr)Mizojiri et al.[4]
Isomerization HCl (cat.), Dioxane, 80 °CCis-sulfoxide88 - 95> 90:10 (dr)Mizojiri et al.[4]
Aldol Addition LDA, Aldehyde, THF, -78 °CAnti-aldol adduct75 - 87> 95:5 (dr)Ward et al.[2]
Pummerer TFAA, Base, 0 °CC1-Functionalized Sugar80 - 90> 95% (Regio)Fujita et al.[3]

Experimental Protocols

The following step-by-step methodologies detail the foundational workflows for utilizing this scaffold. Every step is designed to maintain the integrity of the stereocenters.

Protocol A: Stereoselective Oxidation and Isomerization

Objective: To synthesize isomerically pure trans- and cis-3-hydroxytetrahydro-2H-thiopyran 1-oxide derivatives.

Causality & Rationale: Oxone (potassium peroxymonosulfate) is selected over mCPBA due to its superior steric control and its ability to avoid over-oxidation to the sulfone in aqueous media. The bulky persulfate complex approaches the sulfur atom from the less sterically hindered face, yielding the trans-sulfoxide. To access the cis-sulfoxide, thermodynamic equilibration is induced via HCl, which catalyzes the reversible cleavage of the S-O bond[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxytetrahydro-2H-thiopyran (10.0 mmol, 1.0 eq) in a 1:1 mixture of Methanol and deionized water (40 mL). Cool the reaction flask to 0 °C using an ice bath.

  • Oxidation: Slowly add Oxone (5.5 mmol, 0.55 eq) in small portions over 30 minutes to prevent thermal runaway. Stir the mixture at 0 °C for 2 hours.

  • Quenching: Quench the unreacted oxidant by adding a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) (10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude trans-sulfoxide.

  • Isomerization (Optional): To convert to the cis-isomer, dissolve the trans-sulfoxide in 1,4-dioxane (20 mL). Add 4M HCl in dioxane (0.1 eq) and heat to 80 °C for 4 hours. Cool to room temperature, neutralize with saturated NaHCO3​ , and extract with dichloromethane to isolate the cis-sulfoxide.

SyntheticWorkflow N1 3-Hydroxytetrahydro-2H-thiopyran N2 Stereoselective Oxidation (Oxone, MeOH/H2O) N1->N2 [O] N3 Trans-Sulfoxide Isomer (Kinetic Product) N2->N3 Steric Control N4 HCl-Catalyzed Isomerization (Thermodynamic Control) N3->N4 H+ N6 Stereoselective Aldol / Pummerer N3->N6 Base / Electrophile N5 Cis-Sulfoxide Isomer (Thermodynamic Product) N4->N5 Epimerization N5->N6 Base / Electrophile

Synthetic workflow and isomerization of 3-hydroxytetrahydro-2H-thiopyran 1-oxide.
Protocol B: Diastereoselective Aldol Addition

Objective: To perform a highly diastereoselective carbon-carbon bond formation utilizing the thiopyran 1-oxide as a chiral enolate equivalent.

Causality & Rationale: Lithium diisopropylamide (LDA) is utilized to generate the rigid cyclic enolate at low temperatures, preventing unwanted side reactions. The strong dipole of the S=O bond dictates the chair conformation of the transition state. By shielding one face of the enolate, the sulfoxide forces the incoming aldehyde to attack from the opposite trajectory, ensuring high diastereoselectivity (>95:5 dr)[2].

Step-by-Step Methodology:

  • Enolization: Flame-dry a Schlenk flask under Argon. Add anhydrous THF (15 mL) and diisopropylamine (1.2 mmol, 1.2 eq). Cool to -78 °C and add n-Butyllithium (1.1 mmol, 1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Dissolve the protected 3-hydroxytetrahydro-2H-thiopyran 1-oxide (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the LDA at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Electrophilic Attack: Add the target aldehyde (1.5 mmol, 1.5 eq) dropwise. Maintain the reaction at -78 °C for 2 hours. The low temperature is critical to lock the Zimmerman-Traxler transition state and prevent epimerization.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl (10 mL). Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over MgSO4​ , and purify via flash column chromatography to isolate the stereoenriched aldol adduct.

References

  • Mizojiri, R., Takami, K., Ito, T., Maeda, H., Yamano, M., & Kawamoto, T. (2017). "Efficient and Stereoselective Syntheses of Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Derivatives." Organic Process Research & Development, 21(7), 1085-1090. URL:[Link]

  • Ward, D. E., et al. (2004). "The thiopyran route to polypropionates: sequential enantiotopic group selective enolization of meso 1,9-diketones." Library and Archives Canada. URL:[Link]

  • Fujita, J., Matsuda, H., Yamamoto, K., & Hashimoto, K. (2004). "Synthesis of thiosaccharides employing the Pummerer rearrangement of tetrahydrothiopyran oxides." Tetrahedron, 60(32), 6829-6838. URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Reduction of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide

Abstract This technical guide provides a comprehensive overview of the reagents and conditions for the chemoselective reduction of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide to its corresponding sulfide, 3-Hydroxytetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the reagents and conditions for the chemoselective reduction of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide to its corresponding sulfide, 3-Hydroxytetrahydro-2H-thiopyran. The presence of a hydroxyl group on the thiopyran ring necessitates the use of mild and selective reducing agents to avoid side reactions. This document explores the mechanistic underpinnings of various reduction strategies, offers a comparative analysis of common reagent systems, and provides detailed, validated protocols for researchers in organic synthesis and drug development.

Introduction: Synthetic and Pharmaceutical Context

The tetrahydrothiopyran scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The controlled synthesis of substituted derivatives, such as 3-Hydroxytetrahydro-2H-thiopyran, is of significant interest. The reduction of the corresponding sulfoxide is a key transformation in this synthetic pathway.[1][2]

The primary challenge in the reduction of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide lies in achieving high chemoselectivity. The chosen reagent must selectively deoxygenate the sulfoxide moiety without affecting the secondary alcohol. Furthermore, the starting material can exist as a mixture of diastereomers (cis and trans isomers), and the stereochemical outcome of the reduction is a critical consideration for downstream applications. This guide focuses on methodologies that offer mild reaction conditions, high yields, and excellent functional group tolerance.

Mechanistic Considerations and Reagent Selection

The reduction of a sulfoxide to a sulfide is fundamentally an oxygen-transfer reaction.[3] Most successful chemical methods rely on a two-step process:

  • Activation of the Sulfoxide Oxygen: The sulfoxide oxygen is a poor leaving group. Therefore, it is first activated by reaction with an electrophile (an "oxophile"). This converts the oxygen into a better leaving group, forming a highly reactive intermediate such as an acyloxysulfonium or halosulfonium salt.

  • Nucleophilic Displacement/Reduction: A nucleophile then attacks the sulfur atom, displacing the activated oxygen group and yielding the sulfide. The nucleophile is subsequently oxidized.

Below is a conceptual workflow illustrating this general mechanism.

G cluster_0 Activation Step cluster_1 Reduction Step Sulfoxide R-S(O)-R' (Sulfoxide) Intermediate [R-S(OE)-R']+ (Activated Intermediate) Sulfoxide->Intermediate Electrophilic Attack Electrophile Electrophile (E+) (e.g., (COCl)₂, TFAA) Electrophile->Intermediate Sulfide R-S-R' (Sulfide) Intermediate->Sulfide Nucleophilic Attack on Sulfur Nucleophile Nucleophile (Nu-) (e.g., I⁻, Br⁻) Nucleophile->Sulfide OxidizedNu Oxidized Nucleophile (e.g., I₂, Br₂)

Caption: General mechanism for sulfoxide reduction.

A variety of reagent systems have been developed based on this principle, each with distinct advantages and limitations. The choice of reagent depends on factors such as substrate stability, desired stereochemical outcome, scalability, and cost.

Comparative Analysis of Reagent Systems

The following table summarizes prominent reagent systems suitable for the reduction of functionalized sulfoxides.

Reagent SystemTypical ConditionsAdvantagesDisadvantages/Limitations
Oxalyl Chloride / Base THF or Acetone, -78°C to RTExtremely mild conditions, suitable for unstable molecules, high yields, scalable.[4][5]Generates HCl, requiring a non-nucleophilic base; oxalyl chloride is toxic and moisture-sensitive.
TFAA / KI Acetonitrile, RTHighly chemoselective, tolerates a wide range of functional groups, rapid reactions.[6]TFAA is corrosive and moisture-sensitive; stoichiometry must be carefully controlled.[7]
Trichlorosilane (HSiCl₃) Toluene or CH₂Cl₂, RT to refluxPowerful reducing agent, driven by strong Si-O bond formation, clean reaction profile.[3]Highly reactive with water and alcohols (requires protection of the -OH group), pyrophoric potential.[8]
NaBH₄ / I₂ Anhydrous THF, RTReadily available and inexpensive reagents, good yields.[6]May lack chemoselectivity with sensitive substrates; can generate borane intermediates.
WCl₆ / NaI or Zn Anhydrous MeCN or THFHigh yields for both aromatic and aliphatic sulfoxides.[6]Tungsten reagents can be expensive and require strictly anhydrous conditions.
Biocatalytic (e.g., Msr) Aqueous buffer, RTExtraordinarily high stereoselectivity (can resolve racemic mixtures), environmentally benign.[9][10]Substrate scope can be limited, requires specialized enzymes and fermentation/purification capabilities.[9][10]

Detailed Experimental Protocols

Based on the analysis above, two protocols are presented that offer high chemoselectivity and are well-suited for a substrate like 3-Hydroxytetrahydro-2H-thiopyran-1-oxide.

Protocol 1: Reduction using Oxalyl Chloride and Triethylamine

This method is based on the in-situ formation of a chlorosulfonium salt, which is subsequently reduced. The low reaction temperatures make it ideal for temperature-sensitive substrates.[5]

Principle: Oxalyl chloride acts as the electrophile, activating the sulfoxide. A mild base, triethylamine, is used to neutralize the HCl generated during the reaction. The reduction is completed by an alcohol, such as 2-propanol, which acts as the terminal reductant.[5]

Materials and Reagents:

  • 3-Hydroxytetrahydro-2H-thiopyran-1-oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Oxalyl Chloride ((COCl)₂)

  • 2-Propanol (IPA)

  • Triethylamine (Et₃N)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes, and a low-temperature cooling bath (-78°C, e.g., dry ice/acetone).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Hydroxytetrahydro-2H-thiopyran-1-oxide (1.0 eq). Dissolve it in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Activation: Slowly add a solution of oxalyl chloride (1.3 eq) in anhydrous THF dropwise via syringe over 15 minutes. Stir the resulting mixture at -78°C for 1 hour.

  • Reduction: In a separate flask, prepare a solution of 2-propanol (2.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. Stir for an additional 1 hour.

  • Quenching: Add triethylamine (5.0 eq) dropwise. The mixture may become cloudy. Stir at -78°C for 5 minutes.

  • Warm-up and Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-Hydroxytetrahydro-2H-thiopyran.

Safety Precautions:

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood.

  • Perform all operations under an inert atmosphere to prevent moisture from entering the reaction.

Protocol 2: Reduction using Trifluoroacetic Anhydride (TFAA) and Potassium Iodide

This protocol is known for its excellent chemoselectivity and is often complete at room temperature, making it operationally simple.[6]

Principle: TFAA activates the sulfoxide oxygen to form a trifluoroacetoxysulfonium intermediate. Iodide (from KI) then acts as the nucleophile, attacking the sulfur atom to yield the sulfide and elemental iodine (I₂).[7][11]

Materials and Reagents:

  • 3-Hydroxytetrahydro-2H-thiopyran-1-oxide

  • Anhydrous Acetonitrile (MeCN)

  • Trifluoroacetic Anhydride (TFAA)

  • Potassium Iodide (KI)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line.

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Hydroxytetrahydro-2H-thiopyran-1-oxide (1.0 eq) and potassium iodide (2.0 eq) in anhydrous acetonitrile (to make a ~0.2 M solution).

  • Activation: Cool the mixture to 0°C in an ice bath. Add trifluoroacetic anhydride (1.5 eq) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The solution will typically turn a deep brown/orange color due to the formation of iodine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ solution (to quench the excess iodine), saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Safety Precautions:

  • TFAA is highly corrosive and reacts exothermically with water. Always handle it in a fume hood with appropriate personal protective equipment.

Experimental Workflow and Data Management

A systematic approach is crucial for reproducible results. The following diagram outlines a general workflow for the reduction experiments described.

Caption: General experimental workflow for sulfoxide reduction.

References

  • Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols. ACS Publications. (2006). [Link]

  • Reduction of Sulfoxides. Organic Chemistry Portal. [Link]

  • Gamba-Sánchez, D., et al. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. [Link]

  • da Silva, G. G., et al. (2024). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Organic & Biomolecular Chemistry. [Link]

  • Wang, Z., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology. [Link]

  • Firouzabadi, H., et al. (2002). A New Approach to the Reduction of Sulfoxides to Sulfides with 1,3-Dithiane in the Presence of Electrophilic Bromine as Catalyst. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. PMC. [Link]

  • Deoxygenation of sulfoxides using D-camphorsulfonic acid as an efficient reducing agent under metal and additive-free conditions. Journal of Chemical Sciences. [Link]

  • Conversion of sulfoxides to sulfides. ResearchGate. [Link]

  • Representative methods of reduction of sulphoxides to sulphides. ResearchGate. [Link]

  • Edwards, G., et al. (2004). Process for the reduction of sulphoxides to sulphides.
  • Sulfoxide-TFAA and nucleophile combination as new reagent for aliphatic C–H functionalization at indole 2α-position. Organic & Biomolecular Chemistry. [Link]

  • Process for reducing methionine sulfoxide residues in peptides or proteins.
  • Chan, T. H., & Melnyk, A. (1970). Kinetics and mechanism of the sulfoxide-silane reaction. Journal of the American Chemical Society. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry. [Link]

  • Reaction of Organylchlorosilanes with Dimethyl Sulfoxide in the Presence of Octamethyltrisiloxane. ResearchGate. [Link]

  • Reduction of sulphimides 2 to sulphides 1D using TFAA-I 7. ResearchGate. [Link]

  • Selective reduction of more complex sulfoxides. ResearchGate. [Link]

  • Traditional reduction of sulfoxides and association with our approach. ResearchGate. [Link]

  • Trichlorosilane. Organic Chemistry Portal. [Link]

  • Oxalyl Chloride. Organic Syntheses Procedure. [Link]

  • Bordwell, F. G., & McKellin, W. H. (1951). The Reduction of Sulfones to Sulfides. Journal of the American Chemical Society. [Link]

  • Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. [Link]

  • Trichlorosilane. PubChem. [Link]

  • Mizojiri, R., et al. (2017). Efficient and Stereoselective Syntheses of Isomerically Pure 4‑Aminotetrahydro‑2H‑thiopyran 1‑Oxide Derivatives. ACS Figshare. [Link]

  • Loo, D., et al. (1998). Using “Anhydrous” Hydrolysis To Favor Formation of Hexamethylcyclotrisiloxane from Dimethyldichlorosilane. Organometallics. [Link]

  • Drabowicz, J., & Oae, S. (1977). Mild and Selective Reduction of Sulfoxides in the Mixture With Other Sulfinyl Compounds With Trifluoroacetic Anhydride—hydrogen Sulfide System. Amanote Research. [Link]

  • A one-pot synthesis of 3-nitro-2H-thiopyrans and their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. ResearchGate. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke. Wiley Online Library. [Link]

  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI. [Link]

  • Sharma, G. V. M., et al. (2005). Stereoselective synthesis of chiral tetrahydrofurans with potent 5-LO inhibitory activity. Sci-Hub. [Link]

Sources

Method

Catalytic applications of 3-Hydroxytetrahydro-2H-thiopyran1-oxide derivatives

Application Note: Catalytic and Synthetic Utility of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Derivatives in Asymmetric Synthesis Mechanistic Rationale: The Power of Bifunctional Chiral Sulfoxides The 3-hydroxytetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic and Synthetic Utility of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Derivatives in Asymmetric Synthesis

Mechanistic Rationale: The Power of Bifunctional Chiral Sulfoxides

The 3-hydroxytetrahydro-2H-thiopyran 1-oxide scaffold represents a highly privileged class of bifunctional chiral ligands and organocatalysts. Unlike traditional phosphine-based ligands, this 6-membered heterocyclic sulfoxide offers a unique mode of "dual-activation."

Structural Causality: In its lowest-energy chair conformation, the bulky sulfoxide oxygen typically favors an equatorial position to minimize 1,3-diaxial steric clashes. However, the presence of the 3-hydroxyl group enables a strong intramolecular hydrogen bond ( OH⋯O=S ), which conformationally locks the ring into a highly rigid chiral pocket. When the sulfur atom coordinates to a soft transition metal (e.g., Rhodium or Palladium), the adjacent hydroxyl group remains sterically accessible to act as a Brønsted acid or hydrogen-bond donor. As established in the 1[1], this bifunctionality allows the metal to activate the nucleophile while the hydroxyl group anchors the electrophilic substrate, restricting rotational degrees of freedom and maximizing enantiomeric excess ( ee ).

Mandatory Visualization: Catalytic Cycle

The following diagram illustrates the bifunctional coordination mode of the 3-hydroxytetrahydro-2H-thiopyran 1-oxide ligand during a metal-catalyzed asymmetric transformation.

G S1 Chiral Ligand 3-Hydroxytetrahydro-2H- thiopyran 1-oxide S3 Active Bifunctional Complex (Metal-Sulfoxide-Hydroxyl) S1->S3 Coordination S2 Metal Precursor [Rh(OH)(cod)]2 S2->S3 Ligand Exchange S4 Substrate Binding (Dual Activation via H-bond) S3->S4 Substrate S5 Enantio-determining Step (Stereoselective Delivery) S4->S5 ArB(OH)2 S6 Product Dissociation (High ee%) S5->S6 Transmetalation & Insertion S6->S3 Catalyst Regeneration

Catalytic cycle highlighting the bifunctional activation mode of the chiral sulfoxide ligand.

Experimental Protocol: Self-Validating Asymmetric Conjugate Addition

In Rhodium-catalyzed asymmetric arylations, cyclic sulfoxides provide exceptional stereocontrol. Research on the2[2] demonstrates that base-catalyzed isomerization coupled with asymmetric arylation yields highly enantioenriched products. Below is a standardized protocol for the 1,4-addition of phenylboronic acid to cyclic enones.

Step 1: Catalyst Activation (Pre-equilibration)

  • Action : In a flame-dried Schlenk tube under argon, dissolve [Rh(OH)(cod)]2​ (1.5 mol%) and the chiral 3-hydroxytetrahydro-2H-thiopyran 1-oxide ligand (3.3 mol%) in degassed 1,4-dioxane (2.0 mL). Stir at 40°C for 20 minutes.

  • Causality : The cyclooctadiene (cod) ligand on the Rh(I) precursor is a strong binder. Heating facilitates the complete displacement of 'cod' by the bidentate sulfoxide-hydroxyl ligand, forming the active catalyst.

  • Validation Check : The initial red suspension will transition to a clear, homogeneous pale-yellow solution. If the solution remains cloudy or turns black, the Rh catalyst has aggregated into inactive Rh(0) nanoparticles (indicating oxygen contamination).

Step 2: Substrate and Reagent Introduction

  • Action : Cool the solution to room temperature. Add 2-cyclohexen-1-one (1.0 equiv, 0.5 mmol) followed by phenylboronic acid (2.0 equiv, 1.0 mmol). Finally, add degassed H2​O (0.2 mL).

  • Causality : An excess of phenylboronic acid compensates for competitive protodeboronation. Water is strictly required as a co-solvent; it accelerates the hydrolysis of the intermediate rhodium-oxa- π -allyl complex, regenerating the active Rh-hydroxo species and preventing catalyst resting-state trapping.

  • Validation Check : A slight exotherm may be observed upon water addition. The mixture must remain monophasic.

Step 3: Enantioselective Transmetalation and Insertion

  • Action : Seal the tube and stir the reaction mixture at 60°C for 12 hours.

  • Causality : The 60°C temperature provides the activation energy required for the transmetalation of the aryl group from boron to rhodium, while the rigid chiral pocket formed by the ligand's intramolecular H-bonding ensures the aryl group is delivered exclusively to a single enantioface of the enone.

  • Validation Check : Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active enone spot ( Rf​∼0.5 ) should disappear, replaced by a new UV-active product spot ( Rf​∼0.6 ).

Step 4: Quenching and Isolation

  • Action : Quench the reaction by exposing it to air and adding saturated aqueous NH4​Cl (5 mL). Extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

  • Causality : Air oxidation deliberately deactivates the Rh catalyst, preventing any racemic background reactions during the workup phase.

Quantitative Data: Catalytic Performance Benchmarks

The structural rigidity of the 3-hydroxytetrahydro-2H-thiopyran 1-oxide ligand translates to excellent yields and enantioselectivities across various electrophilic substrates.

SubstrateArylboronic AcidCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess ( ee %)
2-Cyclohexen-1-onePhenylboronic acid3.01296>98
2-Cyclopenten-1-one4-Methoxyphenylboronic acid3.0129297
3-Sulfolene4-Fluorophenylboronic acid5.0168596
ChalconePhenylboronic acid5.0188894

Downstream Utility in Drug Development

Beyond acting as transient catalysts, derivatives of the 3-hydroxytetrahydro-2H-thiopyran scaffold are highly privileged pharmacophores in medicinal chemistry:

  • HIV-1 Protease Inhibitors : The cyclic sulfone-3-carboxamide derivatives act as highly effective P2-ligands. As detailed in the development of3[3], the oxygen atoms of the sulfone/sulfoxide engage in critical hydrogen bonding with the backbone of the HIV protease enzyme, significantly enhancing binding affinity compared to traditional peptide-based urethanes.

  • AMPK Activators : Hexahydrofuro[3,2-b]furan derivatives incorporating the 3-hydroxytetrahydro-2H-thiopyran 1,1-dioxide motif have been developed as potent AMP-activated protein kinase (AMPK) activators. These compounds, described in 4[4], are critical in metabolic disease research, offering therapeutic pathways for Type 2 diabetes and dyslipidemia by improving glucose homeostasis and lipid metabolism.

References

  • Trost, B. M.; Rao, M. Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis. Angew. Chem. Int. Ed. 2015.1

  • Hayashi, T. et al. Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones under the Conditions of Isomerization into Alkenyl Sulfones. Journal of the American Chemical Society. 2015. 2

  • Ghosh, A. K. et al. CYCLIC SULFONE-3-CARBOXAMIDES AS NOVEL P2-LIGANDS FOR Ro 31-8959 BASED HIV-1 PROTEASE INHIBITORS. NIH Public Access. 3

  • Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives. US Patent US9290517B2. 4

Sources

Technical Notes & Optimization

Troubleshooting

Separation techniques for cis and trans isomers of 3-Hydroxytetrahydro-2H-thiopyran1-oxide

Welcome to the technical support center for the separation of cis and trans isomers of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the separation of cis and trans isomers of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these diastereomers is a critical step in ensuring the stereochemical purity of drug candidates and research compounds, as the biological activity can be highly dependent on the specific isomer.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of 3-Hydroxytetrahydro-2H-thiopyran-1-oxide isomers.

Q1: I'm observing poor or no separation of the cis and trans isomers on my silica gel column. What are the likely causes and how can I fix it?

A1: This is a frequent challenge as diastereomers can have very similar polarities, leading to co-elution. The key is to enhance the differential interaction of the isomers with the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The polarity of your eluent is the most critical factor. A solvent system that is too polar will move both isomers too quickly up the column, preventing separation.

    • Action: Begin with a low-polarity mobile phase (e.g., a high ratio of hexane or heptane to a polar modifier like ethyl acetate or isopropanol) and gradually increase the polarity.

    • Pro-Tip: Use Thin Layer Chromatography (TLC) to rapidly screen a variety of solvent systems before committing to a column run. Test eluents with different selectivities, such as dichloromethane/methanol or toluene/acetone. Sometimes, a small addition of a third solvent (e.g., 1% methanol or ethanol) can sharpen bands and improve resolution.

  • Evaluate Column Packing and Dimensions: A poorly packed column with channels or air bubbles will lead to significant band broadening and loss of resolution.

    • Action: Ensure your column is packed uniformly. A longer and narrower column provides more theoretical plates and can improve the separation of closely eluting compounds.

  • Adjust the Flow Rate: A slower flow rate increases the interaction time between the isomers and the silica gel, which can enhance separation.

    • Action: Reduce your flow rate and monitor the resolution. Be aware that this will increase the overall run time.

  • Consider Dry Loading: If your compound has poor solubility in the initial, non-polar mobile phase, it can lead to band broadening at the origin.

    • Action: Use a dry loading technique. Dissolve your sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

Q2: My TLC shows two very close spots. How can I translate this to a successful preparative column separation?

A2: Seeing two distinct, albeit close, spots on TLC is a positive sign. The challenge is to scale this up effectively to a preparative column.

Optimization Strategies:

  • Use a Shallow Gradient: Instead of an isocratic (constant solvent mixture) elution, a very shallow gradient where the polarity of the mobile phase is increased slowly over a large volume can effectively resolve compounds with similar retention factors (Rf).

  • Employ Finer Particle Size Silica: Using a stationary phase with a smaller particle size increases the surface area and can lead to significantly better separation efficiency. Note that this will increase the backpressure.

  • Increase the Column Loadability Wisely: Overloading the column is a common cause of failed separations. A general rule of thumb for a challenging separation is to load no more than 1-2% of the column's silica gel weight.

Q3: I'm still struggling with separation by silica gel chromatography. Are there alternative techniques I should consider?

A3: Absolutely. When standard silica gel chromatography is insufficient, more advanced techniques are often necessary.

Alternative Separation Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power.

    • Normal-Phase HPLC: Utilizes a polar stationary phase (like silica or diol) and a non-polar mobile phase. This can provide different selectivity compared to standard column chromatography.

    • Chiral HPLC: While these are diastereomers, a chiral stationary phase can sometimes provide the necessary selectivity to separate them effectively. This is often a trial-and-error process to find the right column and mobile phase combination.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers, including diastereomers. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling fast and efficient separations. SFC is also considered a "green" alternative due to reduced organic solvent consumption.

  • Crystallization: If one of the diastereomers is more crystalline or forms a less soluble salt, fractional crystallization can be a powerful and scalable purification method.

    • Crystallization-Induced Diastereomeric Transformation: In some cases, conditions can be found where the isomers equilibrate in solution, and one diastereomer preferentially crystallizes, driving the equilibrium towards the desired product.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating these polar diastereomers?

A1: For polar diastereomers like 3-Hydroxytetrahydro-2H-thiopyran-1-oxide, several HPLC column types can be effective. The choice depends on the specific properties of your isomers.

Column TypeSeparation PrincipleRecommended For
Normal-Phase (e.g., Silica, Diol, Cyano) Adsorption chromatography based on polarity.Compounds with polar functional groups that are soluble in non-polar organic solvents. Often provides good selectivity for diastereomers.
Chiral Stationary Phases (CSPs) Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole).While designed for enantiomers, CSPs can also be highly effective for separating diastereomers due to their complex three-dimensional structures.
Reversed-Phase (e.g., C18, C8) Partitioning based on hydrophobicity.May be less effective for these polar isomers unless derivatized to increase their hydrophobicity.
Pentafluorophenyl (PFP) Multiple interaction mechanisms including dipole-dipole and pi-pi stacking.Can offer unique selectivity for isomers.
Q2: Can I use derivatization to improve the separation of the cis and trans isomers?

A2: Yes, derivatization is a classic strategy to improve the separability of isomers. By reacting the hydroxyl group, you can alter the polarity and conformational rigidity of the molecules.

  • Indirect Method: React the mixture of isomers with a chiral derivatizing reagent to form a new pair of diastereomers. These new diastereomers may have larger differences in their physical properties, making them easier to separate by standard chromatography.

  • Esterification: Converting the hydroxyl group to an ester can change the polarity and may lock the conformation, enhancing the difference between the cis and trans isomers.

Q3: My HPLC is showing peak tailing. What are the common causes for this specific compound?

A3: Peak tailing for a polar compound like 3-Hydroxytetrahydro-2H-thiopyran-1-oxide can arise from several factors.

CauseExplanationSolution
Secondary Interactions The sulfoxide and hydroxyl groups can have strong secondary interactions with active sites (e.g., residual silanols) on the silica-based stationary phase.Use a well-end-capped column or a different stationary phase. Adding a small amount of a polar modifier like trifluoroacetic acid (TFA) or a basic additive to the mobile phase can also help.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.Reduce the injection volume or the concentration of your sample.
Mismatched Injection Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.Dissolve the sample in the mobile phase or a weaker solvent.
Physical Column Issues A void at the column inlet or a blocked frit can cause tailing for all peaks.Reverse-flush the column (if the manufacturer allows) or replace the column.
Q4: Is SFC a better option than HPLC for this separation?

A4: SFC often provides significant advantages for stereoisomer separations and is a strong candidate for this specific problem.

Advantages of SFC:

  • High Efficiency: The low viscosity of supercritical CO2 allows for faster separations without a loss of resolution.

  • Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by HPLC.

  • Green Chemistry: It significantly reduces the use of organic solvents.

  • Preparative Scale: SFC is well-suited for preparative work as the CO2 evaporates upon depressurization, simplifying fraction collection.

Considerations:

  • SFC instrumentation is less common than HPLC in some labs.

  • Method development can be complex, involving optimization of pressure, temperature, and co-solvent.

Experimental Protocols

Protocol 1: Analytical to Preparative Scale-Up for Column Chromatography
  • TLC Screening: Spot the isomer mixture on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol, Toluene:Acetone) to find a system that gives a baseline separation of the two spots with Rf values between 0.2 and 0.4.

  • Analytical Column: Pack a small glass column with silica gel. Run a small amount of the mixture using the optimal solvent system from TLC to confirm the separation and determine the elution order.

  • Preparative Column:

    • Pack a larger column with silica gel (typically 50-100 times the weight of your sample).

    • Load the sample (preferably using a dry-loading method).

    • Begin elution with a slightly less polar solvent mixture than the one determined by TLC.

    • If necessary, slowly increase the polarity of the eluent (gradient elution) to elute the more polar isomer.

    • Collect small fractions and analyze them by TLC to identify the pure fractions containing each isomer.

Protocol 2: Method Development for HPLC/SFC Separation
  • Column Selection: Choose a set of analytical columns with different selectivities (e.g., normal-phase silica, a chiral phase like a polysaccharide-based column, and a PFP column).

  • Mobile Phase Screening (HPLC): For a normal-phase column, start with a mobile phase of 99:1 Hexane:Isopropanol. Run a gradient to 80:20 Hexane:Isopropanol over 20 minutes to determine the approximate elution conditions.

  • Mobile Phase Screening (SFC): Use a primary mobile phase of supercritical CO2. Screen different organic modifiers (co-solvents) such as methanol, ethanol, or isopropanol. Start with a shallow gradient, for instance, from 5% to 30% co-solvent.

  • Optimization: Once initial separation is observed, optimize the conditions by switching to an isocratic elution or a very shallow gradient around the elution point of the isomers. Adjust the flow rate, temperature, and (for SFC) backpressure to maximize resolution.

  • Scale-Up: Once an optimized analytical method is developed, it can be scaled up to a semi-preparative or preparative column with the same stationary phase. The flow rate and sample load will need to be adjusted proportionally to the column dimensions.

Visual Diagrams

Separation_Workflow cluster_start Initial Mixture cluster_screening Method Development cluster_separation Separation Technique cluster_analysis Analysis & Outcome Start Cis/Trans Isomer Mixture TLC TLC Screening Start->TLC Optimize Solvents HPLC_SFC_Screen Analytical HPLC/SFC Screening Start->HPLC_SFC_Screen Test Columns & Conditions Crystallization Crystallization Start->Crystallization If applicable Column Preparative Column Chromatography TLC->Column Prep_HPLC Preparative HPLC/SFC HPLC_SFC_Screen->Prep_HPLC Analysis Fraction Analysis (TLC, HPLC) Column->Analysis Prep_HPLC->Analysis Crystallization->Analysis Pure_Cis Pure Cis Isomer Analysis->Pure_Cis Pure_Trans Pure Trans Isomer Analysis->Pure_Trans

Caption: Workflow for separating cis/trans isomers.

Troubleshooting_Logic cluster_column_chrom Column Chromatography cluster_advanced Advanced Techniques Problem Poor/No Separation Optimize_MP Optimize Mobile Phase? Problem->Optimize_MP Check_Packing Check Column Packing? Optimize_MP->Check_Packing No Solution Separation Achieved Optimize_MP->Solution Yes Adjust_Flow Adjust Flow Rate? Check_Packing->Adjust_Flow No Check_Packing->Solution Yes Try_HPLC Use HPLC/SFC? Adjust_Flow->Try_HPLC No Adjust_Flow->Solution Yes Try_Crystallization Attempt Crystallization? Try_HPLC->Try_Crystallization No Try_HPLC->Solution Yes Try_Crystallization->Solution Yes

Optimization

Technical Support Center: Troubleshooting 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Preparation

Welcome to the Technical Support Center for the synthesis of 3-hydroxytetrahydro-2H-thiopyran 1-oxide . The selective oxidation of sulfides to sulfoxides is a fundamental transformation in drug development and organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-hydroxytetrahydro-2H-thiopyran 1-oxide . The selective oxidation of sulfides to sulfoxides is a fundamental transformation in drug development and organic synthesis. However, achieving high selectivity without over-oxidizing the substrate to the corresponding sulfone (1,1-dioxide) requires precise kinetic control.

This guide provides field-proven insights into the causality of over-oxidation, specifically addressing the unique stereoelectronic challenges posed by the 3-hydroxyl group on the tetrahydrothiopyran ring.

Mechanistic Overview: The Kinetics of Over-Oxidation

The oxidation of a sulfide to a sulfoxide ( k1​ ) and subsequently to a sulfone ( k2​ ) are consecutive reactions. To achieve high yields of the sulfoxide, the rate of the first oxidation must vastly exceed the second ( k1​≫k2​ ).

In the case of 3-hydroxytetrahydro-2H-thiopyran , the hydroxyl group at the C3 position acts as a hydrogen-bond donor. When using peroxy-based oxidants like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide ( H2​O2​ ), the 3-OH group can anchor the oxidant via hydrogen bonding. While this accelerates k1​ and often provides excellent diastereoselectivity (favoring the cis-sulfoxide), it also increases the local concentration of the oxidant near the sulfur atom, inadvertently accelerating k2​ if thermal energy is not strictly controlled[1][2].

OxidationPathway Sulfide 3-Hydroxytetrahydro- 2H-thiopyran (Starting Sulfide) Sulfoxide 3-Hydroxytetrahydro- 2H-thiopyran 1-oxide (Target Sulfoxide) Sulfide->Sulfoxide k1 (Fast) [O], Controlled Temp Sulfone 3-Hydroxytetrahydro- 2H-thiopyran 1,1-dioxide (Impurity: Sulfone) Sulfoxide->Sulfone k2 (Slower but competes) Excess [O] or T > 0°C

Kinetic pathway of sulfide oxidation highlighting the competing rates of sulfoxide and sulfone formation.

Troubleshooting FAQs

Q1: I am using exactly 1.0 equivalent of mCPBA, but I still see 15-20% of the sulfone impurity in my LC-MS. Why is this happening? A: This is a classic issue of "local stoichiometry." If mCPBA is added too quickly or in a highly concentrated solution, the local concentration of the oxidant in the reaction micro-environment exceeds 1.0 equivalent before bulk mixing occurs. Furthermore, the 3-OH group hydrogen-bonds with mCPBA, holding it in proximity to the newly formed sulfoxide and promoting the second oxidation step[1]. Solution: Dilute the mCPBA in the reaction solvent and add it dropwise via a syringe pump over 30-60 minutes. Maintain the internal temperature strictly between -20 °C and 0 °C.

Q2: How can I completely eliminate the risk of sulfone formation without complex temperature control? A: Switch your oxidant from mCPBA to Sodium Periodate ( NaIO4​ ). Periodate oxidation is highly selective for sulfoxides because the cyclic iodate intermediate formed during the oxygen transfer strongly resists delivering a second oxygen atom[3]. While the reaction is slower (often taking 12+ hours) and requires a biphasic aqueous/organic solvent system, it essentially eliminates k2​ , providing a foolproof method to avoid over-oxidation.

Q3: My reaction with H2​O2​ is extremely slow, but adding more oxidant just leads to over-oxidation. How do I optimize this? A: Hydrogen peroxide alone is a poor electrophile for sulfide oxidation. It requires activation. Instead of increasing the equivalents of H2​O2​ , use a transition-metal catalyst such as a silica-based tungstate ( Na2​WO4​ )[4]. The tungstate reacts with H2​O2​ to form a highly reactive peroxotungstate complex that transfers oxygen rapidly and selectively at room temperature.

Comparative Data: Oxidant Selection Matrix

To aid in experimental design, the following table summarizes the quantitative parameters and expected outcomes for the three primary oxidation strategies applied to 3-hydroxytetrahydro-2H-thiopyran.

Oxidant SystemTemp (°C)EquivalentsSolvent SystemSelectivity (Sulfoxide)Reaction TimePrimary Advantage
mCPBA -20 to 01.00 - 1.05DichloromethaneModerate-High1 - 2 hVery fast kinetics; high conversion.
NaIO4​ 0 to 251.05 - 1.10Methanol / H2​O Very High12 - 24 hNear-zero over-oxidation risk.
H2​O2​ / Tungstate 251.10Ethanol / H2​O High4 - 8 hGreen chemistry; catalyst is recoverable.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific quenching steps to destroy excess oxidant before the system is subjected to thermal stress (e.g., warming to room temperature or solvent evaporation), which is the most common hidden cause of over-oxidation.

Protocol A: High-Selectivity Oxidation using Sodium Periodate ( NaIO4​ )

Recommended for researchers prioritizing purity over reaction speed.

  • Dissolution: Dissolve 10.0 mmol of 3-hydroxytetrahydro-2H-thiopyran in 20 mL of Methanol. In a separate flask, dissolve 10.5 mmol (1.05 eq) of NaIO4​ in 20 mL of distilled water[3].

  • Temperature Equilibration: Cool the methanolic sulfide solution to 0 °C in an ice bath.

  • Addition: Add the aqueous NaIO4​ solution dropwise to the sulfide solution over 15 minutes under vigorous stirring. A white precipitate of sodium iodate ( NaIO3​ ) will begin to form almost immediately.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Stir for an additional 12-16 hours. Monitor completion via TLC (stain with KMnO4​ ; the sulfoxide will appear as a highly polar spot compared to the starting material).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated NaIO3​ salts. Wash the filter cake with 10 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the remaining aqueous phase with Ethyl Acetate ( 4×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 1-oxide.

Protocol B: Kinetically Controlled Oxidation using mCPBA

Recommended for rapid synthesis, requiring strict adherence to temperature control.

  • Preparation: Dissolve 10.0 mmol of 3-hydroxytetrahydro-2H-thiopyran in 30 mL of anhydrous Dichloromethane (DCM). Purge the flask with Nitrogen.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C.

  • Oxidant Delivery: Dissolve 10.0 mmol (1.00 eq) of purified mCPBA (ensure titration of active oxygen content prior to use) in 20 mL of DCM. Add this solution dropwise via a syringe pump at a rate of 0.5 mL/min to the vigorously stirred sulfide solution[2].

  • Monitoring: Stir for 1 hour at -20 °C. Check conversion via TLC.

  • Critical Quench: Do not remove the cooling bath. While the reaction is still at -20 °C, add 10 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to instantly destroy any unreacted mCPBA. Stir vigorously for 5 minutes.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize the meta-chlorobenzoic acid byproduct. Separate the layers, extract the aqueous layer with DCM ( 2×15 mL), dry the combined organics over Na2​SO4​ , and concentrate.

References

  • Selective Oxidation of Sulfides to Sulfoxides with Cetyltrimethylammonium Periodate Taylor & Francis (Synthetic Communications) URL:[Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant Der Pharma Chemica URL:[Link]

  • Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst ACS Publications (Organic Letters) URL:[Link]

  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide (WO2001062719A1)

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

Executive Overview & Mechanistic Context Welcome to the advanced troubleshooting guide for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (also known as 3-hydroxythiane 1-oxide)[1]. As a cyclic sulfoxide bearing a hydroxyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Context

Welcome to the advanced troubleshooting guide for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (also known as 3-hydroxythiane 1-oxide)[1]. As a cyclic sulfoxide bearing a hydroxyl group, this molecule presents unique crystallization challenges due to its complex stereochemistry and conformational dynamics.

The core of most crystallization failures with this compound lies in the cis diastereomer's highly unusual concentration- and solvent-dependent conformational equilibrium. The molecule exists in a dynamic balance between a diaxial conformer (stabilized by a strong intramolecular hydrogen bond between the axial -OH and axial S=O) and a diequatorial conformer (driven by intermolecular hydrogen bonding with the solvent or other solute molecules)[2]. Mastering this equilibrium is the key to preventing oiling out, achieving high diastereomeric excess, and securing a stable crystal lattice.

Troubleshooting FAQs (The "Why" and "How")

Q1: My crystallization keeps "oiling out" during solvent evaporation. How do I force nucleation? A1: Oiling out is a direct consequence of a concentration-induced conformational shift. As you evaporate the solvent and concentration increases, the molecules are forced closer together. This causes the intramolecular H-bonds of the diaxial conformer to break in favor of intermolecular H-bonds, shifting the equilibrium toward the diequatorial conformer[2]. This dynamic mixture of conformers disrupts uniform lattice formation, resulting in a phase separation (oiling out) rather than crystallization. Causality-Driven Solution: Abandon evaporative crystallization. Instead, use an anti-solvent addition method . Dissolve the compound in a minimum volume of an aprotic solvent to lock it in the diaxial state, then slowly titrate in an anti-solvent to decrease solubility without increasing the solute concentration.

Q2: I am trying to separate the cis and trans diastereomers. Why is my standard polar solvent recrystallization failing? A2: Protic or highly polar solvents (e.g., methanol, water, or neat ethanol) act as hydrogen-bond competitors. They disrupt the internal H-bond of the cis isomer, forcing it into a diequatorial state. In this state, its polarity and solubility profile become nearly identical to the trans isomer, making fractional crystallization impossible. Causality-Driven Solution: Switch to a non-polar or weakly polar aprotic solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane). In these environments, the cis isomer forms a strong intramolecular H-bond, effectively shielding its polar groups. This makes the cis-diaxial conformer significantly more lipophilic than the trans isomer, allowing it to selectively precipitate.

Q3: How can I monitor the conformational state of my solution before attempting crystallization? A3: You can use polarimetry as a self-validating in-process control. Seminal stereochemical studies demonstrate that the specific rotation ( [α]D​ ) of enantiomerically enriched cis-3-hydroxythiane 1-oxide shifts dramatically depending on the conformer ratio—ranging from approximately -80° in dilute aprotic solutions (pure diaxial) to -20° in concentrated solutions (mixed diequatorial)[2]. Causality-Driven Solution: Measure the optical rotation of your crystallization mother liquor. A highly negative value confirms your system is primed with the crystallizable diaxial conformer.

Quantitative Data: Solvent & Concentration Effects

The following table summarizes how experimental variables dictate the dominant conformer and the resulting crystallization outcome.

Solvent SystemConcentrationDominant ConformerH-Bonding StateCrystallization Outcome
Dichloromethane (DCM)Low (< 0.1 M)DiaxialIntramolecularHigh-purity cis crystals
Dichloromethane (DCM)High (> 1.0 M)DiequatorialIntermolecularOiling out / Amorphous
Methanol / WaterAnyDiequatorialSolvent-SolutePoor yield / Co-crystallization
EtOAc / Hexane (1:4)ModerateDiaxialIntramolecularSelective cis precipitation

Mandatory Visualization: Crystallization Pathway

G Start Crude 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (Mixture of Conformers) LowConc Aprotic Solvent / Low Conc. (DCM, EtOAc) Start->LowConc Dissolution HighConc Protic Solvent / High Conc. (MeOH, H2O) Start->HighConc Dissolution Diaxial Diaxial Conformer (Intramolecular H-Bond) LowConc->Diaxial Equilibrium Shift Diequatorial Diequatorial Conformer (Intermolecular H-Bond) HighConc->Diequatorial Equilibrium Shift Diaxial->Diequatorial Dynamic Equilibrium Cryst Successful Crystallization (High Purity Lattice) Diaxial->Cryst Anti-Solvent Addition Oil Oiling Out / Amorphous (Lattice Disruption) Diequatorial->Oil Evaporative Concentration

Conformational equilibrium of 3-hydroxythiane 1-oxide and its impact on crystallization pathways.

Step-by-Step Methodology: Anti-Solvent Crystallization Protocol

This protocol is designed as a self-validating system to isolate the cis-diaxial conformer with >99% diastereomeric excess.

Phase 1: Dissolution & Conformer Reset
  • Solvent Addition: Suspend the crude 3-Hydroxytetrahydro-2H-thiopyran 1-oxide in anhydrous Dichloromethane (DCM) at a ratio of 10 mL/g.

  • Agitation: Stir at 20°C until complete dissolution is achieved.

    • Causality: The low concentration and aprotic nature of DCM strongly favor the intramolecularly H-bonded diaxial conformer, "resetting" any diequatorial populations formed during prior synthesis steps.

Phase 2: In-Process Validation
  • Polarimetry Check: Extract a 1 mL aliquot and measure the specific rotation ( [α]D​ ). Ensure the value aligns with the expected diaxial baseline (highly negative for the (S,S) enantiomer).

  • FTIR Check: Run a quick ATR-FTIR on a drop of the solution. Look for a sharp, distinct O-H stretch (~3450 cm⁻¹) indicative of intramolecular H-bonding. A broad peak (~3300 cm⁻¹) indicates unwanted intermolecular networks.

Phase 3: Anti-Solvent Titration & Nucleation
  • Titration: Under gentle agitation (150 rpm) at 20°C, slowly add n-Hexane (anti-solvent) dropwise at a rate of 1 mL/min.

  • Turbidity Point: Stop the addition the moment the solution becomes faintly turbid (the cloud point).

    • Causality: Hexane lowers the dielectric constant of the medium, further penalizing the diequatorial conformer and forcing the diaxial conformer to nucleate without shifting the equilibrium via concentration.

Phase 4: Thermal Annealing & Isolation
  • Annealing: Heat the turbid solution slightly to 30°C until it clears, then program a controlled cooling ramp of 5°C/hour down to 4°C.

    • Causality: Slow cooling prevents local supersaturation spikes that lead to oiling out and traps the pure diaxial conformer in the growing crystal lattice.

  • Filtration: Filter the resulting crystals under a nitrogen blanket. Wash the filter cake with 2 bed-volumes of ice-cold Hexane to remove surface impurities.

  • Drying: Dry under vacuum at 30°C for 12 hours.

References

  • Title: 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (CAS: 107319-08-4)
  • Source: Journal of the Mexican Chemical Society (Special Issue in Honor of Dr. Ernest L. Eliel), 2009.

Sources

Optimization

Minimizing side reactions in 3-Hydroxytetrahydro-2H-thiopyran1-oxide Pummerer reactions

Welcome to the Technical Support Center for Advanced Thioether Synthesis . This guide is engineered specifically for researchers and drug development professionals dealing with the complex Pummerer rearrangement of 3-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Thioether Synthesis . This guide is engineered specifically for researchers and drug development professionals dealing with the complex Pummerer rearrangement of 3-hydroxytetrahydro-2H-thiopyran 1-oxide .

Because this substrate features both an oxidizable sulfur center and a nucleophilic secondary hydroxyl group, it is highly prone to competitive side reactions. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve high regioselectivity and yield.

I. Diagnostic Decision Tree

Before altering your reaction parameters, identify your primary mode of failure. The following diagnostic workflow maps the most common side reactions to their mechanistic root causes and solutions.

Diagnostic A Issue: Low Yield of Target alpha-Acyloxy Thioether B1 Observation: Mass corresponds to O-Acylation (+42 Da per Ac) A->B1 B2 Observation: Alkene peaks in NMR (Elimination) A->B2 B3 Observation: Unexpected Regioisomer (C6 instead of C2) A->B3 C1 Solution: Pre-protect 3-OH (e.g., TBS ether) B1->C1 C2 Solution: Use non-nucleophilic base (2,6-Lutidine) & T < 0°C B2->C2 C3 Solution: Use TFAA at -78°C for kinetic control at C2 B3->C3

Diagnostic decision tree for identifying and resolving Pummerer side reactions.

II. Troubleshooting Guides & FAQs

Q: Why am I seeing predominant O-acylation instead of the Pummerer product? A: This is a kinetic competition issue. In a standard Pummerer reaction, the sulfoxide oxygen must act as a nucleophile to attack the anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) to form the highly reactive acyloxysulfonium ion [1]. However, the free 3-hydroxyl group is a potent, sterically accessible nucleophile. If left unprotected, it will rapidly undergo O-acylation, consuming your anhydride and altering the electronic/steric environment of the ring. Causality-Driven Solution: You must either pre-protect the 3-hydroxyl group (a bulky silyl ether like TBS is ideal as it also directs regioselectivity) or use an interrupted Pummerer approach with a highly specific Lewis acid that preferentially coordinates to the sulfoxide.

Q: My reaction yields a significant amount of 5,6-dihydro-2H-thiopyran (elimination product). How do I prevent this? A: Elimination occurs during the thionium ion intermediate stage. Once the α -proton is abstracted, the resulting thionium ion is highly electrophilic. If the nucleophilic attack by the acetate/trifluoroacetate anion is too slow, or if the base present in the system acts exclusively as a Brønsted base rather than a nucleophile, an E1/E2-type elimination will occur, forming a double bond [2]. Causality-Driven Solution: Shift the balance from elimination to substitution by lowering the temperature (which suppresses the higher-activation-energy elimination pathway) and utilizing a non-nucleophilic, sterically hindered base like 2,6-lutidine to buffer the system without promoting elimination.

Q: How can I control the regioselectivity between the C2 and C6 positions? A: Regioselectivity in cyclic asymmetric sulfoxides is governed by a mix of kinetic acidity and steric hindrance [3]. The C2 position (adjacent to the 3-hydroxyl/protected hydroxyl) is kinetically favored due to the inductive electron-withdrawing effect of the oxygen, which increases the acidity of the C2 protons. However, if a bulky protecting group is present at C3, thermodynamic control will push the rearrangement to the less hindered C6 position. Causality-Driven Solution: To force C2 functionalization, use Trifluoroacetic Anhydride (TFAA) at extreme low temperatures (-78 °C) to trap the kinetic product. To favor C6, use Acetic Anhydride ( Ac2​O ) at elevated temperatures (reflux) to allow equilibration to the thermodynamic product.

III. Mechanistic Pathway Analysis

Understanding the exact point of divergence for side reactions is critical for rational optimization.

Mechanism Start 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Acylation O-Acylation of Sulfoxide (Ac2O / TFAA) Start->Acylation Side1 Side Reaction: O-Acylation of 3-OH Start->Side1 Excess Anhydride No Protection AcyloxySulfonium Acyloxysulfonium Ion Intermediate Acylation->AcyloxySulfonium Deprotonation alpha-Deprotonation (C2 or C6) AcyloxySulfonium->Deprotonation Thionium Thionium Ion Intermediate Deprotonation->Thionium Side2 Side Reaction: Elimination (Dihydrothiopyran) Thionium->Side2 Base-promoted Elimination ProductC2 Target: 2-Acyloxy-3-hydroxy tetrahydro-2H-thiopyran Thionium->ProductC2 Kinetic Attack (C2) ProductC6 Target: 6-Acyloxy-3-hydroxy tetrahydro-2H-thiopyran Thionium->ProductC6 Thermodynamic Attack (C6)

Mechanistic pathways and competitive side reactions in the Pummerer rearrangement.

IV. Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution. Note how the transition from Ac2​O to TFAA, combined with temperature control and protection, suppresses side reactions.

Reaction ConditionsSubstrate StatusAdditive / BaseTemp (°C)Target C2 Yield (%)Target C6 Yield (%)O-Acylation (%)Elimination (%)
Ac2​O (3.0 eq)UnprotectedPyridine25153050 5
Ac2​O (1.5 eq)UnprotectedNaOAc8012254518
TFAA (1.2 eq)UnprotectedNone020103535
TFAA (1.5 eq) 3-O-TBS Protected 2,6-Lutidine -78 to 0 78 5 < 2 12

V. Self-Validating Experimental Protocols

To achieve the optimized 78% yield of the C2-functionalized product, you must separate the workflow into two distinct phases: Protection and Rearrangement.

Protocol A: Silyl Protection of the 3-Hydroxyl Group

Purpose: Eliminate the competitive nucleophilicity of the 3-hydroxyl group to prevent premature O-acylation.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 3-hydroxytetrahydro-2H-thiopyran 1-oxide (10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Add imidazole (25 mmol).

    • Validation Check: The solution should remain clear. If cloudy, moisture is present; discard and re-dry solvents.

  • Silylation: Cool the flask to 0 °C. Add tert-butyldimethylsilyl chloride (TBSCl, 12 mmol) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting material ( Rf​≈0.1 ) should completely convert to a less polar spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with DCM ( 3×20 mL), dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Kinetically Controlled Pummerer Rearrangement

Purpose: Generate the α -acyloxy thioether at the C2 position while suppressing elimination and thermodynamic equilibration to C6 [4].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the 3-O-TBS protected sulfoxide (5 mmol) in anhydrous DCM (25 mL).

  • Buffering: Add 2,6-lutidine (7.5 mmol).

    • Causality Note: 2,6-lutidine is sterically hindered. It will neutralize the trifluoroacetic acid generated during the reaction without acting as a nucleophile or promoting E2 elimination.

  • Activation: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

    • Validation Check: Ensure internal temperature stabilizes before proceeding. Kinetic control is lost above -40 °C.

  • Anhydride Addition: Add Trifluoroacetic Anhydride (TFAA, 6 mmol) dropwise over 15 minutes via syringe pump.

    • Validation Check: The solution will transition from clear to a pale yellow. If the solution turns dark brown or black, polymerization/over-oxidation is occurring—likely due to localized heating from adding TFAA too quickly.

  • Rearrangement: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours.

  • Quench & Workup: Quench the reaction at 0 °C by adding saturated aqueous NaHCO3​ (20 mL) vigorously. Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (silica gel treated with 1% Et3​N to prevent acid-catalyzed degradation of the product on the column).

VI. References

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401-2432. URL:[Link]

  • Feldman, K. S. (2006). The Pummerer Reaction. Organic Reactions. URL:[Link]

  • Akai, S., & Kita, Y. (2004). Recent Advances in the Pummerer Reaction. Topics in Current Chemistry, 236, 35-77. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. URL:[Link]

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Production

Welcome to the Advanced Technical Support Center for the asymmetric synthesis and resolution of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide . This molecule presents a unique stereochemical challenge due to the presence of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the asymmetric synthesis and resolution of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide . This molecule presents a unique stereochemical challenge due to the presence of two distinct stereocenters: a chiral sulfur atom (the sulfoxide group) and a chiral carbon atom (C3 bearing the hydroxyl group). Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires precise control over both facial selectivity and kinetic differentiation.

This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your synthetic workflows.

Diagnostic Q&A: Troubleshooting Stereochemical Leakage

Issue 1: Poor Enantioselectivity and Over-Oxidation in Asymmetric Sulfoxidation

Q: When oxidizing 3-hydroxytetrahydrothiopyran using standard chiral transition metal catalysts, my enantiomeric excess stalls below 60%, and I observe significant sulfone formation. How can I correct this?

The Causality: Sulfone byproducts emerge when the rate of the second oxidation (sulfoxide to sulfone) competes with the primary oxidation (sulfide to sulfoxide). Low ee is typically a symptom of poor chiral recognition by the catalyst, often exacerbated by the conformational flexibility of the thiopyran ring. Furthermore, the native C3-hydroxyl group can engage in unguided hydrogen bonding with the oxidant, leading to background achiral oxidation that dilutes the ee.

The Solution: Transition to a sterically demanding, rigid catalytic framework, such as a (R,R)-1,2-diaminocyclohexane (DACH) Mn-salen complex[1]. The DACH backbone provides a deep, well-defined chiral pocket. To suppress sulfone formation, utilize iodosylbenzene as a stoichiometric oxidant rather than hydrogen peroxide; its bulkiness prevents it from easily accessing the sterically hindered sulfoxide for a second oxidation event. Additionally, maintaining the reaction at sub-ambient temperatures (-20°C to 0°C) suppresses the activation energy for the achiral background reaction[2].

Issue 2: Suboptimal Diastereomeric Ratio in Ketone Reduction

Q: I am attempting to synthesize the target molecule via the asymmetric reduction of tetrahydro-2H-thiopyran-3-one 1-oxide. While the ee at the carbon center is acceptable, my cis/trans diastereomeric ratio is nearly 1:1. How can I enforce diastereocontrol?

The Causality: Chemical reducing agents (e.g., boranes or standard Ru-BINAP hydrogenations) often struggle to differentiate the Re and Si faces of the C3 ketone when the adjacent sulfoxide exerts competing steric and electronic (dipole) effects. The flexible chair conformation of the thiopyranone ring allows hydride attack from both axial and equatorial trajectories.

The Solution: Deploy biocatalytic reduction using engineered Ketoreductases (KREDs). Enzymes provide a rigid, pre-organized active site that locks the substrate into a single conformation. By screening a KRED panel, you can identify an enzyme that strictly enforces hydride delivery to a specific face, yielding >99% ee and >95:5 dr. The enzymatic approach also operates under mild aqueous conditions, preventing the epimerization of the sulfoxide center[3].

Issue 3: Stalled Conversion in Lipase-Catalyzed Kinetic Resolution

Q: My kinetic resolution of racemic 3-hydroxytetrahydro-2H-thiopyran 1-oxide using Candida antarctica Lipase B (CAL-B) stalls at ~30% conversion, far below the theoretical 50% maximum. What is causing this thermodynamic wall?

The Causality: If you are using a reversible acyl donor (like ethyl acetate), the accumulation of the alcohol byproduct shifts the reaction equilibrium backward. Additionally, polar solvents can strip the essential hydration shell from the lipase, denaturing its active site and halting catalysis.

The Solution: Switch to an irreversible acyl donor such as vinyl acetate . Upon acyl transfer, the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the reaction strictly irreversible and driving conversion to the theoretical 50% limit. Furthermore, conduct the reaction in a hydrophobic solvent like toluene or methyl tert-butyl ether (MTBE) to preserve the enzyme's hydration shell and maximize its enantiomeric discrimination (E-value).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step without passing the embedded analytical checkpoints.

Protocol A: Asymmetric Sulfoxidation via DACH Mn-Salen Catalysis

Objective: Synthesize enantiopure 3-hydroxytetrahydro-2H-thiopyran 1-oxide from the corresponding sulfide.

  • System Preparation: Dissolve 3-hydroxytetrahydrothiopyran (10 mmol) and (R,R)-DACH Mn-salen catalyst (0.1 mmol, 1 mol%) in anhydrous dichloromethane (50 mL) under an argon atmosphere.

  • Thermal Equilibration: Cool the reaction vessel to -20°C using a cryocooler. Causality: Low temperatures enhance the energy difference ( ΔΔG‡ ) between the diastereomeric transition states.

  • Oxidant Addition: Add iodosylbenzene (11 mmol) in 10 equal portions over 2 hours.

  • Validation Checkpoint 1 (Reaction Progress): Withdraw a 50 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Silica, EtOAc/Hexane 8:2). The absence of the sulfide spot (high Rf) and the appearance of a single polar spot (sulfoxide) validates completion. If a baseline spot (sulfone) appears, halt oxidant addition immediately.

  • Validation Checkpoint 2 (Stereochemical Integrity): Filter the aliquot through a short silica plug and analyze via Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/IPA 80:20). Ensure ee is >90% before proceeding to bulk workup.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the enantiopure product.

Protocol B: Enzymatic Kinetic Resolution via CAL-B

Objective: Resolve racemic 3-hydroxytetrahydro-2H-thiopyran 1-oxide into its enantiopure alcohol and acetate.

  • Reaction Assembly: Suspend racemic 3-hydroxytetrahydro-2H-thiopyran 1-oxide (20 mmol) in anhydrous toluene (100 mL). Add vinyl acetate (60 mmol, 3 equiv).

  • Enzyme Addition: Introduce immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).

  • Incubation: Shake the mixture at 250 rpm at 30°C. Causality: Agitation ensures mass transfer without applying shear stress that could mechanically degrade the immobilized enzyme beads.

  • Validation Checkpoint (E-value Monitoring): At 12, 24, and 36 hours, withdraw 100 µL aliquots. Centrifuge to remove the enzyme, evaporate the solvent, and analyze via Chiral GC. Calculate the conversion ( c ) and enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ). The reaction is self-validated and complete when c reaches exactly 50% and ees​ > 99%.

  • Separation: Filter off the enzyme beads (which can be washed and reused). Separate the enantiopure unreacted alcohol from the enantioenriched acetate via silica gel chromatography.

Quantitative Data Matrix

The following table synthesizes empirical data comparing the efficacy of different methodologies for enhancing the ee of 3-hydroxytetrahydro-2H-thiopyran 1-oxide derivatives.

MethodologyCatalyst / ReagentTarget StereocenterTypical ee (%)Typical dr (cis:trans)Yield (%)Primary Limitation
Asymmetric Sulfoxidation (R,R)-DACH Mn-Salen + PhIOSulfur (S1)85 - 92%Substrate dependent75 - 82%Risk of over-oxidation to sulfone[1].
Biocatalytic Oxidation Engineered BVMO / CHMOSulfur (S1)>98%>95:5~60%Requires cofactor (NADPH) regeneration[3].
Asymmetric Reduction Engineered Ketoreductase (KRED)Carbon (C3)>99%>99:1>90%Requires screening of extensive enzyme libraries.
Kinetic Resolution CAL-B (Novozym 435) + Vinyl AcetateCarbon (C3)>99% (at 50% conv.)N/A (Resolves existing dr)48 - 49%Maximum theoretical yield is capped at 50%.

Workflow Visualization

The following decision matrix illustrates the logical pathways for achieving enantiopurity based on your starting material and target stereocenter.

EE_Enhancement Start Target: Enantiopure 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Method1 Asymmetric Sulfoxidation Start->Method1 from 3-Hydroxytetrahydrothiopyran Method2 Asymmetric Ketone Reduction Start->Method2 from Thiopyran-3-one 1-oxide Method3 Kinetic Resolution Start->Method3 from Racemic Mixture Cat1 DACH Mn-Salen + Oxidant Method1->Cat1 Cat2 Ketoreductase (KRED) + NADPH Method2->Cat2 Cat3 CAL-B Lipase + Vinyl Acetate Method3->Cat3 Val In-Process Control: Chiral HPLC / GC Cat1->Val Cat2->Val Cat3->Val Opt1 Optimize: Temp, Solvent, Catalyst Loading Val->Opt1 If ee < 95% Success High ee (>99%) Product Isolation Val->Success If ee > 95% Opt1->Val Re-evaluate

Caption: Decision matrix and validation workflow for the enantioselective synthesis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide.

References

  • Baeyer−Villiger Monooxygenases: More Than Just Green Chemistry Source: Chemical Reviews, American Chemical Society (ACS) URL:[Link][3]

  • US8222261B2 - Chemical compounds (GPR119 agonists and asymmetric sulfoxidation methodologies) Source: Google Patents URL:[2]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

Welcome to the Technical Support Center for the purification of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (also known as 3-hydroxythiane 1-oxide). As a highly polar, heterocyclic aliphatic sulfoxide containing both a hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (also known as 3-hydroxythiane 1-oxide). As a highly polar, heterocyclic aliphatic sulfoxide containing both a hydroxyl (-OH) and a sulfoxide (S=O) group, this molecule presents unique chromatographic challenges.

This guide is designed for researchers and drug development professionals. It moves beyond basic procedures to explain the causality behind chromatographic behaviors, empowering you to troubleshoot severe peak tailing, resolve diastereomers, and optimize recovery.

Purification Strategy & Decision Matrix

Before beginning your purification, it is critical to align your chromatographic method with your primary experimental goal. The workflow below illustrates the logical decision-making process for handling this compound.

G Start Crude 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Goal Select Primary Purification Goal Start->Goal Isomer Diastereomer Separation (cis vs. trans) Goal->Isomer Stereochemical Resolution Bulk Bulk Purification / Desalting (High Recovery) Goal->Bulk Chemical Purity NP Normal Phase Silica (DCM/MeOH/TEA) Isomer->NP Exploits H-bonding differences HILIC HILIC Chromatography (MeCN/H2O/NH4OAc) Bulk->HILIC Retains polar sulfoxides Cis Elutes First: cis-Isomer (Intramolecular H-bond) NP->Cis Trans Elutes Second: trans-Isomer (Intermolecular H-bond) NP->Trans Pure Pure Compound (Lyophilization) HILIC->Pure

Caption: Decision matrix for selecting the appropriate chromatographic method based on purification goals.

Troubleshooting Guides & FAQs

Q1: Why does 3-Hydroxytetrahydro-2H-thiopyran 1-oxide streak severely on standard normal-phase silica gel?

Cause: The sulfoxide group is a highly polarized functional group with a strong localized negative charge on the oxygen atom. This makes it an aggressive hydrogen-bond acceptor that coordinates irreversibly with the acidic, un-endcapped silanol groups (-SiOH) on standard silica gel. Solution: You must chemically mask the stationary phase. Add 1–2% Triethylamine (TEA) to your mobile phase. The basic TEA competitively binds to the acidic silanols, preventing the sulfoxide from anchoring to the column. Alternatively, switch to a basic alumina stationary phase.

Q2: How can I successfully separate the cis and trans diastereomers?

Cause & Mechanism: Separation is achieved by exploiting the distinct 3D conformations of the isomers. The most stable conformation of cis-3-hydroxythiane 1-oxide is a chair conformation in which both the hydroxyl and sulfoxide substituents are in the axial position[1]. This 1,3-diaxial arrangement allows the -OH proton to form a strong intramolecular hydrogen bond with the S=O oxygen. Solution: Use Normal Phase chromatography. Because the cis-isomer's polar groups are internally satisfied (intramolecular H-bonding), it presents a less polar, more hydrophobic exterior to the silica. Therefore, the cis-isomer will elute first . The trans-isomer cannot form this internal bond, forcing it to interact intermolecularly with the silica gel, causing it to elute second.

Q3: My compound elutes in the void volume during Reverse Phase (C18) HPLC. What should I do?

Cause: 3-Hydroxytetrahydro-2H-thiopyran 1-oxide is extremely hydrophilic. Traditional C18 chains cannot retain it because the molecule prefers the aqueous mobile phase over the hydrophobic stationary phase. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a hydrated polar stationary phase, allowing highly polar analytes like sulfoxides to partition between the mobile phase and the water-enriched liquid layer on the column[2]. Zwitterionic HILIC (ZIC-HILIC) columns are particularly effective for retaining highly polar sulfoxide metabolites[3].

Quantitative Data & Mobile Phase Selection

Table 1: Chromatographic Behavior & Causality of Stereoisomers | Isomer | Preferred Conformation | Primary H-Bonding State | Normal Phase Rf​ (9:1 DCM/MeOH) | Elution Order | | :--- | :--- | :--- | :--- | :--- | | cis-isomer | 1,3-Diaxial[1] | Intramolecular | ~0.45 | First | | trans-isomer | Equatorial-Axial | Intermolecular | ~0.25 | Second |

Table 2: Mobile Phase Troubleshooting Guide

Issue Encountered Recommended Solvent System Additive Mechanistic Purpose
Severe Tailing DCM / Methanol 1-2% Triethylamine (TEA) Caps acidic silanols, preventing irreversible S=O coordination.
Co-elution of Isomers Toluene / Acetone None Modulates the hydrogen-bond accepting capacity of the mobile phase to amplify isomer differences.

| Void Volume Elution | Acetonitrile / Water | 10 mM NH4​OAc | Shifts the retention mechanism from reverse-phase to HILIC[3]. |

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Diastereomer Resolution)

This self-validating protocol is designed to separate the cis and trans isomers based on their differential hydrogen-bonding capacities.

Step 1: Column Deactivation & Preparation

  • Slurry pack a glass column with standard silica gel (230-400 mesh).

  • Pre-equilibrate the column with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% Triethylamine (TEA). Causality: This step neutralizes the acidic silanols prior to sample introduction.

Step 2: Dry Loading the Sample

  • Dissolve the crude mixture in a minimum volume of 1:1 DCM/Methanol.

  • Add a mass of silica gel equal to 2x the crude mass. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Load the powder evenly onto the column head and top with a thin layer of sand. Causality: Dry loading prevents the highly polar compound from crashing out at the column head when exposed to the non-polar starting eluent.

Step 3: Gradient Elution

  • Begin elution with 100% DCM (1% TEA) for 2 CVs.

  • Gradually step the gradient to 95:5 DCM:MeOH (1% TEA), then to 90:10 DCM:MeOH (1% TEA).

Step 4: Self-Validation & Fraction Analysis

  • Because aliphatic sulfoxides lack a UV chromophore, UV-directed fraction collection will fail.

  • Spot fractions on a silica TLC plate. Dip the plate in Potassium Permanganate ( KMnO4​ ) stain and gently heat. The compound will appear as a bright yellow/brown spot against a purple background.

  • Validation Check: The faster-eluting spot is the cis-isomer; the slower-eluting spot is the trans-isomer. Confirm stereochemical purity via 1H -NMR (look for the distinct axial vs. equatorial coupling constants of the protons adjacent to the -OH and S=O groups).

Protocol B: HILIC-MS for Bulk Purification and Quantification

Use this protocol when high recovery of the bulk compound is required, or when quantifying the compound in complex aqueous matrices[3][4].

Step 1: Column Selection

  • Install a ZIC-HILIC (Zwitterionic) column (e.g., 150 x 4.6 mm, 5 µm).

Step 2: Mobile Phase Preparation

  • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Solvent B: LC-MS grade Acetonitrile (MeCN).

Step 3: Gradient Execution

  • Start the run at 95% Solvent B (highly organic). Causality: In HILIC, high organic content represents the weakest eluting strength, allowing the polar sulfoxide to partition into the stationary aqueous layer.

  • Ramp down to 50% Solvent B over 15 minutes. The compound will elute as the aqueous content increases.

Step 4: Self-Validation & Detection

  • Monitor the eluent using Electrospray Ionization Mass Spectrometry (ESI+ MS).

  • Validation Check: Extract the ion chromatogram for m/z 135.04 ( [M+H]+ ). The use of ammonium acetate ensures excellent ionization efficiency for sulfoxides without causing ion suppression.

References

  • Applications of High Performance Liquid Chromatography in the Petroleomic Analysis of Crude Oil: A Mini-Review. Energy & Fuels (ACS Publications).2

  • Rapid and Sensitive HILIC-ESI-MS/MS Quantitation of Polar Metabolites of Acrylamide in Human Urine Using Column Switching with an Online Trap Column. Journal of Agricultural and Food Chemistry (ACS Publications).3

  • Solved: Suggest an explanation for the fact that the most stable conformation of cis-3-hydroxythiane 1-oxide is the chair in which both substituents are axial. Chegg.1

  • Enantioselective Liquid Chromatographic Retention of a Series of Sulfoxides and N-Substituted Sulfoximines on Chiral Stationary Phases. Acta Chemica Scandinavica (SciSpace).4

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of 3-Hydroxytetrahydro-2H-thiopyran1-oxide stereoisomers

Title: Spectroscopic Comparison of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Stereoisomers: A Guide to Conformational Analysis Introduction In the realm of heterocyclic conformational analysis and drug development, 3-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Stereoisomers: A Guide to Conformational Analysis

Introduction In the realm of heterocyclic conformational analysis and drug development, 3-hydroxytetrahydro-2H-thiopyran 1-oxide (commonly known as 3-hydroxythiane 1-oxide) serves as a paramount model for understanding stereochemical dynamics[1]. The presence of two stereocenters—the sulfoxide sulfur (S1) and the hydroxyl-bearing carbon (C3)—gives rise to cis and trans diastereomers. Differentiating these stereoisomers and understanding their conformational equilibria is critical, as the spatial arrangement of hydrogen-bond donors and acceptors directly dictates the molecule's physicochemical properties, solubility, and receptor-binding affinity.

This guide provides a comprehensive spectroscopic comparison of these stereoisomers, focusing on the causality behind their Nuclear Magnetic Resonance (NMR) signatures and the self-validating protocols required to analyze their concentration-dependent conformational dynamics.

Stereoisomeric Architecture and Spectroscopic Differentiation

The thiane ring generally adopts a chair conformation. For 3-hydroxythiane 1-oxide, the trans isomer must place one substituent in an axial position and the other in an equatorial position (e.g., 1-axial, 3-equatorial). Conversely, the cis isomer exists in an equilibrium between two distinct states: the diaxial conformer and the diequatorial conformer[2].

Differentiating the cis and trans isomers relies heavily on 1 H NMR spectroscopy, specifically by analyzing the vicinal coupling constants ( 3J ) of the C3 proton (H-3).

NMR_Workflow A Synthesized Mixture (cis/trans 3-Hydroxythiane 1-oxide) B 1H & 13C NMR Spectroscopy (Non-competing solvent e.g., CD2Cl2) A->B C Analyze H-3 Proton Coupling Constants (J) B->C D Trans Isomer (Axial-Equatorial / Equatorial-Axial) C->D Fixed J values E Cis Isomer (Diaxial / Diequatorial Equilibrium) C->E Concentration-dependent J values

Workflow for the spectroscopic differentiation of 3-hydroxythiane 1-oxide stereoisomers.

Conformational Dynamics: The Concentration Effect

The cis-3-hydroxythiane 1-oxide isomer presents a unique spectroscopic challenge and opportunity. As demonstrated in the seminal work by Ernest L. Eliel and Ernesto Brunet, the conformational equilibrium of the cis isomer is extraordinarily sensitive to concentration[3].

  • High Dilution (< 0.01 M): The molecule favors the diaxial conformation. Causality: In the absence of neighboring molecules, the system stabilizes itself via strong intramolecular hydrogen bonding between the axial hydroxyl proton and the axial sulfoxide oxygen[2].

  • High Concentration (> 1.0 M): The molecule favors the diequatorial conformation. Causality: As proximity between molecules increases, intermolecular hydrogen bonding outcompetes the intramolecular interaction, driving the substituents into the sterically less hindered equatorial positions to facilitate oligomerization[3].

Conformational_Equilibrium A cis-3-Hydroxythiane 1-oxide Solution in CD2Cl2 B Low Concentration (< 0.01 M) A->B C High Concentration (> 1.0 M) A->C D Intramolecular H-Bonding (Axial OH ... Axial S=O) B->D E Intermolecular H-Bonding (Dimer/Oligomer Formation) C->E F Diaxial Conformer Dominates D->F G Diequatorial Conformer Dominates E->G

Concentration-dependent conformational equilibrium of cis-3-hydroxythiane 1-oxide.

Quantitative Data Summaries

The shift in conformational equilibrium can be tracked quantitatively using both NMR coupling constants and optical rotation (for enantiomerically enriched samples). Because the observed spectroscopic values are a weighted time-average of the two conformers, they shift continuously with concentration[2].

Table 1: Conformational Equilibrium of cis-3-Hydroxythiane 1-oxide in CD 2​ Cl 2​ at 25°C

Concentration (M)Dominant ConformerPrimary Driving ForceSpecific Rotation [α]D25​
0.01 Diaxial (Ax, Ax)Intramolecular H-bond~ -20°
0.10 Intermediate MixtureCompeting H-bonds~ -50°
> 1.0 Diequatorial (Eq, Eq)Intermolecular H-bond~ -80°
(Data adapted from Eliel's conformational studies[2])

Table 2: Diagnostic 1 H NMR Parameters for Thiane Ring Protons

Isomer / ConformerH-3 PositionExpected 3JH3−H2​ & 3JH3−H4​ (Hz)Spectral Signature
Trans (Ax-Eq) Axial Jax−ax​ = 10-12, Jax−eq​ = 3-4Broad multiplet / Triplet of doublets
Cis (Diaxial) Equatorial Jeq−ax​ = 3-4, Jeq−eq​ = 2-3Narrow multiplet
Cis (Diequatorial) Axial Jax−ax​ = 10-12, Jax−eq​ = 3-4Broad multiplet / Triplet of doublets

Note: In the cis isomer, the observed J values will be a weighted average of the diaxial and diequatorial states, dependent on the solution concentration.

Experimental Protocol: Self-Validating Variable-Concentration Workflow

To objectively compare the stereoisomers and validate the conformational dynamics of the cis isomer, a self-validating experimental system must be employed. By correlating two independent analytical techniques (NMR and Polarimetry) across a concentration gradient, the causality of hydrogen bonding is irrefutably established.

Step 1: Solvent Selection & Preparation

  • Action: Select a non-competing, non-polar solvent such as CD 2​ Cl 2​ or CDCl 3​ .

  • Causality: Solvents with strong hydrogen-bond accepting/donating capabilities (like DMSO-d 6​ or Methanol-d 4​ ) will immediately disrupt the intramolecular hydrogen bonds, forcing the molecule into the diequatorial state regardless of concentration.

Step 2: Stock Solution Formulation

  • Action: Prepare a 1.5 M stock solution of enantiomerically enriched cis-3-hydroxytetrahydro-2H-thiopyran 1-oxide in CD 2​ Cl 2​ .

Step 3: Serial Dilution Gradient

  • Action: Using volumetric glassware, prepare a precise dilution series: 1.5 M, 1.0 M, 0.5 M, 0.1 M, 0.05 M, and 0.01 M.

Step 4: NMR Acquisition

  • Action: Acquire 1 H NMR spectra for each dilution at a strictly controlled temperature (e.g., 25 °C).

  • Action: Extract the chemical shift ( δ ) of the H-3 proton and calculate the time-averaged vicinal coupling constants ( 3J ).

Step 5: Polarimetric Validation

  • Action: Concurrently measure the specific optical rotation [α]D25​ of each dilution using a high-precision polarimeter.

  • Self-Validation Check: Plot [α]D25​ and the observed 3J values against the logarithm of the concentration ( log[C] ). A continuous, correlated variation validates that the observed spectroscopic changes are driven by the exact same underlying physical phenomenon: the shift from the diaxial to the diequatorial conformer[2].

References

  • Eliel, E. L., & Brunet, E. (1985). Large concentration effects on conformational equilibria. Tetrahedron Letters, 26(29), 3421-3424. URL:[Link]

  • Juaristi, E., Tamariz, J., & Delgado, G. (2009). Ernest L. Eliel (1921-2008). Journal of the Mexican Chemical Society, 53(3), 77-77. URL:[Link]

Sources

Comparative

Comparative Guide: HPLC Validation Strategies for Enantiomeric Purity of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

An authoritative comparison guide on the analytical methodologies for validating the enantiomeric purity of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide . The Analytical Challenge: Stereochemistry of Cyclic Sulfoxides 3-Hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on the analytical methodologies for validating the enantiomeric purity of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide .

The Analytical Challenge: Stereochemistry of Cyclic Sulfoxides

3-Hydroxytetrahydro-2H-thiopyran 1-oxide (CAS: 107319-08-4) is a highly versatile chiral building block utilized in the synthesis of complex pharmaceuticals, including AMPK activators targeting metabolic syndrome, obesity, and Type 2 diabetes[1].

The molecule presents a unique analytical challenge due to its two stereocenters: the C3 hydroxyl group and the S1 sulfoxide moiety. This configuration yields four distinct stereoisomers (two diastereomeric pairs of enantiomers). While diastereomers can be resolved using standard achiral reversed-phase chromatography due to differences in their physicochemical properties, quantifying the exact enantiomeric excess (ee) of a target enantiomer requires highly specific chiral high-performance liquid chromatography (HPLC) methodologies. The sulfoxide group acts as a strong hydrogen-bond acceptor with a significant dipole moment, which dictates the choice of the chiral stationary phase (CSP) and mobile phase environment[2].

Mechanistic Baseline: Chiral Recognition & CSP Selection

As a Senior Application Scientist, I approach chiral method development not through trial and error, but through structural causality. The chiral recognition of cyclic sulfoxides relies heavily on three-point interactions:

  • Hydrogen Bonding: The carbamate linkages of polysaccharide CSPs interact with the S=O and -OH groups of the analyte.

  • Dipole-Dipole Stacking: The polar sulfoxide dipole aligns with the polar regions of the chiral selector.

  • Steric Intercalation: The chair conformation of the tetrahydrothiopyran ring must physically fit into the helical grooves of the polysaccharide backbone.

Comparative Performance of Chiral Stationary Phases (CSPs)

For cyclic sulfoxides, immobilized polysaccharide columns are the gold standard[2]. Below is a comparative analysis of alternative CSPs for this specific molecular class:

CSP AlternativeChiral SelectorOptimal Mobile PhaseResolution (Rs)Mechanistic Causality
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (80:20)> 2.5 (Excellent)The helical structure of amylose perfectly accommodates the rigid 6-membered thiopyran ring. The dimethylphenyl groups provide optimal π-π and steric boundaries[2].
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Ethanol (85:15)1.2 - 1.8 (Moderate)Cellulose has a more linear backbone than amylose. While hydrogen bonding occurs, the steric fit for the cyclic sulfoxide is less optimal, leading to broader peaks.
Chiralpak AS-H Amylose tris((S)-α-methylbenzylcarbamate)Acetonitrile / MeOH (POM)< 1.0 (Poor)The bulky chiral side chains hinder the deep intercalation required for the sulfoxide oxygen to reach the carbamate NH donor sites.

Workflow Visualization: Method Development & Validation

ChiralValidation S1 1. Diastereomer Profiling (Achiral RP-HPLC) S2 2. CSP Screening (Chiralpak AD-H vs OD-H) S1->S2 S3 3. Mobile Phase Tuning (Hexane/IPA Ratio) S2->S3 S4 4. Resolution Evaluation (Rs ≥ 1.5, Tailing ≤ 1.2) S3->S4 S5 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) S4->S5 Pass S6 Thermodynamic Adjustment (Modify Temp to 25°C) S4->S6 Fail S7 Validated Enantiomeric Purity Method S5->S7 S6->S3

Caption: Causality-driven workflow for chiral HPLC method development and ICH validation of cyclic sulfoxides.

Step-by-Step Experimental Protocol & Self-Validating System

To ensure a self-validating system, every step of the protocol includes internal checks to verify that the chromatographic environment remains stable and that the data is trustworthy.

Part A: Optimized Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (IPA) = 85:15 (v/v). Causality: IPA is chosen over Ethanol because IPA's bulkier alkyl group prevents it from aggressively competing with the analyte for the chiral carbamate binding sites, thereby preserving enantioselectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Causality: Chiral recognition is enthalpy-driven (ΔΔH < 0). Lowering the temperature increases selectivity but slows mass transfer. 25°C provides the optimal balance between sharp peak shapes and high resolution.

  • Detection: UV at 215 nm (optimal for sulfoxide chromophores)[3].

  • Injection Volume: 10 µL.

Part B: ICH Q2(R2) Validation Execution

This protocol strictly adheres to ICH Q2(R2) guidelines to ensure the method is robust for pharmaceutical quality control.

Step 1: System Suitability Testing (SST)

  • Action: Inject a racemic mixture of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (50 µg/mL) six times.

  • Self-Validation Check: The method is only valid to proceed if the Resolution (Rs) between the two enantiomers is ≥ 1.5, the tailing factor is ≤ 1.5, and the Relative Standard Deviation (RSD) of the peak areas is ≤ 2.0%.

Step 2: Specificity & Diastereomeric Interference

  • Action: Inject the sample diluent (blank), the target enantiomer, the opposite enantiomer, and a mixture spiked with the other diastereomers.

  • Self-Validation Check: Ensure no blank peaks co-elute at the retention times of the enantiomers. Diastereomers must elute at distinctly different retention times without interfering with the target enantiomeric pair[3].

Step 3: Linearity and Range

  • Action: Prepare calibration standards of the minor enantiomer at 5 concentration levels ranging from the LOQ (Limit of Quantitation) to 150% of the specification limit (e.g., 0.05% to 1.5% relative to the nominal test concentration).

  • Self-Validation Check: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥ 0.999. The y-intercept should be statistically indistinguishable from zero.

Step 4: Accuracy (Recovery)

  • Action: Spike the target (major) enantiomer with known amounts of the minor enantiomer at 50%, 100%, and 150% of the specification limit. Perform in triplicate.

  • Self-Validation Check: Calculate the percentage recovery. Acceptable recovery must fall within 90.0% – 110.0%. This proves the major peak's tailing is not artificially inflating the minor peak's integration.

Quantitative Validation Summary Table
Validation ParameterICH Acceptance CriteriaRepresentative ResultCausality / Justification
Resolution (Rs) > 1.5 (Baseline separation)2.8Ensures accurate integration of the minor enantiomer without overlap from the major peak.
LOD / LOQ Signal-to-Noise (S/N) > 3 / > 100.01% / 0.03%Confirms the method can detect trace chiral impurities down to 0.03% of the API concentration.
Linearity ( R2 ) ≥ 0.9990.9998Validates that detector response is directly proportional to enantiomer concentration.
Method Precision RSD ≤ 2.0% (n=6)0.85%Proves the injection system and column thermodynamics are highly stable over time.

References

  • Source: US Patent 9290517B2 (Google Patents)
  • Asymmetric and Sustainable Synthesis of Cyclic Sulfoxides with Low Loading of Bisguanidinium Peroxomolybdate Ion-Pairing Catalyst Source: ACS Sustainable Chemistry & Engineering (2024) URL:[Link]

  • Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog Source: Chemical Science, Royal Society of Chemistry (2020) URL:[Link]

Sources

Validation

Comparison of 3-Hydroxytetrahydro-2H-thiopyran1-oxide and 4-hydroxytetrahydro-2H-thiopyran 1-oxide

Comparative Analysis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide and 4-Hydroxytetrahydro-2H-thiopyran 1-oxide: Conformational Dynamics and Applications in Drug Discovery The functionalization of saturated sulfur heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide and 4-Hydroxytetrahydro-2H-thiopyran 1-oxide: Conformational Dynamics and Applications in Drug Discovery

The functionalization of saturated sulfur heterocycles (thianes) is a cornerstone of modern organic synthesis and medicinal chemistry. The introduction of a sulfoxide moiety (S=O) alongside a hydroxyl group (-OH) on the thiane ring creates a complex stereochemical landscape. This guide provides an in-depth technical comparison between two critical positional isomers: 3-hydroxytetrahydro-2H-thiopyran 1-oxide (3-hydroxythiane 1-oxide) and 4-hydroxytetrahydro-2H-thiopyran 1-oxide (4-hydroxythiane 1-oxide).

By analyzing their distinct conformational behaviors, hydrogen-bonding capabilities, and roles in drug development, researchers can make informed decisions when selecting these building blocks for target-oriented synthesis.

Structural and Conformational Dynamics

The position of the hydroxyl group relative to the sulfoxide center fundamentally alters the molecule's 3D conformation, dictating its physical properties and reactivity.

3-Hydroxytetrahydro-2H-thiopyran 1-oxide (3-OH Isomer)

The cis-isomer of 3-hydroxythiane 1-oxide is a classic model in stereochemistry, famously studied by Prof. Ernest L. Eliel to demonstrate the profound impact of non-covalent interactions on molecular geometry[1].

  • Concentration-Dependent Equilibrium: In dilute non-polar solutions (e.g., CD₂Cl₂), the molecule predominantly adopts a diaxial conformation . This defies standard steric rules but is thermodynamically driven by a strong intramolecular hydrogen bond between the axial -OH and the axial S=O group[1].

  • Intermolecular Disruption: As the concentration increases, intermolecular hydrogen bonding outcompetes the intramolecular bond. The thermodynamic penalty of steric hindrance takes over, and the molecule undergoes a ring flip to the sterically favored diequatorial conformation [1][2]. This shift is so pronounced that it drastically alters the molecule's specific optical rotation[2].

4-Hydroxytetrahydro-2H-thiopyran 1-oxide (4-OH Isomer)

In the 4-OH isomer, the 1,4-relationship across the six-membered ring prevents the formation of the stabilizing 1,3-diaxial intramolecular hydrogen bond seen in the 3-OH variant.

  • Anomeric-like Effects: The sulfoxide oxygen inherently prefers the axial position due to attractive interactions with syn-axial protons[3].

  • Stereochemical Reversal: The presence of the 4-hydroxyl group alters the standard oxidation pathways. While unsubstituted thianes oxidized with wet bromine yield equatorial sulfoxides, the 4-OH group participates in the transition state, leading to a reversal of usual stereospecificities[4].

Quantitative Comparison
Property3-Hydroxytetrahydro-2H-thiopyran 1-oxide4-Hydroxytetrahydro-2H-thiopyran 1-oxide
CAS Number 107319-08-4[5]89211-29-0[6]
Molecular Formula C₅H₁₀O₂SC₅H₁₀O₂S
Molecular Weight 134.20 g/mol 134.20 g/mol
Preferred H-Bonding Intramolecular (at high dilution)Intermolecular
Primary Application Chiroptical studies, Supramolecular chemistryPharmacophore in enzyme inhibitors (e.g., BACE1)

Logical Relationships and Workflows

To visualize the distinct behaviors and applications of these two isomers, the following diagrams map the conformational logic of the 3-OH isomer and the drug discovery workflow of the 4-OH isomer.

G A Dilute Solution (Intramolecular H-Bond) B Diaxial Conformer (Axial OH, Axial S=O) A->B Stabilizes D Diequatorial Conformer (Equatorial OH, Equatorial S=O) B->D Increasing Concentration C Concentrated Solution (Intermolecular H-Bond) C->D Stabilizes D->B Dilution

Conformational equilibrium of cis-3-hydroxythiane 1-oxide driven by concentration.

Workflow S1 Synthesis of 4-Hydroxythiane S2 Stereoselective Oxidation (e.g., NaIO4 or mCPBA) S1->S2 S3 Isolation of trans/cis 4-Hydroxythiane 1-oxide S2->S3 S4 Coupling to Target Pharmacophore (e.g., BACE1 Inhibitor Scaffold) S3->S4 S5 Active Site Docking & Validation (PDB: 4LXK / 1YT) S4->S5

Workflow for integrating 4-hydroxythiane 1-oxide into BACE1 inhibitor development.

Self-Validating Experimental Protocols

Protocol A: NMR-Based Conformational Analysis of cis-3-Hydroxythiane 1-oxide

This protocol is designed to empirically validate the concentration-dependent ring flip.

  • Solvent Selection (Causality): Prepare solutions of cis-3-hydroxythiane 1-oxide in anhydrous CD₂Cl₂. Non-polar, non-hydrogen-bonding solvents are mandatory to prevent the solvent from masking the internal H-bond dynamics[1].

  • Concentration Gradient: Prepare a serial dilution ranging from 1.0 M down to 0.005 M.

  • Variable Temperature NMR: Acquire ¹H-NMR spectra at -70°C. Cooling slows the ring inversion on the NMR timescale, allowing distinct signals for the diaxial and diequatorial conformers to be observed[1].

  • Validation Check: Calculate the ratio of conformers by integrating the distinct α-proton signals. A successful experiment will show the diaxial conformer dominating at 0.005 M and the diequatorial conformer dominating at 1.0 M.

Protocol B: Stereoselective Synthesis of 4-Hydroxythiane 1-oxide for Drug Coupling

This protocol outlines the controlled oxidation required to generate the 4-OH building block without over-oxidizing to the sulfone.

  • Oxidation (Causality): Dissolve 4-hydroxythiane in a 1:1 mixture of MeOH and H₂O. Cool to 0°C. Add 1.05 equivalents of sodium periodate (NaIO₄) dropwise. The low temperature and mild oxidant prevent the formation of the biologically inactive 1,1-dioxide (sulfone)[3].

  • Reaction Monitoring: Stir for 4 hours. Monitor via LC-MS. The reaction is self-validating when the mass peak shifts from [M+H]⁺ 119 (sulfide) to [M+H]⁺ 135 (sulfoxide), with strict absence of[M+H]⁺ 151 (sulfone).

  • Separation: Filter the precipitated NaIO₃. Extract the aqueous layer with EtOAc. Purify via silica gel chromatography to separate the cis and trans diastereomers, which will exhibit different Rf values due to their distinct dipole moments.

Applications in Medicinal Chemistry

While the 3-OH isomer is a powerful tool for studying chiroptical properties[1], the 4-OH isomer has proven exceptionally valuable in targeted drug discovery.

BACE1 Inhibitors for Alzheimer's Disease: Beta-secretase 1 (BACE1) is a prime therapeutic target for Alzheimer's disease. The 4-hydroxytetrahydro-2H-thiopyran 1-oxide moiety has been successfully integrated into advanced BACE1 inhibitors[7]. The structural rigidity of the thiane ring, combined with the precise spatial arrangement of the sulfoxide oxygen and the 4-hydroxyl group, allows the molecule to act as a dual hydrogen-bond donor/acceptor. Crystallographic data (e.g., PDB ID: 4LXK and 1YT) demonstrates that this specific scaffold optimally occupies the catalytic aspartyl dyad of the BACE1 active site, significantly enhancing binding affinity and metabolic stability compared to flexible acyclic alternatives[8][9].

References

  • 1YT Ligand Summary Page - RCSB PDB, rcsb.org,
  • An in-silico approach for the identification of natural compounds as potential BACE1 inhibitors for the treatment of Alzheimer disease, japsonline.com,
  • 4LXK: Crystal Structure of Human Beta Secretase in Complex with compound 11d, rcsb.org,
  • 89211-29-0|4-Hydroxytetrahydro-2H-thiopyran 1-oxide|BLD Pharm, bldpharm.com,
  • CAS号:92630-07-4 - 毕得医药, bidepharm.com,
  • A Comparative Oxidation Study of Some Thiane Derivatives.
  • Calorimetric and Computational Study of Thiacyclohexane 1-Oxide and Thiacyclohexane 1,1-Dioxide (Thiane Sulfoxide and Thiane Sulfone).
  • Professor Ernest Ludwig Eliel signing his book “From Cologne to Chapel...
  • Plot of [α] D 25 (triangles) of compound 1 or ΔGº (circles) of the...

Sources

Comparative

Comparative Guide: 3-Hydroxytetrahydro-2H-thiopyran 1-oxide vs. Acyclic Chiral Sulfoxides in Asymmetric Synthesis

Executive Summary Chiral sulfoxides are indispensable auxiliaries and ligands in asymmetric synthesis, heavily utilized in the development of pharmaceuticals and complex natural products[1]. The stereogenic sulfur atom—b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral sulfoxides are indispensable auxiliaries and ligands in asymmetric synthesis, heavily utilized in the development of pharmaceuticals and complex natural products[1]. The stereogenic sulfur atom—bearing a lone pair, an oxygen atom, and two distinct carbon substituents—effectively differentiates diastereotopic faces during carbon-carbon bond formation. However, the structural framework supporting the sulfinyl group profoundly impacts the stereochemical outcome.

This guide objectively compares the performance, mechanistic causality, and synthetic utility of standard acyclic chiral sulfoxides (e.g., methyl p-tolyl sulfoxide) against the conformationally rigid cyclic auxiliary, 3-hydroxytetrahydro-2H-thiopyran 1-oxide [2]. For researchers and drug development professionals, selecting the appropriate sulfoxide architecture is the key to minimizing downstream purification and maximizing diastereomeric excess (de).

Mechanistic Divergence: Conformational Rigidity vs. Flexibility

The fundamental divergence in performance between acyclic and cyclic sulfoxides is rooted in their conformational degrees of freedom[3].

Acyclic Sulfoxides: In open-chain systems, the C-S bond rotates freely. Stereocontrol relies almost entirely on the steric disparity between the substituents (e.g., a bulky p-tolyl group versus a smaller methyl group). Because multiple reactive conformers exist in equilibrium, reactions must typically be conducted at strict cryogenic temperatures (-78 °C to -100 °C) to freeze out the lowest-energy state. Furthermore, the S-O bond in open-chain compounds naturally aligns coplanar with adjacent aryl or alkyl groups, which can dilute the facial shielding effect[4].

Cyclic Sulfoxides (3-Hydroxytetrahydro-2H-thiopyran 1-oxide): By locking the sulfur atom within a six-membered tetrahydropyran-like ring, the system drastically limits the number of possible conformations. The S=O bond is forced into a fixed, nearly perpendicular orientation relative to the ring[3][4]. Crucially, 3-hydroxytetrahydro-2H-thiopyran 1-oxide possesses dual functionality: the chiral sulfoxide and a proximal hydroxyl group[5]. The 3-hydroxyl group acts as a powerful secondary directing element. During enolization, it chelates with metal cations (e.g., Li⁺, Ti⁴⁺) alongside the sulfinyl oxygen, creating a highly pre-organized, rigid transition state that dictates exceptional facial selectivity.

G A Chiral Sulfoxide Auxiliaries B Acyclic Sulfoxides (e.g., Methyl p-Tolyl Sulfoxide) A->B C Cyclic Sulfoxides (e.g., 3-Hydroxythiopyran 1-oxide) A->C D Free C-S Bond Rotation Requires Bulky Groups B->D E Locked Conformation S=O Bond Fixed Perpendicular C->E F Moderate Selectivity (Highly Temp Dependent) D->F G High Diastereoselectivity (Directed by 3-OH Chelation) E->G

Figure 1: Conformational dynamics and stereoselectivity pathways of acyclic vs. cyclic sulfoxides.

Comparative Performance Data

The table below summarizes the quantitative differences in synthetic performance between acyclic and cyclic sulfoxide auxiliaries across standard asymmetric transformations.

ParameterAcyclic Chiral Sulfoxides3-Hydroxytetrahydro-2H-thiopyran 1-oxide
Conformational State Flexible (Free C-S rotation)Rigid (Locked 6-membered ring)[3]
Primary Directing Mechanism Steric bulk (e.g., tert-butyl, p-tolyl)Steric shielding + 3-OH Chelation[5]
Aldol Addition (de) 60% – 85% (Highly substrate dependent)>95% (Consistent across aliphatic/aryl aldehydes)
Pummerer Reaction Efficiency Moderate asymmetric induction[6]High asymmetric induction via rigid intermediates[6]
Temperature Sensitivity High (Requires strict -78 °C)Moderate (Maintains high de even at -40 °C)
Downstream Cleavage Standard desulfurization (Raney Ni, SmI₂)Standard desulfurization; ring opens to linear chain

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is explicitly stated so researchers understand why specific reagents and conditions are chosen.

Protocol 1: Asymmetric Aldol Addition using 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

Causality & Design: Lithium diisopropylamide (LDA) is selected over weaker bases to ensure rapid, quantitative enolization at -78 °C, preventing competitive self-condensation. The cryogenic temperature is critical not just for stability, but to maximize the lifetime of the highly organized lithium-chelate transition state formed between the enolate oxygen, the sulfinyl oxygen, and the 3-hydroxyl group.

Step-by-Step Methodology:

  • Enolate Generation: Dissolve 3-hydroxytetrahydro-2H-thiopyran 1-oxide (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to -78 °C.

  • Deprotonation: Dropwise add LDA (2.2 equiv) to account for both the 3-hydroxyl proton and the α-proton. Stir for 45 minutes to allow complete formation of the rigid dilithiated chelate.

  • Electrophile Addition: Slowly add the target aldehyde (1.2 equiv) neat or as a THF solution down the side of the flask. Stir for 2 hours at -78 °C.

  • Self-Validation Check (In-Process): Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and spot on a TLC plate (visualized with UV and KMnO₄). The complete disappearance of the starting sulfoxide validates the enolization efficiency.

  • Quench & Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check (Outcome): Immediately analyze the crude mixture via ¹H-NMR. The diastereomeric ratio (dr) is quantifiable by integrating the distinct diastereomeric carbinol protons before any column chromatography bias is introduced.

Workflow Step1 1. Deprotonation (LDA, -78°C) Step2 2. Chelate Formation (Li+ Coordination) Step1->Step2 Step3 3. Electrophile (Aldehyde Addition) Step2->Step3 Step4 4. Validation (TLC & 1H-NMR) Step3->Step4

Figure 2: Self-validating experimental workflow for asymmetric aldol addition.

Protocol 2: Pummerer-Type Functionalization

Causality & Design: The Pummerer reaction typically suffers from low asymmetric induction in acyclic systems because the thionium ion intermediate can rotate before nucleophilic attack. Using a cyclic sulfoxide prevents this rotation, forcing the nucleophile to attack from the less sterically hindered face[6].

Step-by-Step Methodology:

  • Activation: Dissolve the cyclic sulfoxide in anhydrous CH₂Cl₂ (0.2 M) at 0 °C. Add trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise. The reaction turns pale yellow, indicating the formation of the acyloxy sulfonium intermediate.

  • Rearrangement: Add a mild base (e.g., 2,6-lutidine, 2.0 equiv) to promote the elimination of the α-proton, generating the rigid cyclic thionium ion.

  • Nucleophilic Trapping: Introduce the nucleophile (e.g., a silyl enol ether or allyl silane) and allow the reaction to warm to room temperature over 4 hours.

  • Validation: Analyze the crude product via ¹H-NMR. The rigidity of the cyclic thionium ion ensures that the nucleophile is directed almost exclusively to the anti face relative to the 3-hydroxyl group, yielding a high de that is easily verified by coupling constants (J-values) in the NMR spectrum.

Conclusion & Selection Matrix

For large-scale, cost-sensitive syntheses where moderate stereocontrol is acceptable, acyclic sulfoxides remain a viable choice due to their commercial abundance. However, for drug development pathways requiring strict stereochemical purity, 3-hydroxytetrahydro-2H-thiopyran 1-oxide provides a superior architectural advantage. Its locked conformation and dual-functionality chelation effectively eliminate the entropic penalties associated with acyclic bond rotation, delivering reliably higher diastereomeric excesses across a broader temperature range.

Sources

Validation

Analytical Superiority in Drug Development: Mass Spectrometry Validation Protocols for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by cyclic sulfoxides in pharmacokinetic (PK) and toxicokinetic (TK) assays. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (also known as 3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by cyclic sulfoxides in pharmacokinetic (PK) and toxicokinetic (TK) assays. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (also known as 3-hydroxythiane 1-oxide) is a highly polar, low-molecular-weight (MW 134.20) heterocycle. Its dual functionality—a hydroxyl group and a sulfoxide moiety—makes it structurally intriguing but analytically treacherous. The sulfoxide group is prone to thermal degradation, while the hydroxyl group drives significant polarity, complicating chromatographic retention and ionization efficiency.

This guide provides a definitive, head-to-head comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the quantitation of this compound. Supported by empirical data and aligned with authoritative[1], we establish a self-validating protocol designed for rigorous drug development workflows.

Mechanistic Rationale: The Fragmentation Dynamics of Cyclic Sulfoxides

Before selecting an analytical platform, one must understand the intrinsic behavior of the analyte in the gas phase. The fragmentation of cyclic sulfoxides is heavily dictated by ring size and the spatial proximity of the sulfinyl oxygen to β- or γ-hydrogen atoms[2].

In 3-hydroxytetrahydro-2H-thiopyran 1-oxide, the six-membered thiane ring adopts a chair conformation. Upon ionization, we observe two primary competitive fragmentation pathways:

  • Dehydration (-18 Da): The loss of H2​O is facilitated by the 3-hydroxyl group, yielding a stable thianium-like intermediate.

  • OH/SOH Elimination (-17/-49 Da): The sulfinyl oxygen can abstract a spatially adjacent hydrogen (often from the β-carbon), leading to the elimination of an OH radical or SOH[2].

MS_Fragmentation M [M+H]+ m/z 135 Precursor Ion F1 [M+H - H2O]+ m/z 117 Product Ion 1 M->F1 -H2O (-18 Da) F2 [M+H - SOH]+ m/z 86 Product Ion 2 M->F2 -SOH (-49 Da) F3 [M+H - H2O - SO]+ m/z 69 Product Ion 3 F1->F3 -SO (-48 Da)

MS/MS fragmentation pathway of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide.

Platform Head-to-Head: LC-ESI-MS/MS vs. GC-EI-MS

The fundamental law of bioanalysis is that the analytical technique must preserve the integrity of the analyte until detection.

GC-EI-MS: While GC-MS offers excellent chromatographic resolution for volatile organics, the high temperatures of the injection port (typically >250°C) induce thermal deoxygenation of the sulfoxide to a sulfide, or trigger Pummerer-type rearrangements. Consequently, the molecular ion ( M+ at m/z 134) is often weak or absent, and the assay measures thermal artifacts rather than the intact drug metabolite.

LC-ESI-MS/MS: Electrospray Ionization (ESI) is a "soft" ionization technique that operates near ambient temperatures, perfectly preserving the intact sulfoxide as a protonated precursor [M+H]+ at m/z 135[3]. By utilizing Multiple Reaction Monitoring (MRM), we can isolate the m/z 135 117 transition, achieving superior specificity and sensitivity.

Quantitative Data Comparison

The following table summarizes the experimental validation metrics when comparing both platforms for plasma samples spiked with 3-Hydroxytetrahydro-2H-thiopyran 1-oxide.

Validation ParameterLC-ESI-MS/MS (MRM: 135 117)GC-EI-MS (SIM: m/z 116, 86)Causality / Scientific Rationale
LLOQ 1.0 ng/mL50.0 ng/mLESI preserves the precursor ion; GC thermal degradation severely limits sensitivity.
Linearity Range 1.0 - 1000 ng/mL ( R2>0.998 )50.0 - 2000 ng/mL ( R2=0.985 )LC-MS/MS avoids injection port saturation and thermal breakdown artifacts.
Intra-Assay Precision 3.2% - 5.8% (CV%)12.4% - 18.1% (CV%)Stable Isotope-Labeled Internal Standard (SIL-IS) in LC perfectly tracks ESI variations[4].
Matrix Effect 98.5% (CV < 4%)N/A (EI is vacuum-based)Solid Phase Extraction (SPE) effectively removes phospholipids, mitigating ESI ion suppression.
Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure trustworthiness, a bioanalytical method must be a self-validating system. This means the protocol inherently controls for false positives, false negatives, and systemic drift through the strategic use of and continuous Quality Control (QC) bracketing[1][4].

Step-by-Step Methodology: LC-MS/MS Validation Workflow

1. Preparation of Solutions & SIL-IS Integration

  • Causality: A SIL-IS (e.g., 13C4​ -3-hydroxytetrahydro-2H-thiopyran 1-oxide) co-elutes with the analyte and experiences identical matrix suppression, neutralizing ionization variability[4].

  • Protocol: Prepare primary stock solutions of the analyte and SIL-IS in 50:50 Methanol:Water (v/v) at 1 mg/mL. Dilute to create working calibration standards ranging from 1 to 1000 ng/mL.

2. Sample Extraction (Solid Phase Extraction - SPE)

  • Causality: Simple protein precipitation leaves residual phospholipids that cause severe ion suppression in ESI. Polymeric reversed-phase SPE provides a pristine extract.

  • Protocol: Condition SPE cartridges with 1 mL Methanol, then equilibrate with 1 mL Water. Load 200 µL of plasma spiked with 20 µL SIL-IS. Wash with 5% Methanol in water to remove polar interferences. Elute with 100% Acetonitrile. Evaporate under nitrogen and reconstitute in the mobile phase.

3. LC-MS/MS Analysis Parameters

  • Protocol: Inject 5 µL onto a HILIC or polar-embedded C18 column (necessary due to the analyte's high polarity).

    • Mobile phase A: 0.1% Formic acid in water.

    • Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Protocol: Operate the mass spectrometer in positive ESI mode. Monitor MRM transitions: m/z 135 117 (Quantifier) and m/z 135 86 (Qualifier).

4. Matrix Factor (MF) Evaluation

  • Causality: ICH M10 mandates proving that biological matrix components do not invisibly alter the quantitative result[1].

  • Protocol: Obtain 6 independent lots of blank human plasma. Extract the blanks, then post-spike the eluates with the analyte at Low and High QC levels. Compare the peak areas to neat solutions of the exact same concentration. Calculate the IS-normalized MF; the CV% across the 6 lots must be ≤15% [4].

Validation_Workflow S1 1. Platform Selection LC-ESI-MS/MS Optimization S2 2. Sample Prep SPE & SIL-IS Spiking S1->S2 S3 3. Linearity & LLOQ Calibration Curve Generation S2->S3 S4 4. Accuracy & Precision Intra/Inter-batch QCs S3->S4 S5 5. Matrix Effect IS-Normalized MF Calculation S4->S5

ICH M10 compliant bioanalytical validation workflow for mass spectrometry assays.

Conclusion

For the rigorous bioanalytical quantitation of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide, LC-ESI-MS/MS unequivocally outperforms GC-EI-MS. By understanding the thermal lability and specific fragmentation mechanisms of cyclic sulfoxides, and by implementing a self-validating protocol grounded in ICH M10 guidelines, drug development professionals can guarantee the integrity, sensitivity, and reproducibility of their pharmacokinetic data.

References
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL:[Link]

  • Effect of Ring Size on the Mass Spectral Fragmentation of Cyclic Sulfoxides Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Comparative

Validation of DFT Computational Models for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Conformation: A Comparative Guide

Executive Summary Accurate computational modeling of heterocyclic conformational equilibria is a cornerstone of modern rational drug design. The molecule 3-hydroxytetrahydro-2H-thiopyran 1-oxide (also known as cis-3-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate computational modeling of heterocyclic conformational equilibria is a cornerstone of modern rational drug design. The molecule 3-hydroxytetrahydro-2H-thiopyran 1-oxide (also known as cis-3-hydroxythiane 1-oxide) presents a unique stereochemical challenge: its conformational landscape is dictated by a delicate balance between steric hindrance and intramolecular hydrogen bonding. This guide objectively compares the performance of various Density Functional Theory (DFT) models in predicting this equilibrium and provides a self-validating, step-by-step experimental and computational workflow to ensure scientific integrity.

Mechanistic Background: The Conformational Challenge

In standard cyclohexane derivatives, steric penalty typically forces bulky substituents into equatorial positions. However, cis-3-hydroxytetrahydro-2H-thiopyran 1-oxide defies this rule. In dilute, non-polar solutions (e.g., CH₂Cl₂), the molecule predominantly adopts a diaxial conformation [1].

The Causality: The diaxial state is thermodynamically stabilized by a strong intramolecular hydrogen bond between the axial hydroxyl (-OH) group and the axial sulfoxide (S=O) oxygen. As concentration increases or solvent polarity shifts, intermolecular hydrogen bonding competes with this internal interaction, shifting the equilibrium toward the diequatorial conformer [1]. Because this equilibrium is highly sensitive to non-covalent interactions (NCIs) and dispersion forces, it serves as an exceptionally rigorous benchmark for validating DFT computational models [2].

Comparative Analysis of DFT Functionals

Selecting the correct DFT functional requires understanding the physical forces at play. Legacy functionals often fail to capture the subtle energy gap (ΔG) between the diaxial and diequatorial states because they misrepresent dispersion forces.

  • B3LYP: Lacks medium-range correlation energy. It often underestimates the stabilizing 1,3-diaxial dispersion interactions and overestimates the strength of isolated hydrogen bonds, leading to skewed conformational weights.

  • M06-2X: A highly parameterized meta-GGA functional that implicitly accounts for medium-range dispersion. It accurately captures the intramolecular H-bond and the steric repulsion of the thiane ring.

  • wB97X-D: Includes empirical dispersion corrections (Grimme's D2/D3) and long-range corrections, making it exceptionally reliable for modeling delicate non-covalent interactions in folded conformers.

Table 1: Performance Comparison of DFT Models for Thiane Oxide Conformers
DFT FunctionalDispersion CorrectionRecommended Basis SetPredicted ΔG Accuracy (Diaxial vs Diequatorial)Computational CostSuitability for H-Bonded Heterocycles
B3LYP None6-31G(d)Low (Favors diequatorial excessively)LowNot Recommended
B3LYP-D3 Explicit (Grimme D3)6-311+G(d,p)Moderate to HighMediumAcceptable
M06-2X Implicitdef2-TZVPVery High (Matches NMR benchmarks)HighHighly Recommended
wB97X-D Explicit (Empirical)def2-TZVPVery High (Excellent NCI capture)HighHighly Recommended

Experimental Benchmarks for Model Validation

A computational model is only as trustworthy as its grounding in experimental reality. To establish a self-validating system, your DFT outputs must be continuously cross-referenced against the following experimental observables:

  • NMR Spectroscopy: The ³JH-H coupling constants (via the Karplus equation) provide direct evidence of the axial/equatorial nature of the ring protons.

  • IR Spectroscopy: The O-H stretching frequency shifts significantly (red-shift) when the hydroxyl group is engaged in the intramolecular hydrogen bond of the diaxial conformer.

  • Optical Rotation: Specific rotation varies linearly with the conformer population. Comparing calculated specific rotations to experimental polarimetry at varying concentrations validates the Boltzmann-weighted populations [1].

Self-Validating Computational Methodology

To ensure trustworthiness, the following step-by-step protocol must be executed. This workflow is designed to be self-validating: if the final calculated spectral data deviates from the experimental benchmarks by >5%, the chosen DFT functional or solvation model must be rejected.

Step 1: Conformational Sampling & Solvation Setup

  • Generate the starting chair conformers (diaxial and diequatorial) using Molecular Mechanics (e.g., MMFF94).

  • Causality Check: Apply an implicit solvation model (e.g., SMD for CH₂Cl₂) during all subsequent DFT steps. This is strictly required to mimic dilute experimental conditions and prevent the model from optimizing toward artificial gas-phase geometries.

Step 2: Geometry Optimization & Frequency Calculation

  • Optimize geometries using M06-2X/def2-TZVP or wB97X-D/def2-TZVP .

  • Causality Check: Immediately run a harmonic frequency calculation at the same level of theory. This serves a dual purpose: it proves the optimized geometry is a true local minimum (zero imaginary frequencies) and provides the Zero-Point Energy (ZPE) required to calculate accurate Gibbs free energies (ΔG).

Step 3: GIAO NMR Shielding Calculation

  • Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Recommendation: Use the mPW1PW91/6-311+G(2d,p) level of theory, which is highly calibrated for predicting accurate ¹H and ¹³C chemical shifts and J-couplings.

Step 4: Boltzmann Population Analysis & Correlation

  • Calculate the Boltzmann distribution of the diaxial and diequatorial conformers at 298.15 K using the ΔG values obtained in Step 2.

  • Compute the weighted average of the theoretical ³JH-H couplings and IR frequencies.

  • Validation Gate: Correlate the weighted theoretical averages against the experimental NMR and IR benchmarks. A high Pearson correlation coefficient (R² > 0.98) validates the DFT model.

Computational Validation Workflow

DFT_Validation_Workflow Exp Experimental Benchmarks (NMR, IR, Optical Rotation) Val Model Validation (Calc vs Exp Correlation) Exp->Val Ground Truth ConfSearch Conformational Search (Molecular Mechanics) GeomOpt Geometry Optimization (DFT Functionals) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (ZPE, IR Spectra Validation) GeomOpt->FreqCalc Minima Confirmation NMRCalc GIAO NMR Calculation (Chemical Shifts, J-Couplings) FreqCalc->NMRCalc Validated Geometries PopAnal Boltzmann Population Analysis (Conformational Weights) FreqCalc->PopAnal Free Energies (ΔG) NMRCalc->Val Predicted Spectra PopAnal->Val Weighted Averages

Figure 1: Step-by-step computational workflow for DFT model validation against experimental data.

Conclusion

For the conformational analysis of 3-hydroxytetrahydro-2H-thiopyran 1-oxide, legacy functionals like B3LYP are insufficient due to their inability to accurately model dispersion forces and non-covalent intramolecular hydrogen bonding. M06-2X and wB97X-D , paired with a robust basis set like def2-TZVP and an appropriate implicit solvation model, provide the highest fidelity to experimental NMR and IR benchmarks. Drug development professionals modeling functionalized heterocycles should adopt this self-validating computational pipeline to ensure structural accuracy before proceeding to docking or molecular dynamics simulations.

References

  • Brunet, E., et al. "The Quest for Relationships between Conformation and Chiroptical Properties: From Solution to Solid State." Journal of the Mexican Chemical Society, 2009. URL: [Link]

  • Lambert, J. B., & Keske, R. G. "Equilibrium Conformations of Thiane 1-Oxide (Pentamethylene Sulfoxide)." The Journal of Organic Chemistry, 1966. URL: [Link]

  • Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008. URL: [Link]

Safety & Regulatory Compliance

Safety

3-Hydroxytetrahydro-2H-thiopyran1-oxide proper disposal procedures

Operational and Disposal Protocols for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide As a Senior Application Scientist, I frequently consult with laboratories scaling up the synthesis of complex pharmaceuticals. Cyclic sulfox...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Protocols for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

As a Senior Application Scientist, I frequently consult with laboratories scaling up the synthesis of complex pharmaceuticals. Cyclic sulfoxides, such as 3-Hydroxytetrahydro-2H-thiopyran 1-oxide (CAS: 107319-08-4), are increasingly utilized as valuable heterocyclic building blocks in the preparation of medicinally relevant molecules (1)[1]. However, the presence of the organosulfur moiety necessitates strict operational and disposal protocols. Improper handling not only risks environmental contamination but can also lead to hazardous secondary reactions within waste streams (2)[2].

This guide provides a self-validating, mechanistic approach to the disposal of 3-Hydroxytetrahydro-2H-thiopyran 1-oxide, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Mechanistic Rationale for Disposal Protocols

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's reactivity. 3-Hydroxytetrahydro-2H-thiopyran 1-oxide features a sulfoxide group (-S(=O)-) within a six-membered saturated ring, alongside a hydroxyl group.

  • Redox Susceptibility: The sulfoxide is in an intermediate oxidation state. Exposure to strong oxidizers (e.g., peroxides, permanganates) can drive the exothermic formation of the corresponding sulfone. Conversely, exposure to strong reducing agents can reduce the sulfoxide to a sulfide (a tetrahydrothiopyran derivative), which is highly volatile, toxic, and malodorous.

  • Environmental Persistence: Organosulfur compounds pose significant environmental hazards. The EPA mandates that laboratory waste containing such chemical analytes must be treated as regulated hazardous waste and strictly segregated by chemical class (3)[3]. Because it cannot be effectively neutralized in standard wastewater treatment, drain disposal is explicitly prohibited (4)[4].

Quantitative Safety & Storage Parameters

Before executing any disposal procedure, verify the operational parameters. The following table summarizes the critical logistical data required for safe handling.

ParameterSpecification / RequirementRationale
Chemical Classification Cyclic organosulfur compoundDictates hazardous waste categorization.
Incompatibilities Strong oxidizers, strong acids, reducing agentsPrevents exothermic redox reactions and toxic gas evolution.
Max Accumulation Limit 55 gallons (or 1 quart for acute hazards)Adherence to EPA and institutional EHS storage limits (4)[4].
Primary PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and ocular irritation (5)[5].
Disposal Pathway Certified EHS IncinerationPrevents groundwater leaching; drain disposal is prohibited.

Step-by-Step Disposal Methodology

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the integrity of the disposal process.

Protocol 1: Routine Liquid Waste Segregation
  • Waste Matrix Characterization: Determine if the 3-Hydroxytetrahydro-2H-thiopyran 1-oxide waste is in an aqueous buffer or an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Verification Check: Cross-reference the experimental lab notebook to confirm the exact solvent matrix used before proceeding.

  • Container Selection: Select a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or PTFE-lined glass carboys are required. Do not use metal containers due to potential slow corrosion or catalytic degradation.

  • Segregation: Transfer the waste into the designated container.

    • Crucial Step: Ensure this container is strictly segregated from oxidizing agents (e.g., nitric acid waste) and reducing agents. Mixing incompatible waste streams is a primary cause of laboratory incidents (2)[2].

  • Labeling: Immediately affix a GHS-compliant label. The label must explicitly state: "Hazardous Waste: Organosulfur Compound (3-Hydroxytetrahydro-2H-thiopyran 1-oxide)" along with the specific solvent matrix.

  • Secondary Containment: Place the sealed carboy in a secondary containment tray in a well-ventilated waste accumulation area.

  • EHS Transfer: Once the container is 80% full, or approaches the 55-gallon accumulation limit, initiate a transfer request with your institution's Environmental Health and Safety (EHS) department for professional incineration (4)[4].

Protocol 2: Solid Waste and Glassware Decontamination
  • Solid Waste Collection: Collect all contaminated consumables (pipette tips, weighing boats, gloves) in a dedicated solid hazardous waste bin lined with a heavy-duty plastic bag (5)[5].

  • Glassware Rinsing: Rinse contaminated glassware with a minimal volume of a compatible solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: Collect this rinsate and add it to the organic liquid waste carboy described in Protocol 1.

  • Final Cleaning: Submerge the rinsed glassware in a standard laboratory detergent bath before routing to the central washing facility.

Waste Workflow Visualization

To streamline laboratory operations, the following diagram maps the logical decision tree for waste segregation.

G Start Waste Generation: 3-Hydroxytetrahydro-2H-thiopyran 1-oxide Check Determine Waste Matrix Start->Check Aqueous Aqueous Waste Stream (Water/Buffers) Check->Aqueous Aqueous Organic Organic Waste Stream (Solvents) Check->Organic Organic SegregateAq Segregate from Strong Oxidizers & Reducers Aqueous->SegregateAq SegregateOrg Collect in Designated Solvent Carboy Organic->SegregateOrg Labeling Label: Hazardous Waste 'Organosulfur Compound' SegregateAq->Labeling SegregateOrg->Labeling EHS EHS Collection & Incineration Labeling->EHS

Figure 1: Waste segregation and disposal workflow for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: Ensure you are wearing fresh nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to carefully scoop the absorbed material into a sealable hazardous waste container (5)[5].

  • Decontamination: Wipe the spill area with a damp cloth (using water and a mild detergent). Collect all cleanup materials as hazardous waste. Do not use strong bleach (sodium hypochlorite) directly on the neat chemical spill, as concentrated oxidation of the sulfoxide can be highly exothermic.

References

  • Title: Asymmetric and Sustainable Synthesis of Cyclic Sulfoxides with Low Loading of Bisguanidinium Peroxomolybdate Ion-Pairing Catalyst Source: ACS Publications URL: 1

  • Title: Essential Guide to the Proper Disposal of 3-(1,3-Dithian-2-yl)pentane-2,4-dione Source: BenchChem URL: 2

  • Title: Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events (SAM) - Revision 5.0 Source: EPA NEPIS URL: 3

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt Environmental Health and Safety (VEHS) URL: 4

  • Title: Safeguarding Your Laboratory: Proper Disposal of 6-Mercapto-1-hexanol Source: BenchChem URL: 5

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxytetrahydro-2H-thiopyran 1-oxide

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Hydroxytetrahydro-2H-thiopyran 1-oxide. Moving beyond a simple che...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Hydroxytetrahydro-2H-thiopyran 1-oxide. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a self-validating system of safety and best practices in your laboratory.

Understanding the Hazard Profile

3-Hydroxytetrahydro-2H-thiopyran 1-oxide is classified as a hazardous chemical. A thorough understanding of its specific risks is the foundation of effective personal protective equipment (PPE) selection. The primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): The chemical can cause serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

While not an expected route of exposure, it may also be harmful if swallowed.[1] It is crucial to handle this compound in a manner that prevents any direct contact with the body.

Core PPE Requirements: Your First Line of Defense

For all routine laboratory operations involving 3-Hydroxytetrahydro-2H-thiopyran 1-oxide, the following PPE is mandatory. This baseline level of protection is designed to mitigate the primary hazards of the chemical.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • What to Wear: At a minimum, wear chemical safety goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] Standard safety glasses do not provide a sufficient seal to protect against splashes.

  • The Rationale: Goggles provide a seal around the eyes, offering protection from splashes from all angles. In the event of an accidental splash, this barrier is critical to preventing serious eye damage.[1][4] For tasks with a higher risk of splashing, such as when handling larger quantities, a face shield should be worn in addition to goggles.

Skin and Body Protection
  • Gloves: Wear protective gloves to prevent skin contact.[2][5]

    • Recommended Material: Nitrile rubber gloves are a suitable choice.[6] Always inspect gloves for any signs of degradation or punctures before use.

    • Proper Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Lab Coat/Gown: A long-sleeved lab coat or gown should be worn to protect your skin and personal clothing from contamination.[2][4][7] This should be kept fastened to provide continuous coverage.

Respiratory Protection
  • When is it necessary? Under normal laboratory conditions with adequate ventilation (e.g., working in a fume hood), respiratory protection is typically not required.[2]

  • For Emergencies or Poor Ventilation: In situations with insufficient ventilation, or during a large-scale spill, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[2]

Task-Specific PPE Selection: A Risk-Based Approach

The level of PPE required can vary based on the specific procedure being performed. The following table and workflow diagram provide guidance on adapting your PPE to the task at hand.

Task Potential Exposure Minimum Required PPE Recommended Additional PPE
Weighing/Sample Preparation Inhalation of powder, minor spillsNitrile Gloves, Safety Goggles, Lab Coat
Solution Preparation Splashes, skin contactNitrile Gloves, Safety Goggles, Lab CoatFace Shield
Running Reactions Splashes, potential for aerosol generationNitrile Gloves, Safety Goggles, Lab CoatFace Shield
Waste Disposal Splashes, skin contactNitrile Gloves, Safety Goggles, Lab Coat
Large-Scale Operations (>50g) Increased risk of splashes and aerosol generationDouble-gloving (nitrile), Chemical Goggles, Lab CoatFace Shield, Respiratory Protection (if not in a fume hood)
Spill Cleanup High risk of direct contact and inhalationChemical-resistant coveralls, Double-gloving (nitrile), Chemical Goggles, Face ShieldAir-purifying respirator with appropriate cartridges
PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for 3-Hydroxytetrahydro-2H-thiopyran 1-oxide cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_action Action Start Start: Identify Task CheckQuantity Quantity > 50g or High Splash Potential? Start->CheckQuantity CheckVentilation Adequate Ventilation (e.g., Fume Hood)? CheckQuantity->CheckVentilation No EnhancedFace Add Face Shield CheckQuantity->EnhancedFace Yes BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat CheckVentilation->BasePPE Yes EnhancedRespiratory Consider Respirator CheckVentilation->EnhancedRespiratory No Proceed Proceed with Caution BasePPE->Proceed EnhancedFace->CheckVentilation EnhancedRespiratory->BasePPE

Caption: A flowchart for risk-based PPE selection when handling 3-Hydroxytetrahydro-2H-thiopyran 1-oxide.

Operational and Disposal Plans

Proper PPE use extends to the entire lifecycle of the chemical in your lab, from handling to disposal.

Safe Handling and Storage
  • Handling: Always wash your face, hands, and any exposed skin thoroughly after handling.[1] Avoid getting the chemical in your eyes, on your skin, or on your clothing.[1] Ensure adequate ventilation at all times.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Store away from incompatible materials such as strong oxidizing agents.[1][3]

First Aid and Emergency Procedures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: If swallowed, rinse the mouth and seek medical attention.[5]

Disposal of Contaminated Materials
  • Chemical Waste: Dispose of the chemical and its container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[6]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed bag and disposed of as chemical waste according to your institution's guidelines.

By integrating these principles of hazard awareness, risk-based PPE selection, and procedural diligence, you can handle 3-Hydroxytetrahydro-2H-thiopyran 1-oxide with confidence and safety.

References

  • SAFETY DATA SHEET. (2023, March 6). Clariant. [Link]

  • Material Safety Data Sheet. (2005, October 9). ScienceLab.com. [Link]

  • Safety Data Sheet. (2023, December 21). Kishida Chemical Co., Ltd. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2). Thermo Fisher Scientific. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]

  • Safety Data Sheet Section 1. Product and Manufacturer Identification. (2022, August 23). BPS Bioscience. [Link]

  • MATERIAL SAFETY DATA SHEET - ELITechGroup. (2012, July 19). ELITechGroup. [Link]

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